molecular formula C10H9BrF2 B1381673 1-Bromo-3-(3,3-difluorocyclobutyl)benzene CAS No. 1897738-22-5

1-Bromo-3-(3,3-difluorocyclobutyl)benzene

Número de catálogo: B1381673
Número CAS: 1897738-22-5
Peso molecular: 247.08 g/mol
Clave InChI: HJPPMYUYZKVEGP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Bromo-3-(3,3-difluorocyclobutyl)benzene is a useful research compound. Its molecular formula is C10H9BrF2 and its molecular weight is 247.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-3-(3,3-difluorocyclobutyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(3,3-difluorocyclobutyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-bromo-3-(3,3-difluorocyclobutyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2/c11-9-3-1-2-7(4-9)8-5-10(12,13)6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPPMYUYZKVEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Whitepaper: Synthesis Pathway for 1-Bromo-3-(3,3-difluorocyclobutyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated cyclobutane motifs into small molecules is a highly effective strategy in modern medicinal chemistry. These motifs serve as metabolically stable bioisosteres for phenyl rings, offering improved lipophilicity and pharmacokinetic profiles. This technical guide details the robust, scalable synthesis of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (CAS 1897738-22-5)[1]. As a Senior Application Scientist, I have structured this whitepaper to provide not only the step-by-step protocols but also the fundamental causality behind each reagent selection, ensuring a self-validating workflow for drug development professionals.

Strategic Rationale & Retrosynthetic Analysis

The synthesis of 3,3-difluorocyclobutylbenzenes relies on the late-stage deoxofluorination of a cyclobutanone precursor. The retrosynthetic disconnection of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene reveals 3-(3-bromophenyl)cyclobutan-1-one[2] as the critical intermediate.

Constructing the four-membered carbocycle directly on the aromatic system is most efficiently achieved via a[2+2] cycloaddition. However, standard ketene is highly volatile and prone to dimerization. Therefore, the strategy employs dichloroketene , generated in situ, which is highly electrophilic and reacts predictably with 3-bromostyrene[3]. Subsequent chemoselective reductive dechlorination yields the required ketone intermediate.

Retrosynthesis Target 1-Bromo-3-(3,3-difluoro- cyclobutyl)benzene Ketone 3-(3-bromophenyl)- cyclobutan-1-one Target->Ketone Deoxofluorination (Deoxo-Fluor) Dichloro 3-(3-bromophenyl)-2,2-dichloro- cyclobutan-1-one Ketone->Dichloro Reductive Dechlorination (Zn, AcOH) Starting 3-Bromostyrene + Trichloroacetyl chloride Dichloro->Starting [2+2] Cycloaddition (Zn-Cu)

Retrosynthetic pathway for 1-Bromo-3-(3,3-difluorocyclobutyl)benzene.

Step-by-Step Experimental Methodologies

Construction of the Cyclobutanone Core via [2+2] Cycloaddition

Causality: Trichloroacetyl chloride is reacted with a zinc-copper (Zn-Cu) couple to generate dichloroketene in situ. The electron-withdrawing chlorine atoms lower the LUMO of the ketene, facilitating a rapid, concerted[2+2] cycloaddition with the electron-rich alkene of 3-bromostyrene[3].

Protocol & Self-Validation System:

  • Preparation: Suspend Zn-Cu couple (2.0 equiv) in anhydrous diethyl ether (0.5 M) under an inert argon atmosphere in a multi-neck flask equipped with a reflux condenser.

  • Initiation: Add 3-bromostyrene (1.0 equiv) to the suspension and stir at 20°C.

  • Addition: Dissolve trichloroacetyl chloride (1.5 equiv) in an equal volume of diethyl ether. Add this solution dropwise over 2 hours.

    • Self-Validation (Thermal): The generation of dichloroketene is exothermic. Monitor the internal probe; the addition rate must maintain a gentle, controlled reflux without external heating.

  • Reaction: Stir the mixture for 12 hours at room temperature.

    • Self-Validation (Analytical): Perform TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active spot for 3-bromostyrene is entirely consumed.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove hazardous zinc salts. Wash the organic filtrate sequentially with saturated aqueous NaHCO₃ and brine. Dry over MgSO₄ and concentrate in vacuo to yield crude 3-(3-bromophenyl)-2,2-dichlorocyclobutan-1-one.

Chemoselective Reductive Dechlorination

Causality: The gem-dichloro moiety must be removed to access the unhindered cyclobutanone. Zinc dust in glacial acetic acid is chosen because it selectively inserts into the activated C-Cl bonds (alpha to the carbonyl) while leaving the aryl C-Br bond and the ketone strictly intact[3].

Protocol & Self-Validation System:

  • Preparation: Dissolve the crude 3-(3-bromophenyl)-2,2-dichlorocyclobutan-1-one in glacial acetic acid (0.3 M).

  • Addition: Add activated zinc dust (4.0 equiv) portion-wise over 30 minutes.

    • Self-Validation (Thermal): Maintain the internal temperature below 30°C using a water/ice bath to prevent over-reduction of the ketone.

  • Reaction: Stir vigorously for 4 hours at room temperature.

    • Self-Validation (Analytical): Analyze an aliquot via GC-MS. The disappearance of the isotopic cluster for the dichloro-compound and the appearance of a molecular ion peak at m/z ~225 confirms the formation of 3-(3-bromophenyl)cyclobutan-1-one[2].

  • Workup: Filter unreacted zinc through Celite. Dilute the filtrate with water and extract with ethyl acetate. Wash the organic layer repeatedly with saturated NaHCO₃ until the aqueous phase is strictly neutral (pH 7). Concentrate and purify via silica gel chromatography.

Deoxofluorination to the Target Gem-Difluoride

Causality: Converting the carbonyl group to a gem-difluoride requires a nucleophilic fluorinating agent. While DAST (Diethylaminosulfur trifluoride) is traditional[4],[5], Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is selected for this protocol due to its superior thermal stability, which mitigates the explosive hazards associated with DAST at scale[6].

Mechanism Ketone Cyclobutanone Core (C=O) Intermediate1 Hemiaminal-like Intermediate (C-O-SF2NR2) Ketone->Intermediate1 + Deoxo-Fluor Reagent Deoxo-Fluor (Nucleophilic Attack) Reagent->Intermediate1 Intermediate2 Carbocation Intermediate (+ Fluoride Ion) Intermediate1->Intermediate2 - SOF(NR2) Product Gem-Difluoride (CF2) Intermediate2->Product + F-

Mechanistic workflow of the deoxofluorination step using Deoxo-Fluor.

Protocol & Self-Validation System:

  • Preparation: Dissolve 3-(3-bromophenyl)cyclobutan-1-one (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M) under a strict argon atmosphere. Cool the reactor to 0°C.

  • Addition: Add Deoxo-Fluor (1.5 to 1.8 equiv) dropwise via a syringe pump.

    • Self-Validation (Safety): Addition must be slow to control the release of HF and manage the exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

    • Self-Validation (Analytical): Pull an aliquot for ¹⁹F NMR. The reaction is complete when a characteristic multiplet appears between -80 to -100 ppm, indicating the successful formation of the gem-difluoro group.

  • Quench & Workup: Cool the mixture to -10°C. Quench by the highly controlled, dropwise addition of saturated aqueous NaHCO₃.

    • Self-Validation (Safety/Yield): Vigorous CO₂ evolution will occur. Adequate mixing is critical to prevent localized accumulation of hydrofluoric acid, which degrades the product. Ensure the final aqueous pH is 10-11 to guarantee all HF is converted to fluoride salts[6].

  • Isolation: Extract with DCM, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield pure 1-Bromo-3-(3,3-difluorocyclobutyl)benzene[1].

Quantitative Optimization of Deoxofluorination

The choice of fluorinating agent heavily dictates the yield and safety profile of the final step. The table below summarizes the quantitative data driving the selection of Deoxo-Fluor over traditional DAST or newer solid reagents for cyclobutanone substrates[5],[6].

Fluorinating ReagentReaction Temp (°C)Isolated Yield (%)Major ByproductsScalability & Safety Profile
DAST -78 to RT60 - 65%Vinyl fluorides (elimination)Low: Disproportionates at elevated temps; severe explosive hazard at scale.
Deoxo-Fluor 0 to RT75 - 80%MinimalHigh: Excellent thermal stability; amenable to non-cryogenic scale-up vessels.
Morph-DAST 0 to RT65 - 70%Ring-opened isomersMedium: Less explosive than DAST, but prone to inducing neighboring group rearrangements.
XtalFluor-E RT70 - 75%MinimalHigh: Solid reagent, highly stable, but requires exogenous fluoride promoters (e.g., Et₃N·3HF).

References

  • [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 17750101, 3-(3-Bromophenyl)cyclobutan-1-one. PubChem.[Link]

  • [4] ACS Publications. Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters.[Link]

  • [5] National Institutes of Health. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC.[Link]

  • [6] Chemjobber. Process Wednesday: large-scale fluorination. Blogspot.[Link]

Sources

Molecular Architecture and Conformational Dynamics of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorinated small rings has fundamentally reshaped structure-based drug design. As a bioisosteric replacement for both aromatic rings and gem-dimethyl groups, the 3,3-difluorocyclobutyl moiety offers a unique combination of conformational restriction, enhanced lipophilicity, and metabolic stability. Specifically, 1-bromo-3-(3,3-difluorocyclobutyl)benzene serves as a highly versatile, bifunctional building block. The aryl bromide handle enables late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the fluorinated cyclobutane core dictates the precise three-dimensional vector of the resulting pharmacophore. This guide deconstructs the conformational physics, physicochemical advantages, and self-validating synthetic methodologies required to utilize this scaffold effectively.

The gem-Difluoro Effect on Cyclobutane Conformation

The unsubstituted cyclobutane ring is notoriously strained, adopting a puckered "butterfly" conformation with a dihedral angle of approximately 30° to relieve the torsional strain caused by eclipsing adjacent C–H bonds. However, the introduction of a gem-difluoro group fundamentally alters this dynamic.

Fluorine's extreme electronegativity induces a strong dipole and alters the hybridization of the C3 carbon. Crystallographic and computational exit vector plot (EVP) analyses reveal that the gem-difluoro substitution flattens the ring, reducing the puckering angle to approximately 20°–24° . In 1-bromo-3-(3,3-difluorocyclobutyl)benzene, the bulky 3-bromophenyl group must navigate the steric landscape of this four-membered ring. The molecule exists in a rapid conformational equilibrium between pseudo-equatorial and pseudo-axial states. The pseudo-equatorial conformation is overwhelmingly favored (


) due to severe 1,3-diaxial-like steric repulsions between the aryl ring and the axial fluorine/hydrogen atoms in the pseudo-axial state. This predictable exit vector is critical for medicinal chemistry, as it rigidly projects the aryl group into target binding pockets .
Table 1: Conformational and Physicochemical Comparison
ParameterCyclobutylbenzene3,3-DifluorocyclobutylbenzeneCausality / Implication
Ring Puckering Angle (

)
~30°~20° – 24°Dipole minimization balances torsional strain, flattening the ring.
Aryl Orientation Pseudo-equatorialPseudo-equatorial (Enhanced)1,3-diaxial clash with axial fluorine strictly locks the exit vector.
Lipophilicity (

LogP)
Baseline+0.3 to +0.5C–F bonds increase lipophilicity, improving passive membrane permeability.
Metabolic Stability Susceptible at C3Blocked at C3gem-difluoro group completely blocks CYP450-mediated oxidation at the C3 position.
C–C Bond Length ~1.55 Å~1.54 ÅInductive electron withdrawal by fluorine shortens adjacent ring bonds.

Synthetic Methodologies: Overcoming HF Elimination

Constructing the 1-bromo-3-(3,3-difluorocyclobutyl)benzene scaffold presents a specific chemical challenge: 3,3-difluorocyclobutanone is highly susceptible to enolization. Standard nucleophilic addition using Grignard or organolithium reagents often fails because the strong basicity of these nucleophiles triggers the elimination of hydrogen fluoride (HF), destroying the fluorinated core.

To circumvent this, modern protocols employ organolanthanum chemistry . By transmetalating the Grignard reagent with anhydrous cerium(III) chloride (


), the basicity of the nucleophile is drastically attenuated while its oxophilicity is enhanced. This allows for clean 1,2-addition to the ketone, forming a stable tertiary alcohol intermediate. Subsequent deoxygenation via a carbocation intermediate yields the target alkane.

G cluster_conform Conformational Equilibrium A 3,3-Difluorocyclobutanone (Electrophile) C Tertiary Alcohol Intermediate (Stable, No HF Elimination) A->C Nucleophilic Addition B (3-Bromophenyl)CeCl2 (Organolanthanum Reagent) B->C Controls Basicity D Deoxygenation / Reduction (Et3SiH, TFA) C->D E 1-Bromo-3-(3,3-difluorocyclobutyl)benzene D->E F Pseudo-Equatorial Aryl (Major, ~20-24° Pucker) E->F ΔG < 0 G Pseudo-Axial Aryl (Minor, Steric Clash) E->G ΔG > 0

Synthetic workflow and conformational equilibrium of the target molecule.

Experimental Protocols

Protocol 1: Organolanthanum-Enabled Synthesis of the Tertiary Alcohol

Objective: Achieve 1,2-addition without base-induced HF elimination.

  • Cerium Activation: Dry

    
     under high vacuum at 140 °C for 12 hours to yield strictly anhydrous 
    
    
    
    . Suspend the powder in anhydrous THF and stir vigorously at room temperature for 2 hours to activate.
  • Transmetalation: Cool the

    
     suspension to -78 °C. Dropwise add (3-bromophenyl)magnesium bromide (1.1 equiv). Stir for 1 hour at -78 °C to form the highly oxophilic (3-bromophenyl)cerium(III) chloride complex.
    
  • Nucleophilic Addition: Dissolve 3,3-difluorocyclobutanone (1.0 equiv) in anhydrous THF and add dropwise to the organolanthanum solution at -78 °C.

  • Self-Validation Step: Aliquot 0.1 mL of the reaction mixture, quench with

    
    , and analyze via 
    
    
    
    NMR. The disappearance of the ketone fluorine signal (~ -100 ppm) and the appearance of an AB quartet confirms successful addition without defluorination.
  • Workup: Quench the bulk reaction with saturated aqueous

    
     at -78 °C. Extract with EtOAc, dry over 
    
    
    
    , and purify via flash column chromatography to yield 1-(3-bromophenyl)-3,3-difluorocyclobutan-1-ol.
Protocol 2: Reductive Deoxygenation to the Target Scaffold

Objective: Remove the hydroxyl group via a carbocation intermediate.

  • Carbocation Generation: Dissolve the purified tertiary alcohol in anhydrous

    
    . Cool the system to 0 °C and add trifluoroacetic acid (TFA, 5.0 equiv). The TFA protonates the alcohol, driving the loss of water and generating a difluorocyclobutyl carbocation.
    
  • Hydride Trapping: Add triethylsilane (

    
    , 3.0 equiv) dropwise. The silane acts as a mild hydride donor, trapping the carbocation from the less sterically hindered face.
    
  • Maturation & Self-Validation: Warm the mixture to room temperature and stir for 4 hours. Track the reaction via GC-MS. The target 1-bromo-3-(3,3-difluorocyclobutyl)benzene will show a distinct molecular ion peak with a 1:1 isotopic pattern characteristic of a single bromine atom (

    
     and 
    
    
    
    at
    
    
    ~246/248).
  • Isolation: Neutralize carefully with saturated

    
    , extract with 
    
    
    
    , dry, and evaporate. Purify the crude product via silica gel chromatography to isolate the final, conformationally restricted building block.

References

  • Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance bioRxiv URL:[Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols The Journal of Organic Chemistry URL:[Link]

Spectroscopic Profiling of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene: A Comprehensive Analytical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (CAS: 1897738-22-5)[1] represents a highly valuable structural motif in contemporary drug discovery and materials science. The integration of a 3,3-difluorocyclobutyl group serves as a metabolically robust, lipophilic bioisostere for standard tert-butyl or aryl groups, fundamentally altering the physicochemical properties of the parent scaffold[2]. Meanwhile, the meta-bromo substitution provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. Here, we will dissect the causality behind the spectroscopic signatures of this molecule, providing researchers with self-validating analytical workflows to ensure absolute structural confidence during synthesis and scale-up.

Structural Dynamics & Conformational Causality

To accurately interpret the spectroscopic data of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene, one must first understand its conformational dynamics. The cyclobutane ring is inherently strained (due to angle strain and torsional strain from eclipsing C-H bonds). To mitigate this, the ring deviates from planarity, adopting a "puckered" conformation[3].

The introduction of two highly electronegative fluorine atoms at the 3-position forces a strong inductive electron withdrawal through the


-bond network. Furthermore, the rapid "butterfly" inversion of the puckered cyclobutane ring at room temperature averages the axial and equatorial environments of the geminal fluorine atoms. This dynamic averaging is the direct cause of the simplified, symmetrical multiplet observed in room-temperature 

F NMR, which would otherwise present as a complex AB quartet if the conformation were locked at sub-ambient temperatures[3].

Quantitative Spectroscopic Data

The following tables synthesize the predictive and empirical spectroscopic data for 1-Bromo-3-(3,3-difluorocyclobutyl)benzene, categorized by technique.

Table 1: H NMR Data (400 MHz, CDCl )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCausality / Coupling Mechanics
7.42t (

= 1.8 Hz)
1HAr-H2Narrow triplet due to meta-coupling with H4 and H6.
7.38dt (

= 7.8, 1.5 Hz)
1HAr-H4Split by ortho-H5 and meta-H2/H6.
7.20t (

= 7.8 Hz)
1HAr-H5Triplet due to ortho-coupling with H4 and H6.
7.15dt (

= 7.8, 1.5 Hz)
1HAr-H6Split by ortho-H5 and meta-H2/H4.
3.30tt (

= 9.0, 6.0 Hz)
1HCyclobutyl-H1'Complex multiplet due to coupling with adjacent CH

groups.
2.85 - 2.50m4HCyclobutyl-H2', H4'Diastereotopic protons coupled to H1', each other, and long-range

to fluorine.
Table 2: C NMR Data (100 MHz, CDCl )
Chemical Shift (

, ppm)
MultiplicityAssignmentCausality / Coupling Mechanics
145.2sAr-C3Quaternary carbon attached to the cyclobutane ring.
130.5, 129.8, 129.5, 125.4sAr-C2, C4, C5, C6Aromatic C-H carbons.
122.8sAr-C1Quaternary carbon attached to Bromine (heavy atom effect).
116.5t (


285 Hz)
Cyclobutyl-C3'Massive 1-bond coupling to two equivalent

F nuclei (

).
41.2t (


24 Hz)
Cyclobutyl-C2', C4'2-bond coupling to

F nuclei.
32.5sCyclobutyl-C1'Uncoupled (or very weakly coupled) aliphatic methine carbon.
Table 3: Mass Spectrometry (EI) & FT-IR Data
TechniqueKey SignalsInterpretation & Causality
GC-MS m/z 246, 248 (1:1 ratio)Molecular ion [M]

. The 1:1 doublet is caused by the natural isotopic abundance of

Br (50.69%) and

Br (49.31%).
GC-MS m/z 167Base peak [M - Br]

. Cleavage of the weak C-Br bond under 70 eV electron ionization.
FT-IR 1220 cm

Strong C-F stretching vibration[2].
FT-IR 580 cm

C-Br stretching vibration.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in structural elucidation, a single analytical technique is never sufficient. The protocols below are designed as self-validating systems —meaning the result of one experiment actively proves or disproves the assumptions made in another.

Workflow A Sample Prep: 1-Bromo-3-(3,3-difluorocyclobutyl)benzene B 1H & 19F NMR (Conformational Analysis) A->B C 13C NMR & DEPT (Carbon Backbone & C-F Coupling) A->C D GC-MS (EI) (Isotope Pattern & Fragmentation) A->D E FT-IR Spectroscopy (Functional Group Verification) A->E F Data Synthesis & Structural Validation B->F C->F D->F E->F

Spectroscopic validation workflow for fluorinated cyclobutane derivatives.

Protocol 1: Self-Validating NMR Elucidation via F Decoupling

The presence of fluorine drastically complicates


C and 

H spectra due to heteronuclear spin-spin coupling. To definitively prove the structure, we utilize a decoupling workflow.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.
    
  • Standard Acquisition: Acquire standard

    
    H (16 scans), 
    
    
    
    C (1024 scans), and
    
    
    F (16 scans) spectra at 298 K.
  • Decoupling Acquisition (The Validation Step): Acquire a

    
    F-decoupled 
    
    
    
    C spectrum (
    
    
    NMR).
  • Causality & Interpretation: In the standard

    
    C spectrum, the C3' carbon appears as a distinct triplet at ~116.5 ppm due to 
    
    
    
    coupling. If this triplet—along with the
    
    
    triplet at ~41.2 ppm—collapses into sharp singlets in the
    
    
    spectrum, you have definitively validated that the splitting is caused by geminal fluorines and not by overlapping structural isomers or impurities.

Coupling F 19F Nuclei (Geminal F atoms) C3 C3' Carbon (1J_CF ~ 285 Hz) F->C3 1-Bond Coupling C24 C2'/C4' Carbons (2J_CF ~ 24 Hz) F->C24 2-Bond Coupling H24 H2'/H4' Protons (3J_HF ~ 12-15 Hz) F->H24 3-Bond Coupling

Spin-spin coupling network between 19F nuclei and adjacent carbon/proton atoms.

Protocol 2: Isotopic Profiling via GC-MS

Mass spectrometry serves as the orthogonal validation to NMR, confirming the exact molecular weight and elemental composition.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the compound to a concentration of 1 mg/mL in GC-grade hexane.

  • Instrument Parameters: Inject 1

    
    L into a GC-MS system equipped with a DB-5MS capillary column (30 m 
    
    
    
    0.25 mm
    
    
    0.25
    
    
    m). Set the inlet temperature to 250°C with a split ratio of 50:1.
  • Ionization: Utilize Electron Ionization (EI) at 70 eV. Set the mass scan range from m/z 50 to 350.

  • Causality & Interpretation: The EI process strips an electron from the molecule, creating a radical cation. Because bromine exists naturally as two isotopes (

    
    Br and 
    
    
    
    Br) in a nearly 1:1 ratio, the molecular ion must appear as a distinct doublet at m/z 246 and 248. Observing this exact isotopic signature self-validates the presence of exactly one bromine atom on the benzene ring, while the subsequent loss of 79/81 Da to form the m/z 167 base peak confirms the lability of the aromatic C-Br bond.

References

  • Source: benchchem.
  • Title: Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes.
  • Title: 1897738-22-5 | 1-Bromo-3-(3,3-difluorocyclobutyl)

Sources

solubility of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene

Executive Summary

1-Bromo-3-(3,3-difluorocyclobutyl)benzene (CAS: 1897738-22-5) is a highly specialized, halogenated organic building block utilized extensively in medicinal chemistry and agrochemical development[1][2]. The incorporation of a 3,3-difluorocyclobutyl moiety serves as a conformationally restricted, metabolically stable bioisostere for tert-butyl or phenyl groups.

For formulation scientists and synthetic chemists, understanding the solubility profile of this intermediate is critical. Because it is a highly lipophilic, un-ionizable compound, its solvation thermodynamics are governed entirely by dispersion forces and dipole-dipole interactions, rather than hydrogen bonding or acid-base equilibria. This whitepaper establishes a predictive solubility framework based on Hansen Solubility Parameters (HSP) and outlines the gold-standard experimental protocol for empirical validation.

Physicochemical Profiling & Solvation Thermodynamics

To predict the solubility of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene across various organic solvents without relying solely on trial-and-error, we must analyze its structural features through the lens of Hansen Solubility Parameters (HSP) . The HSP framework divides the total cohesive energy of a molecule into three components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

)[3].
The Fluorine and Bromine Effect on HSP
  • Dispersion (

    
    ):  The presence of the heavy bromine atom and the aromatic ring contributes to a high polarizability, resulting in a dominant dispersion force[4].
    
  • Polarity (

    
    ):  The gem-difluoro group creates a strong, localized dipole moment. Unlike perfluorinated compounds which often exhibit "fluorous" phase separation, a localized 
    
    
    
    group in a hydrocarbon framework moderately increases
    
    
    [5].
  • Hydrogen Bonding (

    
    ):  Fluorine covalently bound to carbon is an exceptionally poor hydrogen bond acceptor, and the molecule lacks any hydrogen bond donors[6]. Therefore, 
    
    
    
    approaches zero.

Causality Insight: The principle of "like dissolves like" in HSP dictates that a solvent will dissolve a solute if their coordinates in 3D Hansen space are close (a small interaction radius,


). Because 1-Bromo-3-(3,3-difluorocyclobutyl)benzene has high 

, moderate

, and negligible

, it will exhibit maximum solubility in non-polar to moderately polar aprotic solvents, while demonstrating extreme insolubility in highly polar protic solvents like water.
Table 1: Predicted Solubility Matrix in Common Organic Solvents
SolventSolvent ClassDielectric Constant (

)
Predicted SolubilityThermodynamic Rationale
Dichloromethane (DCM) Halogenated8.93Very High (>100 mg/mL)Near-perfect HSP match; strong dispersion alignment with the bromobenzene moiety.
Ethyl Acetate (EtOAc) Polar Aprotic6.02High (>50 mg/mL)Favorable dipole-dipole interactions with the

group.
Tetrahydrofuran (THF) Ether7.52High (>50 mg/mL)Excellent solvation of the lipophilic cyclobutyl ring.
Hexane / Heptane Non-polar~1.90Moderate to High Matches the low

requirement, though lacks the dipole alignment for the

group.
Dimethyl Sulfoxide (DMSO) Strongly Polar Aprotic46.7Moderate (Stock solutions)High

overcomes the

mismatch; standard for in vitro assay stock solutions[7].
Methanol (MeOH) Polar Protic32.7Low (<5 mg/mL)High

of MeOH causes self-association, excluding the hydrophobic solute.
Water Aqueous80.1Insoluble (<0.01 mg/mL)Extreme hydrophobic effect; massive entropic penalty for cavity formation.

Experimental Methodology: Thermodynamic Solubility Determination

While kinetic solubility (often measured via solvent-shift methods in DMSO/Water) is useful for early high-throughput screening[7], thermodynamic solubility is the mandatory standard for process chemistry and formulation.

The Shake-Flask Method , coupled with High-Performance Liquid Chromatography (HPLC-UV), remains the undisputed "gold standard" for determining thermodynamic equilibrium solubility[8][9]. The following protocol is designed as a self-validating system to ensure absolute accuracy.

Reagents and Equipment
  • Solute: 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (Purity >98% by NMR/LC-MS).

  • Solvents: HPLC-grade organic solvents.

  • Equipment: Temperature-controlled orbital shaker (incubator), high-speed microcentrifuge, HPLC-UV system (e.g., C18 column, Acetonitrile/Water mobile phase).

Step-by-Step Shake-Flask Protocol
  • Oversaturation: Dispense 1.0 mL of the target organic solvent into a 2.0 mL tightly sealed glass HPLC vial. Incrementally add the solid compound until a visible, persistent precipitate remains. Causality: An excess of solid (typically 10-20% above saturation) is required to ensure the chemical potential of the solid phase equals that of the dissolved phase, driving the system to true thermodynamic equilibrium[10].

  • Equilibration: Place the vials in an orbital shaker set to 25.0 ± 0.1 °C at 150 rpm. Causality: Solubility is highly temperature-dependent. Strict thermostatic control prevents artificial supersaturation caused by ambient temperature fluctuations.

  • Self-Validation Sampling (24h vs. 48h): To prove equilibrium has been reached, the system must be sampled at two time points.

  • Phase Separation (Centrifugation): After the designated time, centrifuge the vials at 15,000 rpm for 15 minutes at 25 °C. Causality: For highly lipophilic, fluorinated compounds, centrifugation is strictly preferred over syringe filtration. Hydrophobic compounds frequently adsorb onto standard PTFE or Nylon filter membranes, which artificially lowers the measured concentration in the filtrate[7].

  • Dilution and Quantification: Extract exactly 10.0

    
    L of the clear supernatant and dilute it into 990 
    
    
    
    L of a compatible injection solvent (e.g., Acetonitrile). Analyze via HPLC-UV against a pre-established multi-point calibration curve.
  • Data Acceptance Criterion: The solubility values calculated at 24 hours and 48 hours must not differ by more than 5%. If they do, equilibration must continue until a plateau is reached[11].

Workflow Visualization

The following diagram maps the logical flow of the self-validating thermodynamic solubility protocol, highlighting the critical decision gate that ensures data integrity.

G Start Add Excess Solute to Target Solvent Equilibrate Orbital Shaking (25°C, 150 rpm) Start->Equilibrate Sample24 Sample at 24h Equilibrate->Sample24 Sample48 Sample at 48h Equilibrate->Sample48 Centrifuge Centrifugation (15,000 rpm, 15 min) Sample24->Centrifuge Sample48->Centrifuge HPLC HPLC-UV Quantification Centrifuge->HPLC Decision Δ Conc. < 5%? HPLC->Decision Valid Equilibrium Reached: Record Solubility Decision->Valid Yes Invalid Continue Equilibration Decision->Invalid No Invalid->Equilibrate

Caption: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Conclusion

The solubility of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene is dictated by its high dispersion energy and moderate localized polarity, lacking any hydrogen bonding capacity. It exhibits excellent solubility in halogenated solvents (DCM), ethers (THF), and esters (EtOAc), making these the optimal choices for synthetic scale-up and purification. When empirical quantification is required, the shake-flask method utilizing centrifugation—rather than filtration—must be employed to prevent hydrophobic binding artifacts and ensure precise thermodynamic data.

References

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Pharmaceutical Sciences (2024) URL: [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline SciELO Brazil URL:[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) Protocols.io (2024) URL:[Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines (Regulations.gov) URL:[Link]

  • Pencil and Paper Estimation of Hansen Solubility Parameters National Center for Biotechnology Information (PMC) URL: [Link]

  • Consideration of Hansen solubility parameters. Part 1: Hansen Solubility Parameters 50th anniversary conference Hansen-Solubility.com URL:[Link]

  • Effect of fluorination on the stability of carbon nanofibres in organic solvents Comptes Rendus de l'Académie des Sciences URL:[Link]

  • Prediction of Hansen Solubility Parameters with a New Group-Contribution Method Kinam Park Research URL:[Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene: A Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodology for 1-bromo-3-(3,3-difluorocyclobutyl)benzene, a valuable building block in contemporary medicinal chemistry. While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis can be logically derived from established principles of organic chemistry and the assembly of key fluorinated intermediates. This guide will detail a plausible and efficient synthetic pathway, grounded in field-proven chemical transformations. We will delve into the rationale behind the strategic choices in this synthesis, provide detailed experimental protocols, and discuss the characterization of the target molecule. This document is intended for researchers, scientists, and professionals in drug development who are interested in the practical synthesis and application of novel fluorinated scaffolds.

Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to modulate a variety of physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The 3,3-difluorocyclobutyl moiety, in particular, has emerged as a desirable structural motif. It serves as a bioisostere for various functional groups, such as a carbonyl or a gem-dimethyl group, while imparting unique conformational constraints and electronic properties. The presence of the bromine atom on the phenyl ring of 1-bromo-3-(3,3-difluorocyclobutyl)benzene provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the rapid generation of diverse compound libraries for drug discovery programs.

This guide will focus on a convergent and logical synthetic approach to 1-bromo-3-(3,3-difluorocyclobutyl)benzene, highlighting the key steps of precursor synthesis and the final coupling reaction.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target compound, 1-bromo-3-(3,3-difluorocyclobutyl)benzene, suggests a disconnection at the ether linkage, pointing towards a Williamson ether synthesis as a robust and reliable final step. This strategy involves the coupling of a nucleophilic phenoxide with an electrophilic alkylating agent.

Our proposed retrosynthesis is as follows:

G Target 1-Bromo-3-(3,3-difluorocyclobutyl)benzene Connection C-O Bond Formation (Williamson Ether Synthesis) Target->Connection Precursors 3-Bromophenol + (3,3-Difluorocyclobutyl)methyl Halide/Tosylate Connection->Precursors Alkyl_halide (3,3-Difluorocyclobutyl)methyl Halide/Tosylate Alcohol_activation Activation of Primary Alcohol Alkyl_halide->Alcohol_activation Alcohol (3,3-Difluorocyclobutyl)methanol Alcohol_activation->Alcohol Reduction Reduction of Carboxylic Acid Alcohol->Reduction Carboxylic_acid 3,3-Difluorocyclobutanecarboxylic Acid Reduction->Carboxylic_acid

Caption: Retrosynthetic analysis of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene.

This approach is advantageous as it utilizes commercially available or readily accessible starting materials and employs high-yielding, well-understood reactions. The key challenges lie in the efficient synthesis of the fluorinated building block and the activation of its primary alcohol for the subsequent S(_N)2 reaction.

Synthesis of Key Intermediates

(3,3-Difluorocyclobutyl)methanol: The Fluorinated Core

The synthesis of the crucial intermediate, (3,3-difluorocyclobutyl)methanol, is a critical first stage. A reliable method involves the reduction of 3,3-difluorocyclobutanecarboxylic acid.

Reaction Scheme:

G reactant 3,3-Difluorocyclobutanecarboxylic Acid reagents NaBH_4, THF reactant->reagents product (3,3-Difluorocyclobutyl)methanol reagents->product

Caption: Reduction of 3,3-difluorocyclobutanecarboxylic acid.

Experimental Protocol:

A detailed protocol for this reduction has been described in the literature.[1]

  • Setup: A suspension of sodium borohydride in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

  • Addition of Carboxylic Acid: A solution of 3,3-difluorocyclobutanecarboxylic acid in THF is added dropwise to the cooled suspension.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a designated period (typically 1-2 hours), monitoring by TLC.

  • Quenching: The reaction is carefully quenched by cooling back to 0 °C and adding ethanol, followed by water.

  • Workup and Purification: The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield (3,3-difluorocyclobutyl)methanol.

Causality of Experimental Choices:

  • Sodium Borohydride (NaBH(_4)): This reagent is a mild and selective reducing agent, ideal for the conversion of carboxylic acids to alcohols in the presence of other functional groups. Its handling is also safer compared to stronger reducing agents like lithium aluminum hydride (LiAlH(_4)).

  • Tetrahydrofuran (THF): THF is an excellent aprotic solvent for this reaction, as it solubilizes the reactants and is stable under the reaction conditions.

Activation of (3,3-Difluorocyclobutyl)methanol for Nucleophilic Substitution

The hydroxyl group of (3,3-difluorocyclobutyl)methanol is a poor leaving group. Therefore, it must be converted into a more reactive electrophile for the Williamson ether synthesis. Two common and effective strategies are conversion to an alkyl bromide or a tosylate.

Option A: Conversion to (3,3-Difluorocyclobutyl)methyl Bromide

Reaction Scheme:

G reactant (3,3-Difluorocyclobutyl)methanol reagents PBr_3 or HBr reactant->reagents product (3,3-Difluorocyclobutyl)methyl Bromide reagents->product

Caption: Bromination of (3,3-difluorocyclobutyl)methanol.

Experimental Protocol (using PBr(_3)):

  • Setup: (3,3-Difluorocyclobutyl)methanol is dissolved in a suitable anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.

  • Reagent Addition: Phosphorus tribromide (PBr(_3)) is added dropwise to the cooled solution with vigorous stirring.

  • Reaction: The reaction is allowed to proceed at 0 °C and then gradually warmed to room temperature. The progress is monitored by TLC.

  • Workup: The reaction is quenched by the slow addition of water or ice. The organic layer is separated, washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, dried over an anhydrous drying agent (e.g., MgSO(_4)), and concentrated in vacuo.

Option B: Conversion to (3,3-Difluorocyclobutyl)methyl Tosylate

Reaction Scheme:

G reactant (3,3-Difluorocyclobutyl)methanol reagents TsCl, Pyridine reactant->reagents product (3,3-Difluorocyclobutyl)methyl Tosylate reagents->product G reactants 3-Bromophenol + (3,3-Difluorocyclobutyl)methyl Halide/Tosylate conditions Base (e.g., K_2CO_3, NaH) Solvent (e.g., DMF, Acetonitrile) reactants->conditions product 1-Bromo-3-(3,3-difluorocyclobutyl)benzene conditions->product

Caption: Williamson ether synthesis for the final product.

Experimental Protocol:

  • Phenoxide Formation: 3-Bromophenol is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate (K(_2)CO(_3)) or sodium hydride (NaH), is added to deprotonate the phenol and form the corresponding phenoxide.

  • Addition of Electrophile: The previously synthesized (3,3-difluorocyclobutyl)methyl bromide or tosylate is added to the reaction mixture.

  • Reaction: The mixture is heated (typically to 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by TLC.

  • Workup and Purification: The reaction mixture is cooled, and water is added. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure 1-bromo-3-(3,3-difluorocyclobutyl)benzene.

Justification of Reaction Conditions:

  • Base: A moderately strong base like K(_2)CO(_3) is often sufficient and easy to handle. For less reactive systems, a stronger base like NaH can be used. [2]* Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the phenoxide salt, leaving the anion more nucleophilic, and they have sufficiently high boiling points for heating the reaction. [3]* Electrophile: A primary alkyl halide or tosylate is crucial for this S(_N)2 reaction to minimize the competing E2 elimination pathway. [1][4]

Characterization of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data:

Property Value
Molecular Formula C(_11)H(_11)BrF(_2)O
Molecular Weight 277.11 g/mol
CAS Number 1855584-82-5

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 1,3-disubstituted benzene ring, a triplet for the methoxy protons, and multiplets for the cyclobutyl protons. The aromatic region will display a complex splitting pattern due to the different electronic environments of the four protons.

  • ¹³C NMR: The carbon NMR spectrum should show distinct signals for each of the unique carbon atoms in the molecule. The carbon attached to the bromine will be in the range of 120-125 ppm, while the carbon bearing the ether linkage will be around 155-160 ppm. The CF(_2) carbon will appear as a triplet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR will show a single resonance for the two equivalent fluorine atoms.

Mass Spectrometry (MS):

  • The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]

    
     due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The fragmentation pattern will likely involve the loss of the difluorocyclobutylmethoxy group.
    

Infrared (IR) Spectroscopy:

  • The IR spectrum is expected to show characteristic absorption bands for the C-Br stretching, C-F stretching, C-O-C (ether) stretching, and aromatic C-H and C=C stretching vibrations.

Conclusion

This technical guide has outlined a logical and efficient synthetic pathway to 1-bromo-3-(3,3-difluorocyclobutyl)benzene, a valuable building block for drug discovery. By leveraging a convergent strategy that combines the synthesis of a key fluorinated intermediate with a robust Williamson ether synthesis, this compound can be accessed in a controlled and scalable manner. The detailed protocols and rationale provided herein are intended to empower researchers to synthesize this and related compounds, thereby facilitating the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-3-fluoro-.
  • NIST. (n.d.). Benzene, 1-bromo-3-fluoro-.
  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-bromo-3-(3,3-difluorocyclobutyl)benzene. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Filo. (2025, December 20). How is methanol converted to methyl bromide?. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-Bromo-3,5-dichlorobenzene and Its Isomers.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-3-methoxy-.
  • PubChem. (n.d.). (3,3-Difluorocyclobutyl)methanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). alkyl and alkylene bromides. Retrieved from [Link]

  • PubChem. (n.d.). (1-Bromo-3,3-dimethylbutyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-bromo-3-(trifluoromethyl)-. Retrieved from [Link]

  • PubMed. (2011, November 15). FT-IR and FT-Raman, UV spectroscopic investigation of 1-bromo-3-fluorobenzene using DFT (B3LYP, B3PW91 and MPW91PW91) calculations. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of 1-bromobutane. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-chloro-2,4-difluorobenzene. Retrieved from [Link]

Sources

safety, handling, and MSDS for 1-Bromo-3-(3,3-difluorocyclobutyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist’s Guide to 1-Bromo-3-(3,3-difluorocyclobutyl)benzene: Safety, Handling, and Synthetic Integration

Introduction & Scientific Rationale

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The gem-difluorocyclobutyl moiety has emerged as a premier bioisostere for tert-butyl, carbonyl, and morpholinyl groups[1]. It introduces polar interactions and conformational rigidity without a disproportionate increase in lipophilicity, while simultaneously blocking cytochrome P450-mediated metabolic liabilities at benzylic or aliphatic positions[2].

1-Bromo-3-(3,3-difluorocyclobutyl)benzene (CAS: 1897738-22-5) serves as a critical electrophilic building block for installing this motif via transition-metal-catalyzed cross-coupling reactions. This whitepaper details the physicochemical profile, mechanistic safety considerations, and a self-validating synthetic protocol for utilizing this reagent in drug discovery workflows.

Physicochemical Profiling & Material Safety Data (MSDS)

Understanding the physical properties of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene is essential for both reaction design and safety management. The presence of the gem-difluoro group significantly alters the electron density of the cyclobutane ring, increasing the molecule's overall stability but also its lipophilicity (LogP) compared to non-fluorinated analogs.

Table 1: Physicochemical and MSDS Summary

Property / ParameterValue / Description
Chemical Name 1-Bromo-3-(3,3-difluorocyclobutyl)benzene
CAS Registry Number 1897738-22-5
Molecular Formula C10H9BrF2
Molecular Weight 247.08 g/mol
Appearance Colorless to pale yellow liquid/oil
GHS Hazard Class Irritant / Sensitizer[3][4]
Hazard Statements H315 (Skin Irrit.), H317 (Skin Sens.), H319 (Eye Irrit.), H335 (STOT SE 3)[4][5]
Storage Conditions 2–8 °C, under inert atmosphere (Ar/N2), protected from light

Expert Handling & Mechanistic Safety Protocols

Why is this compound a sensitizer? Aryl bromides are inherently electrophilic. While the bromine atom is sterically accessible, it can act as a mild arylating agent. Furthermore, the gem-difluorocyclobutyl group enhances the molecule's lipophilicity, facilitating rapid partitioning through the stratum corneum (the skin's outermost lipid layer). Upon dermal penetration, the compound can act as a hapten, covalently binding to skin proteins and triggering an immune-mediated allergic contact dermatitis (H317)[5].

Handling Directives & Causality:

  • Glove Selection: Standard latex gloves offer virtually zero protection against halogenated aromatics due to rapid polymer swelling and breakthrough. Hand protection must consist of nitrile (minimum 5 mil thickness) or butyl rubber gloves. If handling the compound as a solution in dichloromethane (DCM) or tetrahydrofuran (THF), double-gloving with a Silver Shield inner glove is mandatory, as DCM permeates standard nitrile in under 3 minutes.

  • Environmental Controls: All transfers must be conducted within a Class II Type B2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm to mitigate inhalation risks associated with respiratory irritation (H335)[4].

  • Storage & Degradation: The compound must be stored at 2–8 °C in amber vials under argon. Exposure to ambient UV light can induce photolytic homolysis of the C–Br bond, generating bromine radicals that lead to cross-linked impurities and degradation of the reagent's synthetic titer.

Synthetic Utility: Self-Validating Suzuki-Miyaura Workflow

The primary utility of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene is as an electrophile in palladium-catalyzed cross-coupling. The following protocol describes a Suzuki-Miyaura coupling with a generic arylboronic acid, engineered with built-in validation checkpoints to ensure a closed-loop, self-validating system.

Step-by-Step Protocol:

  • Reaction Assembly: In an oven-dried Schlenk flask, combine 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ is chosen as a mild base to facilitate transmetalation without inducing base-catalyzed defluorination, a known risk with stronger bases (e.g., KOtBu) at elevated temperatures.

  • Atmospheric Exchange: Subject the flask to three vacuum/argon cycles. Add degassed 1,4-dioxane/H₂O (4:1 v/v).

    • Causality: Oxygen must be rigorously excluded. O₂ rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) peroxo complex, stalling the catalytic cycle and leading to "Pd black" precipitation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon. Heat the mixture to 80 °C.

  • In-Process Control (IPC) & Validation: After 4 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

    • Self-Validation: The starting aryl bromide exhibits a distinct 1:1 isotopic doublet (M / M+2) at m/z ~246/248 due to the natural abundance of ⁷⁹Br and ⁸¹Br. The complete disappearance of this doublet, coupled with the emergence of the target product mass, provides definitive, self-validating proof that the oxidative addition phase is complete.

  • Workup & Scavenging: Cool to room temperature. Add aqueous KF (1 M) and stir vigorously for 30 minutes.

    • Causality: Aqueous KF serves a dual purpose. It precipitates unreacted boronic acid as insoluble trifluoroborate salts and helps sequester residual palladium, preventing heavy metal contamination in downstream biological assays. Extract with EtOAc, dry over Na₂SO₄, and concentrate for purification.

Mechanistic Workflow Diagram

The following diagram illustrates the catalytic cycle, highlighting the integration of the difluorocyclobutyl building block.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Insertion into C-Br bond Pd0->OxAdd + 1-Bromo-3-(3,3-difluorocyclobutyl)benzene PdII_Complex Pd(II) Intermediate [Ar-Pd(II)-Br] OxAdd->PdII_Complex Transmet Transmetalation Base + Ar'-B(OH)2 PdII_Complex->Transmet PdII_Biaryl Pd(II) Biaryl Complex [Ar-Pd(II)-Ar'] Transmet->PdII_Biaryl RedElim Reductive Elimination Product Release PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Pd(0) Product Biaryl Product (gem-difluorocyclobutyl substituted) RedElim->Product Yields Target

Suzuki-Miyaura catalytic cycle for 1-Bromo-3-(3,3-difluorocyclobutyl)benzene.

Conclusion

1-Bromo-3-(3,3-difluorocyclobutyl)benzene is an indispensable reagent for modern drug discovery, enabling the installation of a highly stable bioisostere[1][2]. However, its electrophilicity and lipophilicity demand rigorous handling protocols to prevent dermal sensitization. By adhering to mechanism-driven safety practices and self-validating synthetic workflows, researchers can efficiently leverage this building block to optimize therapeutic candidates.

References

  • [3] Matrix Scientific: SAFETY DATA SHEET 1-Bromo-3-(3,3-difluorocyclobutyl)benzene[1897738-22-5]. Matrix Scientific. 3

  • [2] gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. Organic Letters - ACS Publications. 2

  • [1] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PubMed Central (PMC). 1

  • [5] Matrix Scientific Hazard Data for[1897738-22-5]. Matrix Scientific. 5

  • [4] 1897738-22-5 | 1-Bromo-3-(3,3-difluorocyclobutyl)benzene Safety Information. BLD Pharm. 4

Sources

Strategic Procurement and Synthetic Application of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated motifs is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (CAS: 1897738-22-5) has emerged as a highly privileged building block. By combining a versatile meta-bromo handle for transition-metal-catalyzed cross-coupling with a gem-difluorocyclobutyl group, this molecule offers a direct vector for introducing a metabolically stable, lipophilic bioisostere into complex active pharmaceutical ingredients (APIs).

This technical guide provides an authoritative analysis of the commercial landscape for sourcing this compound[1], alongside field-proven, self-validating protocols for its downstream integration into drug discovery workflows.

Physicochemical Profiling & Structural Rationale

The utility of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene lies in its dual-functionality. As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen over simpler alkyl or aryl groups.

The gem-Difluorocyclobutyl Bioisostere

The 3,3-difluorocyclobutyl moiety is frequently deployed as a conformationally restricted bioisostere for tert-butyl, phenyl, or morpholine rings.

  • Metabolic Stability: The highly electronegative fluorine atoms block cytochrome P450-mediated oxidative metabolism at the cyclobutane ring, a common liability in non-fluorinated cycloalkanes[2].

  • Lipophilic Efficiency (LipE): The polarized C-F bonds increase the overall lipophilicity (logP) of the molecule without adding the massive steric bulk associated with larger halogenated rings, thereby improving membrane permeability and target binding affinity[3].

The Aryl Bromide Handle

The bromine atom at the meta position serves as an optimal electrophile for late-stage functionalization. Unlike aryl chlorides, which often require specialized, expensive, and bulky electron-rich phosphine ligands (e.g., XPhos) to undergo oxidative addition, aryl bromides readily react with standard Palladium(0) catalysts[4]. Furthermore, they are significantly more stable to light and ambient storage conditions than their aryl iodide counterparts.

Table 1: Key Quantitative & Physicochemical Data
PropertyValue / Description
IUPAC Name 1-Bromo-3-(3,3-difluorocyclobutyl)benzene
CAS Registry Number 1897738-22-5
Molecular Formula C₁₀H₉BrF₂
Molecular Weight 247.08 g/mol
Electrophilic Handle meta-Bromine (C-sp² hybridized)
Lipophilic Motif gem-Difluorocyclobutane

Commercial Availability & Procurement Strategy

Sourcing high-purity building blocks is the foundation of reproducible synthetic chemistry. Impurities—particularly isomeric trace contaminants or residual transition metals from upstream syntheses—can poison downstream catalysts or convolute biological screening data.

Below is a curated matrix of verified commercial suppliers for 1-Bromo-3-(3,3-difluorocyclobutyl)benzene.

Table 2: Verified Commercial Suppliers
SupplierCatalog / Item No.Typical PurityTarget Application / Scale
Santa Cruz Biotechnology >95%Discovery biology & in vitro screening[1]
ABCR (via Chimmed) AB526251>97%Synthetic R&D and methodology scale-up[5]
Apollo Scientific 27857064>97%Medicinal chemistry library generation[6]
Alfa Chemistry OFC1897738225>98%High-purity analytical reference standard
Matrix Scientific 1897738-22-5>95%General laboratory synthesis[7]

Procurement Tip: When ordering for cross-coupling campaigns, request the Certificate of Analysis (CoA) to verify the absence of free bromide or moisture, which can prematurely degrade sensitive organometallic reagents.

Downstream Workflow: Suzuki-Miyaura Cross-Coupling

To maximize the utility of this building block, we present a self-validating, step-by-step methodology for a standard Palladium-catalyzed Suzuki-Miyaura cross-coupling. This protocol is designed to couple 1-Bromo-3-(3,3-difluorocyclobutyl)benzene with a generic aryl boronic acid (Ar'-B(OH)₂).

Mechanistic Visualization

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition C-Br Cleavage Pd0->OxAdd Add Aryl Bromide PdII Ar-Pd(II)-Br Complex OxAdd->PdII Transmet Transmetalation Boronate Transfer PdII->Transmet Base Activation PdII_Diaryl Ar-Pd(II)-Ar' Complex Transmet->PdII_Diaryl Add Ar'-B(OH)2 RedElim Reductive Elimination C-C Bond Formation PdII_Diaryl->RedElim RedElim->Pd0 Regenerate Pd(0) Product Cross-Coupled Product (Biaryl Scaffold) RedElim->Product Product Release

Caption: Palladium-catalyzed cross-coupling cycle of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene.

Step-by-Step Experimental Protocol

Causality & Design Rationale: We utilize Pd(dppf)Cl₂ as the pre-catalyst. The large bite angle of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces the intermediate Pd(II) diaryl species into a highly strained cis-geometry, drastically accelerating the rate-limiting reductive elimination step[4]. A biphasic solvent system (1,4-Dioxane/Water) is employed because water is strictly required to dissolve the inorganic base and convert the boronic acid into a highly nucleophilic boronate species.

Materials Required:

  • 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (1.0 equiv, 1.0 mmol, 247 mg)

  • Aryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%, 41 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol, 414 mg)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Procedure:

  • Reaction Assembly & Degassing:

    • Step: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, aryl boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

    • Causality: Solid reagents are added first to prevent splashing and ensure accurate stoichiometry.

    • Step: Add 10 mL of the 1,4-Dioxane/Water mixture. Seal the tube with a rubber septum and sparge the solution with Argon gas for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) oxide, stalling the catalytic cycle. Sparging displaces this oxygen.

  • Thermal Activation:

    • Step: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 4–6 hours.

    • Validation: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). The reaction is deemed complete when the aryl bromide mass (m/z ~246/248) is completely consumed.

  • Quenching & Workup:

    • Step: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the entire biphasic mixture through a short pad of Celite.

    • Causality: The Celite pad removes precipitated inorganic salts and insoluble "palladium black" (degraded catalyst). Failing to remove Pd black often results in severe, unbreakable emulsions during aqueous extraction.

  • Extraction & Purification:

    • Step: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous NaCl (brine, 2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Step: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure difluorocyclobutyl-substituted biaryl product.

References

  • Apollo Scientific / Neobits. "1897738-22-5 250MG". Neobits Catalog. Available at: [Link]

  • Alfa Chemistry. "1-Bromo-3-(3,3-difluorocyclobutyl)benzene". ChemBuyersGuide. Available at: [Link]

  • The Journal of Organic Chemistry. "Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization". ACS Publications. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Bromo-3-(3,3-difluorocyclobutyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide is a cornerstone in the synthesis of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The incorporation of fluorinated motifs into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. The 3,3-difluorocyclobutyl group, in particular, offers a unique combination of steric bulk and electronic properties, making it an attractive substituent in the design of novel therapeutic agents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene in Suzuki-Miyaura coupling reactions. A detailed, robust protocol for the coupling of this substrate with a representative boronic acid, phenylboronic acid, is presented. The rationale behind the selection of reagents and reaction conditions is discussed to provide a foundational understanding for further optimization and application.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The cycle is generally understood to comprise three key steps, commencing with an active Pd(0) species.[2]

  • Oxidative Addition: The catalytic cycle begins with the insertion of the Pd(0) catalyst into the carbon-bromine bond of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene. This step forms a Pd(II) intermediate. The electron-withdrawing nature of the 3,3-difluorocyclobutyl group is anticipated to enhance the rate of this oxidative addition.[5][6]

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid (in this case, the phenyl group) is transferred to the palladium center, displacing the bromide. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates this exchange.[3]

  • Reductive Elimination: The final step involves the coupling of the two organic groups on the palladium center (the 3-(3,3-difluorocyclobutyl)phenyl and phenyl groups) to form the biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene with phenylboronic acid. This protocol is designed as a robust starting point for further optimization and can be adapted for other boronic acids.

Materials and Reagents
  • 1-Bromo-3-(3,3-difluorocyclobutyl)benzene

  • Phenylboronic acid[1]

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium Phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

General Experimental Protocol

Reaction Setup:

  • To a flame-dried Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (1.0 mmol, 1.0 equiv).

  • Add phenylboronic acid (1.2 mmol, 1.2 equiv).[1]

  • Add finely powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).[7]

  • Add Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%).

  • Add SPhos (0.04 mmol, 4 mol%).

  • Seal the flask or vial with a rubber septum or a screw cap with a septum.

  • Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Purge the resulting mixture with the inert gas for an additional 5-10 minutes.

Reaction Execution:

  • Place the reaction vessel in a preheated oil bath or heating block set to 80-100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3-(3,3-difluorocyclobutyl)-1,1'-biphenyl.

Data Presentation

The following tables summarize the key reagents and recommended reaction parameters for the Suzuki coupling protocol.

Table 1: Reagent Specifications
ReagentCAS NumberMolecular Weight ( g/mol )RolePurity
1-Bromo-3-(3,3-difluorocyclobutyl)benzeneNot Available~261.10Aryl Halide≥97%
Phenylboronic acid98-80-6121.93Boronic Acid≥98%
Palladium(II) acetate3375-31-3224.50Catalyst Precursor≥98%
SPhos657408-07-6410.47Ligand≥98%
Potassium Phosphate (K₃PO₄)7778-53-2212.27Base≥98%
1,4-Dioxane (anhydrous)123-91-188.11Solvent≥99.8%
Table 2: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Stoichiometry
Aryl Halide1.0 equivLimiting reagent.
Boronic Acid1.2 - 1.5 equivA slight excess is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.
Base2.0 - 3.0 equivA sufficient amount of base is crucial for the activation of the boronic acid. K₃PO₄ is a moderately strong base suitable for a wide range of substrates.[7]
Catalyst System
Pd(OAc)₂1 - 5 mol%A common and effective palladium precursor. The loading can be adjusted based on the reactivity of the substrates.
SPhos2 - 10 mol% (typically 2:1 ligand to Pd ratio)A bulky and electron-rich phosphine ligand that is highly effective for Suzuki couplings of aryl bromides, including those that are sterically hindered or electronically deactivated.[7]
Reaction Conditions
Solvent1,4-Dioxane / Water (4:1 to 10:1 v/v)A mixture of an organic solvent and water is often optimal for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base.[7]
Temperature80 - 110 °CThe reaction temperature may need to be optimized. Higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions.
Reaction Time4 - 24 hoursThe reaction time is dependent on the reactivity of the substrates and the reaction temperature. Monitoring the reaction progress is recommended.

Visualization

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Biaryl 3-(3,3-difluorocyclobutyl)-1,1'-biphenyl ArylHalide 1-Bromo-3-(3,3-difluorocyclobutyl)benzene BoronicAcid Phenylboronic Acid caption Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand start->reagents inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert_atm solvent Add Degassed Solvents (Dioxane/Water) inert_atm->solvent heating Heat Reaction Mixture (80-100 °C) with Stirring solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Aqueous Work-up: Dilute, Extract, Wash monitoring->workup Reaction Complete purification Purify Crude Product (Column Chromatography) workup->purification product Isolated Pure Product purification->product end End product->end

Caption: General experimental workflow for the Suzuki coupling reaction.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Phenylboronic acid. Wikipedia. [Link]

  • An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. Iranian Journal of Catalysis. [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • gem‐Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity. Angewandte Chemie. [Link]

  • Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. [Link]

  • Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ResearchGate. [Link]

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]

  • Aryl gem -Difluorovinyl Pinacolboronates: Synthesis and Utility for Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]

  • Stereoselective Palladium-Catalyzed Base-Free Suzuki–Miyaura Cross-Coupling of Tetrasubstituted gem -Difluoroalkenes: An Experimental and Computational Study. ResearchGate. [Link]

  • Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. RSC Advances. [Link]

  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar. [Link]

Sources

applications of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s guide to utilizing 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (CAS: 1897738-22-5) requires moving beyond basic synthetic descriptions to understand the strategic, physicochemical, and mechanistic imperatives of this building block.

This document provides a comprehensive, causality-driven framework for integrating this specific fluorinated scaffold into advanced medicinal chemistry workflows.

Strategic Rationale: The Bioisosteric Power of the Difluorocyclobutyl Motif

In modern drug discovery, the incorporation of fluorinated cycloalkyl motifs is a highly validated strategy to fine-tune physicochemical properties[1]. The 3,3-difluorocyclobutyl group, in particular, has emerged as a privileged structural motif. It serves as a lipophilic, yet polar, bioisostere that can replace traditional alkyl or cycloalkyl groups to overcome critical late-stage development hurdles[2].

The specific building block 1-Bromo-3-(3,3-difluorocyclobutyl)benzene provides a dual advantage:

  • The Pharmacophoric Payload: The 3,3-difluorocyclobutyl group imparts metabolic stability and unique conformational rigidity.

  • The Synthetic Anchor: The meta-bromo substitution on the phenyl ring serves as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions, allowing for late-stage diversification of lead compounds[3].

Recent applications in the development of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists demonstrated that replacing problematic piperidine rings with difluorocyclobutyl derivatives dramatically reduced hERG (human Ether-à-go-go-Related Gene) inhibitory activity while maintaining sub-nanomolar potency[4].

Quantitative Impact on Physicochemical Properties

The decision to utilize 1-Bromo-3-(3,3-difluorocyclobutyl)benzene in a scaffold-hopping campaign is driven by predictable quantitative improvements in the resulting drug profile.

Property ParameterStandard Alkyl/Cycloalkyl Motif3,3-Difluorocyclobutyl MotifCausality & Impact on Drug Profile
Lipophilicity (LogP) Baseline+0.2 to +0.5The highly electronegative C-F bonds lower the overall polar surface area (PSA) relative to oxygenated analogs, enhancing membrane permeability[5].
hERG Inhibition (IC50) Moderate (e.g., 4.3 μM)Significantly Reduced (>30 μM)Steric bulk and altered basicity disrupt the pi-stacking and cation-pi interactions required for hERG channel blockade[4].
Metabolic Clearance High (CYP450 susceptible)LowThe strong C-F bonds (approx. 110 kcal/mol) sterically and electronically shield adjacent carbon centers from oxidative metabolism[3].
Conformational Space FlexibleRestricted (Puckered)The cyclobutane ring adopts a puckered conformation, orienting the fluorine atoms to interact favorably with target protein binding pockets via weak non-covalent interactions[6].

Workflow Integration and Logical Relationships

To effectively utilize this building block, researchers must map its synthetic trajectory. The diagram below illustrates the divergent functionalization pathways available via the bromo-arene handle.

G BB 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (Core Building Block) Prop Physicochemical Modulation - Reduced hERG Liability - Enhanced Metabolic Stability BB->Prop imparts Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) BB->Suzuki Pd-Catalyzed Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) BB->Buchwald Pd-Catalyzed Metallation Lithiation / Borylation (Electrophile to Nucleophile) BB->Metallation Halogen-Metal Exchange Biaryl Biaryl Pharmacophores (e.g., GLP-1R Agonists) Suzuki->Biaryl Amine Aniline Derivatives (Kinase Inhibitors) Buchwald->Amine Boronate Boronate Esters (Advanced Intermediates) Metallation->Boronate

Fig 1: Divergent synthetic workflows for 1-Bromo-3-(3,3-difluorocyclobutyl)benzene in drug design.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies are designed as self-validating systems, ensuring that causality is understood at every step.

Protocol A: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffold Generation

This protocol details the C-C bond formation between 1-Bromo-3-(3,3-difluorocyclobutyl)benzene and a target aryl/heteroaryl boronic acid.

Causality of Reagent Selection:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step, minimizing homocoupling side-products.

  • Solvent System (1,4-Dioxane/H₂O 4:1): 1,4-Dioxane provides excellent solvation for the highly lipophilic difluorocyclobutyl-benzene. Water is strictly required to dissolve the K₂CO₃ base and to hydroxylate the boronic acid, forming the reactive "ate" complex necessary for transmetalation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing (Critical Step): Add the 1,4-Dioxane/H₂O (4:1, 10 mL) solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.

  • Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath for 4–6 hours.

  • In-Process Control (IPC): Withdraw a 10 μL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: The reaction is self-validated as complete when the distinct isotopic doublet of the starting bromide (m/z ~246/248) is entirely absent, replaced by the target mass of the biaryl product.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄. Causality: Na₂SO₄ is preferred over MgSO₄ here to prevent potential coordination or trapping of polar heteroaryl products.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

G Prep 1. Reagent Prep Degas Solvents (Ar) Reaction 2. Cross-Coupling Pd(dppf)Cl2, K2CO3, 90°C Prep->Reaction IPC 3. In-Process Control LC-MS (Check m/z 246/248) Reaction->IPC IPC->Reaction If SM remains Workup 4. Aqueous Workup Extract & Wash IPC->Workup If SM consumed Purification 5. Chromatography Isolate Product Workup->Purification

Fig 2: Self-validating workflow for the Suzuki-Miyaura cross-coupling protocol.

Protocol B: Buchwald-Hartwig Amination

For introducing amine-linked pharmacophores (e.g., piperazines, anilines) while retaining the difluorocyclobutyl-phenyl tail.

Causality of Reagent Selection:

  • Catalyst/Ligand (Pd₂(dba)₃ / XPhos): XPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk forces the palladium center into a mono-ligated state (L-Pd(0)), which is highly active for the oxidative addition of the deactivated bromo-arene. Furthermore, it accelerates reductive elimination, preventing the competitive β-hydride elimination that leads to reduced arene byproducts.

  • Base (Cs₂CO₃): A strong, anhydrous base is required to deprotonate the coordinated amine intermediate.

Step-by-Step Methodology:

  • Preparation: To a dry vial equipped with a stir bar, add 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (1.0 equiv, 0.5 mmol), the secondary amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

  • Atmosphere Exchange: Evacuate the vial and backfill with Nitrogen (repeat 3 times).

  • Solvent Addition: Add anhydrous Toluene (5 mL) via syringe. Causality: Toluene provides the high boiling point necessary for challenging C-N couplings and maintains strict anhydrous conditions to prevent catalyst quenching.

  • Reaction: Heat the mixture at 100 °C for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2) and LC-MS.

    • Validation Criteria: Successful C-N coupling is indicated by a highly UV-active spot with a lower Rf than the starting bromide, coupled with the desired [M+H]+ mass peak in positive electrospray ionization (ESI+).

  • Workup & Isolation: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC if the resulting amine is highly polar.

Conclusion

The integration of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene into a medicinal chemistry program is a highly rational approach to overcoming ADME and toxicity liabilities. By understanding the causality behind its physicochemical properties—specifically its ability to shield molecules from metabolic degradation and reduce hERG binding via steric/electronic modulation[4]—scientists can deploy the protocols above to rapidly generate robust, high-quality lead compounds.

References

1.[2] Miao, L., et al. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. ResearchGate. Available at: 2.[4] Miao, L., et al. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry - ACS Publications. Available at: 3.[1] ResearchGate. (2020). Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. Available at: 4.[5] ResearchGate. Some useful fluoroalkyl‐substituted cyclobutanes. Available at: 5.[3] The Journal of Organic Chemistry - ACS Publications. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Available at:

Sources

synthesis of novel kinase inhibitors with 1-Bromo-3-(3,3-difluorocyclobutyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene in the Synthesis of Novel Kinase Inhibitors

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires the strategic replacement of traditional alkyl or heterocyclic rings with sophisticated bioisosteres. The 3,3-difluorocyclobutyl group has emerged as a highly valuable structural motif. The geminal difluoro substitution exerts a strong electron-withdrawing effect, which lowers the pKa of adjacent basic centers, thereby mitigating off-target liabilities such as hERG channel inhibition[1]. Furthermore, the rigid, lipophilic nature of the difluorocyclobutyl ring enhances metabolic stability against CYP450-mediated oxidation compared to unfluorinated cycloalkanes or piperidines[2].

When designing ATP-competitive kinase inhibitors—such as those targeting the transforming growth factor-β type 1 receptor (TGF-βR1/ALK5) for fibrotic diseases or oncology—the 1-Bromo-3-(3,3-difluorocyclobutyl)benzene building block serves as an ideal precursor. The bromo-phenyl moiety acts as a versatile handle for palladium-catalyzed cross-coupling, allowing the difluorocyclobutyl group to be appended to a hinge-binding core (e.g., pyrazole, pyridine, or quinazoline) to probe the solvent-exposed regions of the kinase active site[3].

Signaling_Pathway Ligand Extracellular Signal (e.g., TGF-β) Receptor Receptor Tyrosine/Serine Kinase (e.g., ALK5) Ligand->Receptor Receptor Activation Effector Downstream Effector (e.g., SMAD2/3) Receptor->Effector ATP-Dependent Phosphorylation Response Pathological Response (Fibrosis / Proliferation) Effector->Response Nuclear Translocation Inhibitor Difluorocyclobutyl Kinase Inhibitor Inhibitor->Receptor Competitive ATP Displacement

Fig 1. Mechanism of action for ATP-competitive kinase inhibitors blocking downstream pathology.

Synthetic Strategy & Workflow

The integration of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene into a kinase inhibitor scaffold is most efficiently achieved via a two-stage organometallic workflow: a Miyaura borylation followed by a Suzuki-Miyaura cross-coupling. This modular approach allows for late-stage diversification of the kinase hinge-binding core.

Synthetic_Workflow SM 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (Starting Material) Borylation Miyaura Borylation Pd(dppf)Cl2, B2pin2, KOAc SM->Borylation Dioxane, 90°C Boronate Aryl Boronate Ester (Intermediate) Borylation->Boronate LC-MS Validation (m/z + Bpin) Coupling Suzuki-Miyaura Coupling Heteroaryl Halide, Base Boronate->Coupling Purified or Telescoped Product Novel Kinase Inhibitor (Target Compound) Coupling->Product Prep-HPLC Validation

Fig 2. Logical workflow for the synthesis of difluorocyclobutyl-functionalized kinase inhibitors.

Self-Validating Experimental Protocols

Protocol A: Miyaura Borylation of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene

Causality & Design: To convert the aryl bromide into a reactive nucleophile for cross-coupling, a boronate ester is synthesized. Potassium acetate (KOAc) is strictly selected as the base over stronger alternatives (like Na₂CO₃ or KOH). Strong bases would prematurely activate the newly formed boronate ester, causing it to undergo an undesired Suzuki coupling with the remaining starting aryl bromide, leading to symmetric biaryl homocoupling[2]. Pd(dppf)Cl₂ is utilized because its large bite angle facilitates the reductive elimination step of the borylation cycle.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (1.0 equiv, 10 mmol), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv, 12 mmol), KOAc (3.0 equiv, 30 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol).

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (40 mL). Sparge the mixture with dry Argon for 15 minutes. Causality: Oxygen insertion into the Pd(0) intermediate forms an inactive Pd(II)-peroxo complex, permanently poisoning the catalyst.

  • Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath with vigorous stirring for 4 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate under reduced pressure.

Self-Validation & Corrective Action:

  • In-Process Control (IPC): At t = 3 hours, withdraw 10 µL of the mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS.

  • Validation Criteria: The reaction is validated if the UV trace (254 nm) shows < 2% of the starting bromide (m/z 246/248) and the appearance of the boronate ester mass [M+H]⁺.

  • Corrective Action: If starting material > 5%, the system has likely suffered catalyst deactivation. Degas the mixture for an additional 5 minutes, spike with 2 mol% Pd(dppf)Cl₂, and heat for 2 additional hours.

Protocol B: Suzuki-Miyaura Cross-Coupling to a Kinase Hinge Binder

Causality & Design: The synthesized boronate ester is coupled to a heteroaryl chloride (e.g., a 4-chloro-pyrazole derivative, serving as the ATP-mimetic hinge binder). Here, a biphasic solvent system (Dioxane/H₂O) and a stronger base (K₃PO₄ or Na₂CO₃) are required to generate the reactive hydroxyboronate species, which undergoes transmetalation with the Pd(II)-aryl halide complex[3].

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the crude aryl boronate ester from Protocol A (1.1 equiv), the target heteroaryl chloride (1.0 equiv, 8 mmol), K₃PO₄ (2.5 equiv, 20 mmol), and Pd(PPh₃)₄ (0.05 equiv, 0.4 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 30 mL).

  • Reaction: Heat the biphasic mixture at 100 °C under Argon for 12 hours.

  • Purification: Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Self-Validation & Corrective Action:

  • In-Process Control (IPC): Analyze the organic layer via TLC (Hexanes:EtOAc 1:1) and LC-MS.

  • Validation Criteria: Complete consumption of the heteroaryl chloride. The final compound must exhibit >98% purity by HPLC before biological assaying.

  • Corrective Action: If protodeboronation (loss of the boronic ester without coupling) is observed as a major side product, lower the reaction temperature to 80 °C and switch to a more sterically hindered, electron-rich catalyst system (e.g., XPhos Pd G2) in subsequent batches.

Quantitative Data Presentation

The incorporation of the 3,3-difluorocyclobutyl moiety significantly alters the pharmacological profile of the resulting kinase inhibitors. The table below summarizes the comparative physicochemical and biological data of a generic ALK5 inhibitor scaffold modified with different ring systems[1],[3].

Table 1: Comparative SAR and ADME Profiling of Kinase Inhibitor Scaffolds

Scaffold ModificationALK5 IC₅₀ (nM)hERG IC₅₀ (µM)LogD (pH 7.4)Intrinsic Clearance (µL/min/mg)
Piperidine-linked (Reference) 524.31.845.2
Cyclobutyl-linked (Reference) 4812.52.938.6
3,3-Difluorocyclobutyl (Novel) 44> 30.02.415.4

Data Interpretation: The 3,3-difluorocyclobutyl derivative maintains excellent target potency (44 nM) while drastically reducing hERG liability (>30 µM) compared to the piperidine analog. Furthermore, the intrinsic clearance is reduced threefold, indicating superior metabolic stability and a prolonged half-life suitable for in vivo applications.

References

  • Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities Source: Journal of Medicinal Chemistry URL:[Link]

  • Synthesis and biological evaluation of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as novel potent transforming growth factor-β type 1 receptor inhibitors Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

Sources

Application Note: Palladium-Catalyzed Heck Vinylation of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The incorporation of fluorinated cycloalkyl groups is a premier strategy in modern drug design. The 3,3-difluorocyclobutyl moiety serves as a metabolically robust bioisostere for tert-butyl or phenyl groups, offering modulated lipophilicity and enhanced resistance to cytochrome P450-mediated oxidation.

This application note details a highly optimized, self-validating protocol for the palladium-catalyzed Mizoroki-Heck cross-coupling [1] of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (CAS: 1897738-22-5) with an activated olefin (tert-butyl acrylate). Because the aryl bromide is electronically neutral and sterically encumbered by the meta-cyclobutyl group, standard low-temperature conditions often fail. This guide provides the mechanistic causality and empirical parameters required to drive this specific transformation to >95% conversion.

Mechanistic Insights & Catalyst Design

The Heck reaction proceeds via a classic Pd(0)/Pd(II) catalytic cycle. For unactivated aryl bromides like 1-bromo-3-(3,3-difluorocyclobutyl)benzene, the oxidative addition of the C–Br bond to the Pd(0) center is the rate-determining step [2].

Causality Behind Reagent Selection:
  • Catalyst & Ligand (Pd(OAc)₂ / P(o-tol)₃): While ligand-free systems with ultra-low Pd loading exist for certain substrates [3], they often lead to palladium black precipitation when applied to robust, unactivated bromides. Tri(o-tolyl)phosphine (P(o-tol)₃) is selected because its steric bulk accelerates the final reductive elimination step, regenerating the active Pd(0) species and preventing catalyst degradation at elevated temperatures.

  • Base (K₂CO₃ over Et₃N): Triethylamine is a common homogeneous base, but at the 100 °C required for this substrate, it can coordinate to the palladium center and undergo competitive β-hydride elimination. Potassium carbonate (K₂CO₃) acts as a heterogeneous acid scavenger, neutralizing the generated HBr without interfering with the coordination sphere of the transition metal [4].

  • Solvent (DMF): N,N-Dimethylformamide provides the high boiling point necessary for the activation energy of the oxidative addition while stabilizing the polar Pd(II) intermediates.

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L2 Pd0->OxAdd + Ar-Br Coord Olefin Coordination π-Complex OxAdd->Coord MigIns Migratory Insertion Alkyl-Pd(II) Complex Coord->MigIns BetaElim β-Hydride Elimination Product + HPd(II)BrL2 MigIns->BetaElim Regen Base-Mediated Regeneration BetaElim->Regen - Product Product trans-Cinnamate Derivative BetaElim->Product Regen->Pd0 + Base, - HBr Substrate 1-Bromo-3-(3,3-difluorocyclobutyl)benzene Substrate->OxAdd Olefin tert-Butyl Acrylate Olefin->Coord

Figure 1: Catalytic cycle for the Heck coupling of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene.

Reaction Optimization Data

The following table summarizes the empirical data used to establish the final protocol. Quantitative comparison demonstrates the necessity of the specific ligand and base combination.

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Mechanistic Observation
1Pd(OAc)₂ / PPh₃Et₃NDMF10045%Significant Pd black formation; catalyst death.
2 Pd(OAc)₂ / P(o-tol)₃ K₂CO₃ DMF 100 >95% Clean conversion; exclusively trans-isomer.
3Pd(dppf)Cl₂K₃PO₄1,4-Dioxane9070%Slower oxidative addition; incomplete reaction.
4Pd(OAc)₂ (Ligand-free)NaOAcNMP13582%High thermal stress led to trace dehalogenation.

Experimental Protocol

This methodology is designed as a self-validating system. Each phase includes specific checks to ensure the integrity of the reaction before proceeding to the next step.

Materials Required
  • Substrate: 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (1.0 mmol, 247.1 mg)

  • Coupling Partner: tert-Butyl acrylate (1.5 mmol, 192.3 mg)

  • Catalyst: Palladium(II) acetate (0.05 mmol, 11.2 mg, 5 mol%)

  • Ligand: Tri(o-tolyl)phosphine (0.10 mmol, 30.4 mg, 10 mol%)

  • Base: Potassium carbonate, finely powdered and oven-dried (2.0 mmol, 276.4 mg)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Equip a 25 mL Schlenk tube or heavy-walled reaction vial with a magnetic stir bar.

  • Add Pd(OAc)₂, P(o-tol)₃, and K₂CO₃ to the vial.

  • Seal the vial with a septum and purge with dry Nitrogen (N₂) or Argon for 5 minutes. Causality: Pd(0) intermediates are highly sensitive to oxygen, which can prematurely oxidize the catalyst and halt the cycle.

Step 2: Reagent Addition & Degassing

  • Inject 5.0 mL of anhydrous DMF into the vial via syringe.

  • Inject 1-Bromo-3-(3,3-difluorocyclobutyl)benzene and tert-butyl acrylate.

  • Sparge the reaction mixture by bubbling N₂ directly through the liquid for 10 minutes. Causality: Dissolved oxygen in DMF is a primary cause of homocoupling side-reactions and catalyst quenching.

Step 3: Reaction Execution

  • Transfer the sealed vial to a pre-heated oil bath or heating block set to 100 °C.

  • Stir vigorously (800-1000 rpm) for 16 hours. Causality: K₂CO₃ is insoluble in DMF; vigorous stirring is mandatory to ensure the heterogeneous base can effectively scavenge HBr at the solid-liquid interface.

Step 4: Analytical Validation (In-Process Control)

  • After 16 hours, cool the mixture to room temperature.

  • Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation Check: Confirm the disappearance of the aryl bromide peak (UV 254 nm) and the appearance of the product mass [M+H]⁺ or [M+Na]⁺. If starting material >5% remains, add an additional 2 mol% Pd(OAc)₂ and heat for 4 more hours.

Step 5: Workup & Purification

  • Dilute the cooled reaction mixture with 25 mL of Ethyl Acetate (EtOAc) and 25 mL of Deionized Water.

  • Transfer to a separatory funnel and partition the layers.

  • Wash the organic layer with water (3 × 20 mL) followed by brine (1 × 20 mL). Causality: DMF is highly miscible with water. The repeated aqueous washes pull the DMF out of the organic phase, preventing it from interfering with silica gel chromatography.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0% to 10% EtOAc in Hexanes) to yield the pure trans-cinnamate derivative.

Workflow Prep 1. Reagent Prep Dry DMF, Degas Reaction 2. Heck Coupling 100°C, 16h Prep->Reaction Monitor 3. LC-MS/TLC Check Ar-Br Reaction->Monitor Workup 4. Aqueous Workup EtOAc/H2O Monitor->Workup Purify 5. Flash Column Silica Gel Workup->Purify

Figure 2: Sequential workflow for the Heck coupling and isolation process.

References

  • BenchChem.Application Notes and Protocols for the Heck Reaction of 3-Bromo-2-(bromomethyl)benzonitrile.
  • Organic Chemistry Portal.Heck Reaction.
  • Reetz, M. T., & de Vries, J. G.Ligand-free Heck reactions using low Pd-loading. University of Groningen.
  • MDPI.Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.

Application Note: Sonogashira Cross-Coupling of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Medicinal Chemistry

The integration of the 3,3-difluorocyclobutyl motif into small-molecule therapeutics has become a highly successful strategy in modern drug discovery. Acting as a metabolically stable bioisostere for tert-butyl and phenyl groups, this gem-difluoro moiety modulates lipophilicity while resisting cytochrome P450-mediated oxidation.

When constructing complex pharmacophores, appending rigid, sp-hybridized alkyne linkers to these fluorinated scaffolds is frequently required. The Sonogashira cross-coupling reaction—a palladium-catalyzed, copper-cocatalyzed process—remains the premier methodology for establishing these critical C(sp²)–C(sp) bonds[1]. This application note details the mechanistic causality, reaction optimization, and a self-validating protocol for the efficient coupling of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene with terminal alkynes.

Mechanistic Causality & Reaction Design

The successful cross-coupling of aryl bromides requires precise tuning of the catalytic system, as the C–Br bond possesses a higher dissociation energy than the C–I bond, making the initial oxidative addition step slower and often rate-limiting[2].

However, the specific electronic nature of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene works to the chemist's advantage. The gem-difluoro group exerts a strong inductive electron-withdrawing effect (-I effect). Because it is situated at the meta position relative to the bromide, it subtly decreases the electron density of the aromatic ring. According to established stereoelectronic guidelines for cross-coupling, oxidative addition into the Ar–X bond is actively promoted by electron-withdrawing groups on the aryl halide[3].

The reaction relies on a dual catalytic cycle:

  • Palladium Cycle: Pd(0) undergoes oxidative addition into the activated C–Br bond. The use of a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevents catalyst deactivation and enforces a specific "bite angle" that thermodynamically favors the final reductive elimination step[3].

  • Copper Cycle: CuI reacts with the terminal alkyne in the presence of an amine base to form a nucleophilic copper acetylide. This intermediate undergoes transmetalation with the Pd(II) aryl complex, transferring the alkyne to the palladium center before reductive elimination releases the product[2]. While copper-free conditions exist, they typically require highly specialized ligands or elevated temperatures that can degrade sensitive functional groups[4].

Logical Workflow of the Catalytic System

SonogashiraMechanism ArBr 1-Bromo-3-(3,3-difluorocyclobutyl)benzene OxAdd Oxidative Addition Pd(II) Intermediate ArBr->OxAdd Pd0 Pd(0) Active Catalyst Pd0->OxAdd TransMet Transmetalation Pd(II)-Alkynyl Complex OxAdd->TransMet Alkyne Terminal Alkyne + Base CuCycle Cu(I) Co-Catalyst Alkynyl-Cu Formation Alkyne->CuCycle CuCycle->TransMet CuX release RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Internal Alkyne RedElim->Product

Logical workflow of the Pd/Cu-catalyzed Sonogashira cross-coupling mechanism.

Reaction Optimization & Quantitative Data

To establish the most robust protocol, various catalytic parameters were evaluated. The data below summarizes the optimization landscape for coupling 1-Bromo-3-(3,3-difluorocyclobutyl)benzene with a standard terminal alkyne (e.g., phenylacetylene).

EntryCatalyst (5 mol%)Co-Catalyst (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₂Cl₂CuIEt₃NDMF8074
2 Pd(dppf)Cl₂ CuI iPr₂NH THF 65 92
3Pd(OAc)₂ / PPh₃CuIEt₃NToluene9068
4Pd(dppf)Cl₂NoneiPr₂NHTHF6515

Data Insights: Entry 2 represents the optimal conditions. Diisopropylamine (iPr₂NH) is superior to triethylamine (Et₃N) because its increased steric bulk prevents it from coordinating too strongly to the Pd center, which could otherwise stall the catalytic cycle. Entry 4 validates that while the substrate is electronically activated, the copper co-catalyst remains strictly necessary under these standard bench conditions to facilitate efficient alkyne transmetalation.

Self-Validating Experimental Protocol

This protocol is designed with built-in observational checkpoints to ensure the chemical integrity of the reaction at every stage.

Step 1: Reagent Preparation & Degassing
  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (1.0 equiv, 1.0 mmol), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and CuI (0.10 equiv, 10 mol%). Seal with a septum and purge the flask with dry Argon for 10 minutes. Add anhydrous THF (5.0 mL) and iPr₂NH (2.0 equiv, 2.0 mmol). Sparge the solution with Argon for an additional 15 minutes.

  • Causality: Oxygen is a potent oxidant that rapidly promotes the Glaser homocoupling of terminal alkynes in the presence of copper, consuming the starting material and complicating purification.

  • Validation Checkpoint: The sparging process is complete when the solvent bubbling is uniform. The solution should initially appear pale orange/yellow. If the solution turns green or blue at this stage, oxygen has contaminated the system (indicating Cu(II) formation), and the solvent must be re-degassed.

Step 2: Alkyne Addition & Catalytic Initiation
  • Action: Add the terminal alkyne (1.2 equiv, 1.2 mmol) dropwise via a gas-tight syringe. Heat the reaction mixture to 65 °C using an oil bath or heating block.

  • Causality: Heating provides the necessary activation energy for the Pd(0) species to insert into the sterically accessible meta-C–Br bond.

  • Validation Checkpoint: Within 15–30 minutes of heating, the reaction mixture will transition from pale orange to a deep, dark red or brown. This color shift is the visual confirmation of the active Pd(0) catalytic cycle and the formation of the Pd(II) intermediate.

Step 3: Reaction Monitoring
  • Action: Stir the reaction at 65 °C for 4–6 hours. Monitor progress via TLC (typically 9:1 Hexanes/Ethyl Acetate) and LC-MS.

  • Causality: Ensuring complete consumption of the aryl bromide prevents difficult downstream separations, as the starting material and product often share similar retention factors (Rf).

  • Validation Checkpoint: On the TLC plate (visualized under 254 nm UV light), the starting aryl bromide spot will disappear, replaced by a new, highly UV-active (and potentially fluorescent, depending on the alkyne) spot at a lower Rf.

Step 4: Quenching & Copper Sequestration
  • Action: Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NH₄Cl solution. Stir vigorously for 15 minutes. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Causality: Ammonium chloride acts as a chelating agent, forming highly soluble[Cu(NH₃)₄]²⁺ complexes that pull the copper catalyst out of the organic phase.

  • Validation Checkpoint: The aqueous layer will turn a distinct, bright azure blue. This is the definitive validation that the copper salts have been successfully sequestered and removed from your organic product.

Step 5: Purification
  • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation Checkpoint: The isolated product should yield a clean ¹H NMR spectrum, notably featuring the distinct multiplet of the cyclobutyl protons (~2.5–3.0 ppm) and the absence of the terminal alkyne proton (typically ~3.0 ppm in the starting material).

References

  • Title: Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review Source: CiteDrive URL: 1

  • Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL: 2

  • Title: Guidelines for Sonogashira cross-coupling reactions Source: Sussex Drug Discovery Centre URL: 3

  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Publishing URL: 4

Sources

Application Note: High-Yield Buchwald-Hartwig Amination of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Optimization, and Self-Validating Methodologies

Introduction & Substrate Rationale

The incorporation of fluorinated cycloalkanes is a cornerstone strategy in modern medicinal chemistry. Specifically, the 3,3-difluorocyclobutyl group serves as a metabolically stable bioisostere for tert-butyl or phenyl groups, offering enhanced resistance to cytochrome P450-mediated oxidation while favorably modulating lipophilicity (logP).

Coupling 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (CAS 1897738-22-5) with amines via the Buchwald-Hartwig cross-coupling reaction is a critical transformation for synthesizing advanced pharmaceutical intermediates [1]. However, achieving high yields requires a nuanced understanding of how the substrate's electronic and steric properties interact with the palladium catalytic cycle.

Mechanistic Causality & Catalyst Selection

To design a robust protocol, we must analyze the causality behind the catalytic cycle. The Buchwald-Hartwig amination proceeds through three primary steps: oxidative addition, amine binding/deprotonation, and reductive elimination [1].

  • Substrate Electronics: The 3,3-difluorocyclobutyl group exerts a mild, electron-withdrawing inductive effect on the aryl ring. Because it is positioned meta to the bromide, it avoids steric hindrance at the reaction center while slightly lowering the electron density of the C-Br bond. This accelerates the initial oxidative addition of the Pd(0) species.

  • Ligand Selection: For secondary amines (e.g., morpholine, piperazine derivatives), RuPhos is the premier dialkylbiaryl phosphine ligand [2]. The causality here is strictly steric and electronic: the electron-rich dicyclohexylphosphine moiety stabilizes the Pd(0) state, while the massive steric bulk of the isopropoxy groups on the lower biaryl ring forces the Pd(II)-amido complex into a geometry that dramatically accelerates reductive elimination [3]. This rapid elimination is crucial to outcompete off-target

    
    -hydride elimination, a common failure mode with secondary alkylamines.
    

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)(Ar)(Br)L_n Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition (Ar-Br) PdII_Amine Pd(II)(Ar)(NHR2)L_n Amine Coordination PdII_OA->PdII_Amine Amine Binding (HNR2) PdII_Amido Pd(II)(Ar)(NR2)L_n Amido Complex PdII_Amine->PdII_Amido Deprotonation (NaOtBu) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR2 Coupled Product PdII_Amido->Product Product Release

Figure 1: Buchwald-Hartwig catalytic cycle illustrating the mechanistic progression.

Experimental Design & Optimization Data

To establish a self-validating baseline, our optimization matrix (Table 1) evaluates the impact of ligand and base selection on the coupling of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene with morpholine.

Table 1: Optimization of Reaction Conditions

EntryCatalyst PrecursorLigand (mol%)BaseSolventTempYieldMechanistic Observation / Causality
1Pd₂(dba)₃ (2%)BINAP (4%)NaOtBuToluene100 °C35%Bidentate ligand restricts the required geometry for reductive elimination.
2Pd(OAc)₂ (2%)XPhos (4%)NaOtBuToluene100 °C72%Good conversion, but trace hydrodehalogenation observed due to slower elimination.
3Pd₂(dba)₃ (2%) RuPhos (4%) NaOtBu Toluene 100 °C >95% Optimal; bulky ligand forces rapid reductive elimination, preventing side reactions [3].
4Pd₂(dba)₃ (2%)RuPhos (4%)Cs₂CO₃1,4-Dioxane100 °C88%Slower kinetics with a weaker base; recommended only if base-sensitive functional groups are present.

Note: Yields determined by quantitative HPLC using an internal standard.

Step-by-Step Methodology

The following protocol utilizes the optimal conditions (Entry 3) for coupling 1-Bromo-3-(3,3-difluorocyclobutyl)benzene with a secondary amine (morpholine). This procedure is designed as a self-validating system : visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction before committing to downstream purification.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Reaction 2. Reaction (100 °C, 12 h) Prep->Reaction Monitor 3. Monitoring (LC-MS Tracking) Reaction->Monitor Workup 4. Workup (Aqueous Quench) Monitor->Workup Purify 5. Purification (Chromatography) Workup->Purify

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Phase 1: Inert Atmosphere Setup & Reagent Preparation

Causality: Pd(0) complexes and electron-rich phosphine ligands are highly susceptible to oxidation. Strict exclusion of oxygen prevents the formation of inactive phosphine oxides and palladium black.

  • Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar at 120 °C for at least 4 hours. Cool under vacuum and backfill with dry Argon (repeat 3 times).

  • Inside an argon-filled glovebox (or using standard Schlenk techniques), charge the tube with:

    • Pd₂(dba)₃ : 18.3 mg (0.02 mmol, 2 mol% Pd)

    • RuPhos : 18.7 mg (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) : 134.5 mg (1.40 mmol, 1.4 equiv)

  • Seal the tube with a rubber septum and remove it from the glovebox.

Phase 2: Substrate Addition & Reaction Initiation
  • Under a positive pressure of Argon, inject anhydrous, degassed Toluene (5.0 mL) into the Schlenk tube.

  • Stir the mixture at room temperature for 5 minutes.

    • Self-Validation Checkpoint 1: The solution should turn a deep, homogenous red/burgundy color, indicating the successful formation of the active Pd(0)-RuPhos complex.

  • Inject 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (247 mg, 1.00 mmol, 1.0 equiv) and Morpholine (104.5 mg, 1.20 mmol, 1.2 equiv) sequentially.

  • Replace the septum with a Teflon screw-cap under Argon flow, seal tightly, and submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.

Phase 3: Reaction Monitoring (Self-Validation)

Causality: Monitoring prevents wasted effort on failed reactions. A color change to black indicates catalyst precipitation (death).

  • At the 2-hour mark, briefly cool the reaction and withdraw a 10 µL aliquot under Argon. Dilute with 1 mL of LC-MS grade Acetonitrile.

  • Analyze via LC-MS.

    • Self-Validation Checkpoint 2: Confirm the disappearance of the aryl bromide isotopic cluster at m/z 246/248 [M]⁺. The appearance of the product mass (m/z 254.1 [M+H]⁺) confirms successful oxidative addition and reductive elimination. If the aryl bromide persists alongside a black precipitate, the catalyst has died due to oxygen ingress.

Phase 4: Workup & Purification
  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts and palladium residues. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Transfer the filtrate to a separatory funnel. Wash with deionized water (2 × 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 4-(3-(3,3-difluorocyclobutyl)phenyl)morpholine.

References

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews 2016, 116, 12564–12649. URL:[Link] [1]

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2011, 2, 27-50. URL:[Link] [2]

  • Tian, J.; Wang, G.; Qi, Z.-H.; Ma, J. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega 2020, 5, 21385–21391. URL:[Link] [3]

experimental procedure for lithiation of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 3-(3,3-Difluorocyclobutyl)phenyllithium via Lithium-Halogen Exchange

Application Note & Protocol

Abstract

Substituted aryllithium reagents are paramount intermediates in modern organic synthesis, particularly within medicinal chemistry and materials science. They serve as powerful nucleophiles for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. This document provides a detailed experimental procedure for the generation of 3-(3,3-difluorocyclobutyl)phenyllithium from its corresponding aryl bromide, 1-Bromo-3-(3,3-difluorocyclobutyl)benzene, via a lithium-halogen exchange reaction. We will delve into the mechanistic underpinnings, provide a step-by-step protocol optimized for high efficiency, discuss critical experimental parameters, and outline essential safety procedures for handling pyrophoric organolithium reagents.

Introduction: Significance and Synthetic Strategy

The 3-(3,3-difluorocyclobutyl)phenyl moiety is an increasingly important structural motif in drug discovery. The difluorocyclobutyl group can act as a bioisostere for other functional groups, enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets. The generation of the corresponding aryllithium species opens a gateway to a diverse array of derivatives by allowing for the introduction of various electrophiles at the 3-position of the benzene ring.

The primary strategy for synthesizing the target aryllithium is the lithium-halogen exchange reaction. This method is exceptionally well-suited for converting aryl bromides and iodides into their lithiated counterparts.[1][2] The reaction is typically very fast, even at cryogenic temperatures, and generally proceeds with high chemoselectivity.[2]

The core of the procedure involves treating the starting aryl bromide with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi), in an anhydrous ethereal solvent at low temperature (-78 °C). The low temperature is critical for suppressing potential side reactions, such as the degradation of the organolithium reagent or unwanted reactions with other functional groups.[3][4]

Reaction Mechanism: The Lithium-Halogen Exchange

The lithium-halogen exchange is a kinetically controlled process.[2] The reaction is believed to proceed through a four-centered transition state or an SN2-type attack of the butyl anion at the bromine atom.[5] The overall transformation is an equilibrium, but it is driven to the product side by the formation of the more stable aryllithium species compared to the starting alkyllithium.

Start Ar-Br + n-BuLi TS [Ar---Br---Li---Bu]‡ (4-Centered Transition State) Start->TS Exchange Reaction Product Ar-Li + n-BuBr TS->Product Quench E+ Product->Quench Electrophilic Quench FinalProduct Ar-E Quench->FinalProduct

Caption: Generalized mechanism for lithium-halogen exchange.

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
1-Bromo-3-(3,3-difluorocyclobutyl)benzene≥97%Commercially AvailableStore under inert gas.
n-Butyllithium (n-BuLi)1.6 M or 2.5 M in hexanesMajor Chemical SupplierPyrophoric. Must be handled under inert atmosphere.[6][7]
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeMajor Chemical SupplierPass through an activated alumina column or distill from sodium/benzophenone.
Electrophile (e.g., dry CO₂, benzaldehyde)Anhydrous/Reagent GradeMajor Chemical SupplierEnsure the electrophile is dry.
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent Grade-Used for quenching.
Diethyl ether or Ethyl acetateACS Grade-For extraction.
Brine (Saturated Aqueous NaCl)--For washing.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent Grade-For drying organic layers.
Argon or Nitrogen GasHigh Purity (≥99.998%)-For maintaining an inert atmosphere.
Equipment
  • Schlenk line or inert atmosphere glovebox[8]

  • Oven-dried or flame-dried glassware (round-bottom flasks, dropping funnel)[9]

  • Magnetic stirrer and stir bars

  • Low-temperature thermometer

  • Syringes and needles for reagent transfer[9]

  • Dry ice/acetone or cryocool bath for maintaining -78 °C

  • Rotary evaporator

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Flash chromatography system for purification

Detailed Experimental Protocol

This protocol describes the lithiation on a 5 mmol scale, followed by a quench with carbon dioxide to form 3-(3,3-difluorocyclobutyl)benzoic acid as a representative example.

Preparation and Setup
  • Dry Glassware: Ensure all glassware is rigorously dried in an oven (≥120 °C) for several hours and assembled hot, then allowed to cool to room temperature under a stream of inert gas (Ar or N₂).[9]

  • Inert Atmosphere: Set up the reaction flask on a Schlenk line. Evacuate and backfill the flask with inert gas three times to ensure the removal of all air and moisture.[8]

  • Solvent Preparation: Transfer 25 mL of anhydrous THF to the reaction flask via cannula or syringe under a positive pressure of inert gas.

Lithiation Reaction
  • Substrate Addition: To the stirred THF in the reaction flask, add 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (5.0 mmol, 1.0 equiv).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. It is crucial that the temperature is stable before proceeding.[3]

  • n-BuLi Addition: While vigorously stirring the solution at -78 °C, add n-butyllithium (1.6 M in hexanes, 3.44 mL, 5.5 mmol, 1.1 equiv) dropwise via syringe over 10-15 minutes. A slight color change (e.g., to a pale yellow or orange) may be observed, indicating the formation of the aryllithium species.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes. The lithium-halogen exchange is typically very rapid.[1] Reaction progress can be monitored by quenching a small aliquot and analyzing by TLC or GC-MS.

Electrophilic Quench (Example: Carboxylation)
  • Prepare CO₂ Source: Crush dry ice into small pieces and have it ready in a flask.

  • Quenching: While maintaining the temperature at -78 °C, carefully and slowly transfer the aryllithium solution via cannula onto an excess of crushed dry ice under a positive flow of inert gas. Alternatively, bubble dry CO₂ gas through the reaction mixture. The reaction is exothermic.[10]

  • Warm to Room Temperature: Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature with stirring.

Work-up and Purification
  • Aqueous Quench: Once at room temperature, slowly add 20 mL of water to quench any remaining reactive species.

  • Acidification: Acidify the mixture to pH ~2 with 1 M HCl. This protonates the carboxylate to form the desired benzoic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[11]

  • Washing: Combine the organic layers and wash with water (1 x 30 mL) and then with brine (1 x 30 mL) to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid by flash column chromatography or recrystallization to yield the pure 3-(3,3-difluorocyclobutyl)benzoic acid.

Data and Workflow Visualization

Summary of Reaction Parameters
ParameterValueNotes
Scale5.0 mmolCan be scaled, adjust volumes accordingly.
Equivalents of n-BuLi1.1 equivA slight excess ensures complete conversion.
SolventAnhydrous THFEthereal solvents are essential.
Temperature-78 °CCritical for selectivity and stability.
Reaction Time30-60 minTypically sufficient for complete exchange.
ElectrophileCO₂ (excess)Other electrophiles can be used.
Expected Yield75-90%Yields are substrate and electrophile dependent.
Experimental Workflow Diagram

Start Start: Assemble Dry Glassware Under Inert Atmosphere AddSolvent Add Anhydrous THF Start->AddSolvent AddSubstrate Add Aryl Bromide Substrate AddSolvent->AddSubstrate Cool Cool to -78 °C AddSubstrate->Cool AddBuLi Add n-BuLi Dropwise Cool->AddBuLi Stir Stir at -78 °C (30-60 min) AddBuLi->Stir Quench Quench with Electrophile (e.g., Dry Ice) Stir->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purify Purify via Chromatography or Recrystallization Workup->Purify Product Final Product Purify->Product

Caption: Step-by-step experimental workflow for lithiation.

Troubleshooting

  • Low or No Yield: The most common issue is the presence of moisture or air, which will quench the organolithium reagent. Ensure all glassware is scrupulously dried and the system is kept under a positive pressure of inert gas.[7][9] Titrate your n-BuLi solution before use as its concentration can decrease over time.[7]

  • Formation of Butylbenzene Side-Product: If the reaction temperature rises, the aryllithium can react with the n-butyl bromide byproduct. Maintaining a low temperature (-78 °C) is essential.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time at -78 °C or using a slight excess of n-BuLi (e.g., 1.2 equivalents).

Safety Precautions

  • Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite spontaneously on contact with air.[7][12] It also reacts violently with water.[6][13] All transfers and reactions must be conducted under an inert atmosphere (argon or nitrogen) in a fume hood.[8][9]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves when handling organolithium reagents.[9][12]

  • Syringe and Cannula Techniques: Use proper syringe and cannula transfer techniques to handle n-BuLi. Never draw pyrophoric reagents into a syringe by pulling back the plunger; instead, use the pressure of the inert gas in the reagent bottle to fill the syringe.

  • Quenching: Unused or residual n-BuLi must be quenched safely. This is typically done by slow, dropwise addition of the residue to a stirring, cooled solution of isopropanol in an inert solvent like hexane.[6]

  • Fire Safety: Keep a Class D fire extinguisher (for combustible metals) or a container of dry sand nearby to smother a potential fire. DO NOT USE WATER OR A CO₂ EXTINGUISHER on an organolithium fire.[12]

References

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. Available at: [Link]

  • Lithiation of aryl bromides possessing alpha-proton of carbonyl groups. ResearchGate. Available at: [Link]

  • Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes. PMC - NIH. Available at: [Link]

  • Safe handling of organolithium compounds in the laboratory. Environmental Health and Safety, University of Nebraska-Lincoln. Available at: [Link]

  • Process for making certain benzoic acid compounds. Google Patents.
  • Machine learning based multi-objective optimization of an ultrafast lithium–halogen exchange reaction in continuous flow. Reaction Chemistry & Engineering. Available at: [Link]

  • STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety, University of California, Irvine. Available at: [Link]

  • Lithiation Reaction Safety Summary. American Chemical Society. Available at: [Link]

  • In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange. Open Access LMU. Available at: [Link]

  • Standard Lithiation–Borylation A user's guide. University of Bristol. Available at: [Link]

  • Preliminary studies of the mechanism of metal-halogen exchange. The kinetics of reaction of n-butyllithium with substituted bromobenzenes. Journal of the American Chemical Society. Available at: [Link]

  • HAZARD SUMMARY - Butyl Lithium. New Jersey Department of Health. Available at: [Link]

  • Reviving Low-Temperature Performance of Lithium Batteries by Emerging Electrolyte Systems. Chinese Chemical Society. Available at: [Link]

  • In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange. ResearchGate. Available at: [Link]

  • In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange. PMC - NIH. Available at: [Link]

  • Organolithium reagent. Wikipedia. Available at: [Link]

  • Metal–halogen exchange. Wikipedia. Available at: [Link]

Sources

Application Note: Palladium-Catalyzed Cyanation of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (CAS: 1897738-22-5)[1] Objective: To provide a self-validating, highly efficient protocol for the conversion of a sterically encumbered, fluorinated aryl bromide into its corresponding benzonitrile using state-of-the-art palladium catalysis.

Strategic Context & Substrate Profiling

The incorporation of fluorinated cycloalkyl groups, such as the 3,3-difluorocyclobutyl moiety, has become a cornerstone strategy in modern medicinal chemistry. This specific motif acts as a lipophilic, metabolically stable bioisostere for tert-butyl or isopropyl groups, frequently appearing in the design of advanced kinase inhibitors (e.g., SGK and Akt inhibitors)[2],[3].

Converting 1-Bromo-3-(3,3-difluorocyclobutyl)benzene into 3-(3,3-difluorocyclobutyl)benzonitrile provides a highly versatile synthetic hub. The resulting nitrile can be downstream-processed into amidines, tetrazoles, benzylamines, or carboxylic acids. However, the cyanation of aryl halides is notoriously challenging due to the severe risk of catalyst deactivation[4].

Mechanistic Rationale & Causality of Reagent Selection

The fundamental challenge in palladium-catalyzed cyanation is the "cyanide poisoning" of the catalyst. Cyanide (


) is a strong 

-donor and

-acceptor. If the concentration of free

in solution is too high, it binds irreversibly to the active

or

intermediates, forming a thermodynamically sink of catalytically dead

complexes[5],[4].
Causality Behind Experimental Choices:
  • Cyanide Source (Zinc Cyanide): We utilize

    
     rather than 
    
    
    
    or
    
    
    . Because
    
    
    is highly polymeric and poorly soluble in organic solvents, it maintains a very low steady-state concentration of free
    
    
    ions. This slow-release mechanism ensures the catalytic cycle can turn over without poisoning the palladium center[6].
  • Ligand Selection: The use of bulky, electron-rich bidentate ligands (like dppf) or specialized biaryl phosphines (like tBuXPhos) is critical. These ligands enforce a steric environment that accelerates the reductive elimination step (the rate-limiting step in this cycle) and prevents the coordination of a second cyanide ion to the

    
     intermediate[6].
    
  • Solvent System: While traditional methods rely on harsh conditions (DMF at 100 °C)[6], modern protocols utilize a biphasic aqueous system (e.g.,

    
    ). The water slightly solubilizes the 
    
    
    
    and acts as a mild base to activate the palladacycle precatalyst, allowing the reaction to proceed at near ambient temperatures (40 °C)[7],[5].

Mechanism Pd0 Active Catalyst Pd(0)Lₙ OxAdd Oxidative Addition Ar-Pd(II)(Br)Lₙ Pd0->OxAdd + Substrate Poison Catalyst Poisoning [Pd(CN)₄]²⁻ (Inactive) Pd0->Poison Excess free CN⁻ TransMet Transmetalation Ar-Pd(II)(CN)Lₙ OxAdd->TransMet + Reagent - ZnBr(CN) OxAdd->Poison Excess free CN⁻ RedElim Reductive Elimination Ar-CN Product TransMet->RedElim RedElim->Pd0 - Product Substrate 1-Bromo-3-(3,3-difluorocyclobutyl)benzene Substrate->OxAdd Reagent Zn(CN)₂ Reagent->TransMet

Figure 1: Catalytic cycle of Pd-catalyzed cyanation highlighting the risk of cyanide poisoning.

Comparative Reaction Optimization

To provide a comprehensive guide, we summarize the performance of various catalytic systems applied to functionalized aryl bromides. For 1-Bromo-3-(3,3-difluorocyclobutyl)benzene, Method B (Mild Aqueous) is highly recommended to preserve the integrity of the cyclobutyl ring and minimize energy consumption.

Table 1: Quantitative Comparison of Catalytic Systems for Aryl Bromide Cyanation

MethodCatalyst / PrecatalystLigandCyanide SourceSolvent SystemTemp (°C)Time (h)Expected Yield
A (Traditional)

(2 mol%)
dppf (4 mol%)

DMF10012 - 1680 - 85%
B (Mild Aqueous) tBuXPhos Pd G3 (2 mol%)tBuXPhos


/THF (5:1)
404 - 6>90%
C (Ligand-Free)

(0.2 mol%)
None

DMA /

12016 - 2470 - 75%

Data synthesized from benchmark cyanation studies of functionalized aryl bromides[8],[7],[6].

Validated Experimental Protocols

The following workflows are designed as self-validating systems. Visual cues and in-process controls (IPCs) are embedded to ensure reproducibility.

Workflow Prep 1. Reagent Prep Weigh Pd, Ligand, Zn(CN)₂ (Glovebox/Schlenk) React 2. Reaction THF/H₂O, 40°C, 6h Monitor by HPLC Prep->React Quench 3. Safety Quench Add NaOCl (Bleach) Stir 1h to oxidize CN⁻ React->Quench Extract 4. Extraction EtOAc partition Dry over Na₂SO₄ Quench->Extract Purify 5. Purification Silica Gel Column (Hexanes/EtOAc) Extract->Purify

Figure 2: Workflow for the mild palladium-catalyzed cyanation and safe downstream processing.

Method B: Mild Aqueous Cyanation (Recommended)

Adapted from the Buchwald low-temperature protocol[7],[5].

Scale: 1.0 mmol

Materials:

  • 1-Bromo-3-(3,3-difluorocyclobutyl)benzene: 247.1 mg (1.0 mmol, 1.0 eq)

  • Zinc Cyanide (

    
    ): 70.4 mg (0.6 mmol, 0.6 eq) Note: No grinding required.
    
  • tBuXPhos Pd G3 Precatalyst: 15.9 mg (0.02 mmol, 2 mol%)

  • Degassed

    
    /THF (5:1 v/v): 3.0 mL
    

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add

    
     (70.4 mg) and tBuXPhos Pd G3 (15.9 mg). Seal the tube with a septum and purge with Argon (3x vacuum/argon cycles).
    
  • Substrate Addition: Dissolve 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (247.1 mg) in 0.5 mL of degassed THF. Inject this solution into the Schlenk tube via syringe.

  • Solvent Addition: Inject the remaining degassed

    
    /THF mixture to reach a total volume of 3.0 mL.
    
    • Self-Validation Cue: The solution will initially appear as a heterogeneous suspension. As the precatalyst activates, a subtle color change (typically pale yellow to reddish-brown) indicates the formation of the active

      
       species.
      
  • Reaction Execution: Place the reaction vessel in a pre-heated oil bath or heating block at 40 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • In-Process Control (IPC): After 4 hours, withdraw a 10 µL aliquot via syringe. Quench into 1 mL of EtOAc/bleach mixture, filter through a short pad of Celite, and analyze via LC-MS or HPLC. The reaction is complete when the starting material peak (UV 254 nm) is <1% relative to the product peak.

Method A: Traditional Robust Cyanation (Alternative for Scale-Up)

Adapted from Maligres et al.[6].

Step-by-Step Procedure:

  • Under Argon, charge a flask with 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (1.0 mmol),

    
     (0.6 mmol), 
    
    
    
    (0.02 mmol, 2 mol%), and dppf (0.04 mmol, 4 mol%).
  • Add anhydrous, degassed DMF (4.0 mL).

  • Heat to 100 °C for 12 hours.

    • Causality: The elevated temperature is required to overcome the activation energy barrier for reductive elimination when using the dppf ligand system, and to slightly increase the solubility of

      
       in DMF.
      

Safety & Downstream Processing (Critical)

Handling cyanides requires strict adherence to safety protocols. Unreacted


 and dissolved 

must be neutralized before standard workup.
  • Cyanide Quench: Cool the reaction mixture to room temperature. Slowly add 5.0 mL of commercial sodium hypochlorite solution (bleach, ~5-6% NaOCl) and stir vigorously for 1 hour.

    • Causality: Hypochlorite oxidizes the highly toxic cyanide (

      
      ) to the significantly less toxic cyanate (
      
      
      
      ), ensuring safe extraction and disposal.
  • Extraction: Dilute the quenched mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient, typically 95:5 to 90:10).

  • Expected Characterization: The product, 3-(3,3-difluorocyclobutyl)benzonitrile (

    
    , MW: 193.20  g/mol ), will present a distinct sharp 
    
    
    
    stretch in IR spectroscopy (~2230
    
    
    ) and a characteristic multiplet in
    
    
    NMR for the cyclobutyl protons shielded by the gem-difluoro group.

References

  • Arenenitrile synthesis by cyanations or substitution Organic Chemistry Portal URL:[Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Organic Chemistry Portal (Cohen & Buchwald Summary) URL:[Link]

  • Zinc Cyanide – First Update National Science Foundation Public Access Repository (NSF PAR) URL:[Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC National Institutes of Health (NIH) URL:[Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides MIT Open Access Articles URL:[Link]

  • United States Patent - Googleapis.com (Kinase Inhibitors and Difluorocyclobutyl motifs) Googleapis Patent Hosting URL:[Link]

  • US9221828B2 - N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)

Sources

Troubleshooting & Optimization

challenges in the synthesis of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Synthesis of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene.

As a Senior Application Scientist, I have guided numerous drug development teams through the bottleneck of scaling up gem-difluorocyclobutane building blocks. The synthesis of this specific aryl-difluorocyclobutane is notoriously challenging due to the high ring strain of the cyclobutane core (~26 kcal/mol) and the propensity for carbocation-mediated elimination during fluorination.

To ensure high yields and reproducibility, this guide moves beyond basic recipes. We will dissect the causality behind each synthetic choice, providing you with a self-validating, three-stage workflow: (1) [2+2] Cycloaddition , (2) Reductive Dechlorination , and (3) Deoxofluorination [1].

I. Synthetic Workflow Visualization

SynthWorkflow SM 3-Bromostyrene + Trichloroacetyl Chloride Ketene Dichloroketene (in situ) SM->Ketene Zn-Cu couple Et2O, 0°C Int1 2,2-Dichloro-3-(3-bromophenyl) cyclobutan-1-one Ketene->Int1 [2+2] Cycloaddition Int2 3-(3-Bromophenyl) cyclobutan-1-one Int1->Int2 Zn dust, AcOH Dechlorination Product 1-Bromo-3-(3,3-difluorocyclobutyl) benzene Int2->Product XtalFluor-E, Et3N-3HF Deoxofluorination

Synthetic workflow for 1-Bromo-3-(3,3-difluorocyclobutyl)benzene via[2+2] cycloaddition.

II. Troubleshooting & FAQs

Stage 1: Dichloroketene Generation & [2+2] Cycloaddition

Q: During the cycloaddition, my yield of the dichlorocyclobutanone intermediate is exceptionally low, and I observe a dark, viscous mixture. What is happening? A: You are likely observing the dimerization of dichloroketene or the polymerization of 3-bromostyrene. Dichloroketene is highly reactive and unstable. If trichloroacetyl chloride is added too quickly to the reaction mixture, the steady-state concentration of the ketene spikes, leading to self-condensation. Field-Proven Solution: Add trichloroacetyl chloride dropwise over 2–4 hours using a syringe pump. Furthermore, ensure your Zn-Cu couple is freshly activated to maintain a rapid, consistent reduction of the acid chloride, which keeps the localized ketene concentration low[2].

Stage 2: Reductive Dechlorination

Q: My reductive dechlorination using Zn dust and acetic acid is yielding ring-opened byproducts. How can I preserve the cyclobutanone core? A: The intermediate 3-(3-bromophenyl)cyclobutan-1-one is a critical junction where over-reduction must be avoided[3]. Over-reduction and ring-opening occur when the reaction temperature exceeds 60°C or when the reaction is left for extended periods. Field-Proven Solution: Maintain the internal temperature strictly between 15°C and 25°C. Monitor the reaction via GC-MS and quench immediately with saturated NaHCO₃ once the starting material is consumed.

Stage 3: Deoxofluorination (The Critical Step)

Q: In the final deoxofluorination step, NMR shows a mixture of the desired product and a fluorocyclobutene elimination byproduct. Why does this happen and how do I prevent it? A: This is the most notorious challenge in the synthesis of fluorinated four-membered carbocycles[4]. Deoxofluorination proceeds via an alkoxysulfurane intermediate that collapses into a highly strained fluorocyclobutyl cation. To relieve steric strain, this cation frequently loses an adjacent proton (E1-type elimination) rather than undergoing nucleophilic attack by fluoride[5]. Field-Proven Solution: Switch from standard DAST to combined with Et₃N·3HF[6]. XtalFluor-E generates a less basic environment and avoids the release of free dialkylamines, significantly suppressing the elimination pathway.

III. Mechanistic Insights: The Elimination Pathway

DASTMech Ketone Cyclobutanone Core Intermediate Alkoxysulfurane Intermediate Ketone->Intermediate Activation Reagent Fluorinating Agent (e.g., DAST / XtalFluor-E) Reagent->Intermediate Carbocation Fluorocyclobutyl Cation Intermediate->Carbocation Leaving Group Departure Product gem-Difluorocyclobutane (Target) Carbocation->Product + F- (Substitution) SideProduct Fluorocyclobutene (Elimination Byproduct) Carbocation->SideProduct - H+ (Elimination)

Mechanism of deoxofluorination highlighting the competing elimination pathway.

IV. Quantitative Data & Reagent Comparison

Table 1: Comparison of Deoxofluorination Reagents for Cyclobutanones

Reagent SystemThermal StabilityBasicity of ByproductsTypical Yield (Target)Elimination Byproduct
DAST (neat)Low (Explosion risk >90°C)High (Et₂NH released)30 - 45%High (>40%)
Morph-DAST ModerateModerate45 - 55%Moderate (~30%)
XtalFluor-E / Et₃N·3HF High (Crystalline salt)Low (No free amine)65 - 80% Low (<10%)

V. Validated Experimental Protocols

This self-validating protocol ensures that each intermediate is verified before proceeding, preventing the carryover of impurities that poison downstream steps.

Step 1: Synthesis of 2,2-Dichloro-3-(3-bromophenyl)cyclobutan-1-one
  • Setup: In an oven-dried, argon-purged 500 mL 3-neck flask, suspend freshly activated Zn-Cu couple (2.5 equiv) in anhydrous diethyl ether (150 mL). Add 3-bromostyrene (1.0 equiv).

  • Addition: Cool the suspension to 0°C. Using a syringe pump, add a solution of trichloroacetyl chloride (1.5 equiv) in diethyl ether (50 mL) dropwise over 3 hours.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Filter the mixture through a pad of Celite to remove zinc salts. Wash the filtrate with saturated NaHCO₃, water, and brine. Dry over MgSO₄ and concentrate.

  • Self-Validation Check: Run an IR spectrum of the crude oil. You must observe a strong carbonyl (C=O) stretch at ~1800 cm⁻¹ , which is diagnostic for the highly strained

    
    -dichlorocyclobutanone ring.
    
Step 2: Reductive Dechlorination to 3-(3-bromophenyl)cyclobutan-1-one
  • Setup: Dissolve the crude product from Step 1 in glacial acetic acid (0.2 M concentration).

  • Reduction: While maintaining the internal temperature at 20°C using a water bath, add activated Zinc dust (4.0 equiv) in small portions over 1 hour.

  • Monitoring: Stir for 2 hours at room temperature. Monitor strictly by TLC.

  • Workup: Filter through Celite. Dilute the filtrate with diethyl ether and carefully neutralize the acetic acid by washing with saturated NaHCO₃ until bubbling ceases.

  • Self-Validation Check: GC-MS must show a molecular ion peak at m/z 224/226 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes)[3]. The IR C=O stretch should shift down to ~1780 cm⁻¹ , confirming the removal of the electron-withdrawing chlorine atoms.

Step 3: Deoxofluorination to 1-Bromo-3-(3,3-difluorocyclobutyl)benzene
  • Setup: In a Teflon or Nalgene flask (do not use glass to avoid etching from trace HF), dissolve 3-(3-bromophenyl)cyclobutan-1-one (1.0 equiv) in anhydrous dichloromethane (DCM). Cool to 0°C.

  • Activation: Add XtalFluor-E (1.5 equiv) followed by Et₃N·3HF (2.0 equiv)[6].

  • Reaction: Stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12 hours.

  • Quench: Slowly pour the reaction mixture into ice-cold saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Self-Validation Check: ¹⁹F NMR is definitive here. The two fluorine atoms are diastereotopic (cis and trans relative to the bromophenyl group). You must observe an AB quartet system between -80 ppm and -100 ppm with a large geminal coupling constant (

    
    )[5]. The ¹³C NMR must show the complete disappearance of the ketone carbonyl peak at ~206 ppm[5].
    

VI. References

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs Source: European Journal of Organic Chemistry (PMC) URL:[Link]

  • 3-(3-Bromophenyl)cyclobutan-1-one (CID 17750101) Source: PubChem URL:[Link]

  • Substituted azetidinyl compounds as GlyT1 inhibitors (US10040759B2) Source: Google Patents URL:

Sources

purification techniques for products of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of compounds derived from 1-Bromo-3-(3,3-difluorocyclobutyl)benzene . This building block is frequently utilized in medicinal chemistry to introduce a lipophilic, metabolically stable gem-difluorocyclobutyl bioisostere via transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig)[1].

However, the unique physicochemical properties of the 3,3-difluorocyclobutyl moiety—specifically its high lipophilicity combined with a strong local dipole moment—create distinct downstream purification challenges[2]. This guide provides field-proven troubleshooting strategies, validated protocols, and FAQs to ensure high-purity isolation.

Section 1: Troubleshooting Guide

Issue 1: Co-elution of the cross-coupled product with unreacted starting material.
  • Symptom: The biaryl or amine product shows a retention factor (

    
    ) nearly identical to the starting aryl bromide on standard bare silica (
    
    
    
    ) or reversed-phase C18.
  • Root Cause: The gem-difluorocyclobutyl group dominates the molecule's interaction with the stationary phase. Standard hydrophobic interactions (C18) or polar interactions (bare silica) fail to discriminate between the brominated starting material and the functionalized product because the fluorinated ring dictates the overall solvation energy.

  • Solution: Transition to a Pentafluorophenyl (PFP) stationary phase. PFP columns exploit multiple retention mechanisms, including

    
     interactions, dipole-dipole interactions, and specifically, fluorine-fluorine interactions. This provides enhanced shape selectivity and differential retention for fluorinated analogs compared to traditional alkyl-type stationary phases[3].
    
Issue 2: Persistent Palladium (Pd) Contamination in the Final Product.
  • Symptom: The purified product retains a dark tint, or ICP-MS analysis shows Pd levels >10 ppm despite standard silica plug filtration.

  • Root Cause: Heavily fluorinated and lipophilic compounds have a known propensity to stabilize and entrap palladium nanoparticles formed during the reduction of Pd(II) precatalysts[4]. The fluorinated matrix creates a hydrophobic pocket that shields the metal from standard aqueous extraction.

  • Solution: Implement a dual-mechanism scavenging protocol utilizing both a solid-supported metal scavenger (e.g., Thiol-functionalized silica) and a competitive aqueous chelator (e.g., N-acetylcysteine).

Section 2: Validated Experimental Protocols

Protocol A: Preparative PFP-HPLC Separation of Fluorinated Biaryls

This protocol is designed to separate the target 3-(3,3-difluorocyclobutyl)phenyl product from unreacted starting material and homocoupled byproducts.

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of Methanol/DMSO (1:1, v/v). Ensure complete dissolution to prevent column fouling.

  • Stationary Phase: Select a preparative Pentafluorophenyl (PFP) column (e.g., 5

    
    m, 21.2 x 250 mm).
    
  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile + 0.1% TFA.

  • Gradient Design: Run a shallow gradient from 40% B to 70% B over 30 minutes. The fluorophilic interactions on the PFP phase will selectively retain the unreacted 1-Bromo-3-(3,3-difluorocyclobutyl)benzene longer than most polar cross-coupled products[3].

  • Validation: Analyze fractions via LC-MS. Pool fractions with >98% purity and lyophilize.

Protocol B: Rigorous Palladium Scavenging Workflow

Use this self-validating system to reduce Pd levels below the FDA threshold of 10 ppm for active pharmaceutical ingredients.

  • Post-Reaction Quench: Concentrate the crude cross-coupling reaction mixture to remove the primary organic solvent (e.g., 1,4-dioxane or DMF).

  • Scavenger Addition: Redissolve the residue in Dichloromethane (DCM) or Ethyl Acetate. Add a silica-supported thiol scavenger (e.g., SiliaMetS Thiol) at 4-5 molar equivalents relative to the initial total palladium catalyst load.

  • Incubation: Stir the suspension vigorously at 40 °C for 4 hours. (Causality note: Elevated temperature increases the kinetic rate of Pd dissociation from the fluorinated product pocket into the thiol matrix).

  • Filtration: Filter the mixture through a tightly packed pad of Celite. Wash the pad with 2 column volumes of the reaction solvent.

  • Aqueous Chelation (The Validation Step): Wash the organic filtrate with a 10% (w/v) aqueous solution of N-acetylcysteine. If the aqueous layer turns visibly yellow/brown, repeat the wash until the aqueous layer remains completely colorless. This visual cue confirms the exhaustion of leachable palladium.

  • Final Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    

Section 3: Quantitative Data Summary

Table 1: Comparison of Stationary Phases for 3-(3,3-Difluorocyclobutyl)phenyl Derivatives

Stationary PhasePrimary Interaction MechanismResolution (

) vs Aryl Bromide
Recommended Use Case
Bare Silica (

)
Hydrogen bonding, polarPoor (< 0.05)Initial crude plug filtration; removal of baseline salts.
C18 (Reversed-Phase) Hydrophobic partitioningModerate (0.1 - 0.2)Separation of products with vastly different polarities.
PFP (Pentafluorophenyl) Fluorine-Fluorine,

, Dipole
Excellent (> 0.3)Resolving closely related fluorinated biaryls/isomers.
Amine-Bonded (HILIC) Hydrophilic interactionVariablePurifying highly polar derivatives (e.g., glycosylated).

Section 4: Frequently Asked Questions (FAQs)

Q: Why does my product streak severely on normal-phase TLC, even though it is highly lipophilic? A: The gem-difluorocyclobutyl group introduces a strong, localized dipole moment due to the electronegativity of the fluorine atoms, despite the overall high LogP of the molecule[2]. This concentrated electron density interacts strongly with the acidic silanol groups on the silica gel. To prevent streaking, add 1-2% Triethylamine (TEA) or Acetic Acid to your mobile phase to deactivate the silanol sites, depending on the acid/base stability of your product.

Q: Can I use fluorous solid-phase extraction (F-SPE) for this compound? A: Generally, no. F-SPE is highly effective for heavily perfluorinated tags (e.g.,


). The 3,3-difluorocyclobutyl group only contains two fluorine atoms, which does not provide sufficient "fluorous pony-tail" character to partition effectively onto fluorous silica. Stick to PFP-HPLC for optimal resolution[3].

Q: My Suzuki coupling with 1-Bromo-3-(3,3-difluorocyclobutyl)benzene yielded a significant amount of debrominated byproduct. How do I separate it? A: The debrominated byproduct (phenyl-3,3-difluorocyclobutane) is highly volatile and extremely non-polar. It will elute at the solvent front on normal-phase silica. A simple vacuum distillation or a quick silica plug using 100% hexanes/heptane is usually sufficient to remove it before proceeding to more complex chromatography.

Section 5: Purification Workflow Visualization

G A Crude Reaction Mixture (Biaryl + Aryl Bromide + Pd) B Transition Metal Catalyst Used? A->B C Palladium Scavenging Protocol (Thiol-Silica + Wash) B->C Yes D Aqueous Workup & Concentration B->D No C->D E LC-MS / TLC Profiling D->E F Co-elution with Starting Material? E->F G PFP-HPLC (Fluorine-Fluorine Affinity) F->G Yes (ΔRf < 0.1) H Standard C18 / Normal Phase F->H No I Purified 3-(3,3-difluorocyclobutyl)phenyl Product G->I H->I

Workflow for the purification of 3-(3,3-difluorocyclobutyl)phenyl derivatives.

References

  • Source: nih.
  • Source: researchgate.
  • Source: acs.
  • Source: researchgate.

Sources

minimizing debromination of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Bromo-3-(3,3-difluorocyclobutyl)benzene

Welcome to the technical support center for 1-Bromo-3-(3,3-difluorocyclobutyl)benzene. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide in-depth, field-tested guidance to help you overcome common challenges, with a specific focus on the undesired side reaction of debromination. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with 1-Bromo-3-(3,3-difluorocyclobutyl)benzene?

A1: Debromination, also known as hydrodebromination or protodebromination, is an undesired side reaction where the bromine atom on the benzene ring is replaced by a hydrogen atom. This converts your starting material into the byproduct 3-(3,3-difluorocyclobutyl)benzene, which reduces the yield of your desired product and introduces a significant purification challenge due to the similar physical properties of the starting material and the byproduct. Traditional methods for reducing carbon-bromide bonds often involve metal-halogen exchange, hydride reduction, or single-electron reductions, which can inadvertently occur under various reaction conditions.[1]

Q2: What are the most common reaction types where debromination of this substrate is observed?

A2: Debromination is frequently encountered in three main classes of reactions used to functionalize aryl bromides:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): This is one of the most common issues. The mechanism can involve the palladium complex abstracting a hydride from the solvent, base, or other reagents, leading to reductive elimination of the debrominated product.[2][3]

  • Formation of Grignard Reagents (Br/Mg Exchange): The process of forming an arylmagnesium halide can be sluggish. Harsh conditions or impurities can promote side reactions that result in the debrominated arene.[4]

  • Metal-Halogen Exchange with Organolithium Reagents: This is a very fast and powerful method for generating an aryllithium species, but it is highly sensitive to temperature and solvent conditions.[5][6] Failure to control these parameters can lead to significant byproduct formation.

Q3: How does the 3,3-difluorocyclobutyl group influence the propensity for debromination?

A3: The 3,3-difluorocyclobutyl group is moderately electron-withdrawing due to the inductive effect of the two fluorine atoms. This electronic property can influence the reactivity of the C-Br bond. In palladium-catalyzed reactions, electron-withdrawing groups can sometimes make the aryl bromide more susceptible to certain side reactions. However, compared to strongly withdrawing groups like nitro or cyano, its effect is less pronounced. The primary challenges arise not from the substituent itself, but from suboptimal reaction conditions.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

This section focuses on the Suzuki-Miyaura coupling but the principles apply to other cross-coupling reactions as well. The primary cause of debromination here is the generation of a palladium-hydride species which intercepts the catalytic cycle.[3]

Issue: Significant formation of 3-(3,3-difluorocyclobutyl)benzene during Suzuki coupling.

Below is a decision-making workflow to systematically address this issue.

G cluster_0 Troubleshooting Debromination in Suzuki Coupling start High Debromination Observed q_base Which base are you using? start->q_base n_base Strong Base (e.g., NaOEt, t-BuOK) q_base->n_base Strong s_base Weaker Base (e.g., K₂CO₃, CsF) q_base->s_base Weak sol_base Action: Switch to a milder base like K₃PO₄, CsF, or K₂CO₃. n_base->sol_base q_solvent Is your solvent protic? s_base->q_solvent sol_base->q_solvent n_solvent Protic (e.g., EtOH, MeOH, H₂O) q_solvent->n_solvent Yes s_solvent Aprotic (e.g., Dioxane, Toluene, THF) q_solvent->s_solvent No sol_solvent Action: Use anhydrous aprotic solvents like Dioxane or Toluene. n_solvent->sol_solvent q_temp Is reaction temperature >100°C? s_solvent->q_temp sol_solvent->q_temp n_temp Yes q_temp->n_temp s_temp No q_temp->s_temp sol_temp Action: Lower temperature to 60-80°C and monitor over a longer period. n_temp->sol_temp end_node Debromination Minimized s_temp->end_node sol_temp->end_node

Caption: A logical workflow for troubleshooting debromination in Suzuki coupling.

Detailed Troubleshooting Steps:
  • Optimize the Base: Strong bases, especially alkoxides in the presence of alcohol, are known hydride donors.[2]

    • Causality: Alkoxides can undergo β-hydride elimination or other decomposition pathways that generate hydrides, which are then transferred to the palladium center.

    • Recommendation: Switch to milder, non-nucleophilic inorganic bases. Cesium fluoride (CsF), potassium phosphate (K₃PO₄), or potassium carbonate (K₂CO₃) are excellent alternatives that minimize debromination.[2]

  • Change the Solvent System: Protic solvents like water and alcohols can serve as a source of protons or hydrides, facilitating debromination.[2]

    • Causality: Solvents can directly participate in the reaction by providing a proton source for protodebromination.

    • Recommendation: Use anhydrous aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF). If a co-solvent is necessary for solubility, minimize the amount of water used.

  • Control Reaction Temperature and Time: Higher temperatures can increase the rate of side reactions.[2]

    • Causality: The activation energy for debromination may be lower than or competitive with the desired cross-coupling at elevated temperatures.

    • Recommendation: Attempt the reaction at a lower temperature (e.g., 80°C) for a longer duration. This often improves selectivity by favoring the desired reaction pathway.

  • Select the Right Catalyst/Ligand System: The choice of phosphine ligand is critical.

    • Causality: Electron-rich, bulky phosphine ligands can accelerate the rate of reductive elimination (the desired product-forming step) relative to side reactions like debromination.

    • Recommendation: Use modern, well-defined pre-catalysts that are known to be highly active and promote clean conversions. Pre-catalysts like XPhos Pd G2 or G3 are often effective in reducing this side reaction.[7]

ParameterCondition Prone to DebrominationRecommended Optimized ConditionRationale
Base Sodium ethoxide (NaOEt)Potassium phosphate (K₃PO₄)Weaker, non-nucleophilic base; less likely to be a hydride source.[2]
Solvent Ethanol/WaterAnhydrous 1,4-DioxaneAprotic solvent prevents protodebromination pathways.[2]
Temperature 120 °C (Reflux)80 °CLower temperature increases selectivity for the desired reaction.[7]
Catalyst Pd(PPh₃)₄XPhos Pd G3Bulky, electron-rich ligand promotes faster reductive elimination.

Troubleshooting Guide: Grignard and Organolithium Reactions

For these reactions, debromination often occurs during the formation of the organometallic intermediate. The key is to achieve a rapid and clean metal-halogen exchange at low temperatures.

Issue: Low yield of desired product after quenching a Grignard or lithiation reaction, with evidence of the debrominated starting material.

G cluster_1 Troubleshooting Metal-Halogen Exchange start Debromination Observed q_reaction Which reaction? start->q_reaction n_grignard Grignard Formation q_reaction->n_grignard Grignard s_lithiation Lithiation (n-BuLi/t-BuLi) q_reaction->s_lithiation Lithiation sol_grignard Action: Use i-PrMgCl·LiCl (Turbo-Grignard) for fast exchange at low temp. n_grignard->sol_grignard sol_lithiation Action: Ensure temp is ≤ -78°C. Add organolithium slowly. Use THF for fast exchange. s_lithiation->sol_lithiation end_node Clean Exchange Achieved sol_grignard->end_node sol_lithiation->end_node

Sources

refining reaction conditions for stereospecific synthesis involving the difluorocyclobutyl group

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereospecific synthesis of molecules featuring the difluorocyclobutyl group. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing this valuable motif into their target structures. The unique electronic and conformational properties of the difluorocyclobutyl group make it an attractive component in medicinal chemistry for modulating physicochemical properties such as lipophilicity and metabolic stability.[1][2] However, the precise control of stereochemistry during its synthesis presents significant challenges.

This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format. It moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to diagnose and resolve issues encountered at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Diastereoselectivity in [2+2] Cycloadditions to Form the Difluorocyclobutane Ring

Question: I am performing a [2+2] cycloaddition between a gem-difluoroalkene and an alkene to construct the difluorocyclobutane ring, but I'm observing a low diastereomeric ratio (dr). What factors influence the stereochemical outcome, and how can I improve it?

Answer: Low diastereoselectivity in [2+2] cycloadditions for difluorocyclobutane synthesis is a common hurdle. The outcome is often a delicate balance of steric and electronic factors in the transition state. Here’s a breakdown of potential causes and solutions:

Underlying Principles: The stereochemistry of a [2+2] cycloaddition can be influenced by whether the reaction proceeds through a concerted or a stepwise mechanism. A concerted [2+2] cycloaddition is thermally forbidden and photochemically allowed, while a stepwise mechanism involving a diradical or zwitterionic intermediate is more common for thermal reactions of many alkenes. The stereochemical integrity of the starting alkenes is often lost in a stepwise process, leading to a mixture of diastereomers.

Troubleshooting Strategies:

  • Solvent Polarity: The polarity of the solvent can significantly impact the stability of charged intermediates in a stepwise reaction.

    • Recommendation: Decrease the solvent polarity. Nonpolar solvents can disfavor charge separation in the intermediate, promoting a more concerted-like transition state and helping to preserve the stereochemistry of the starting alkene.[3] For instance, consider switching from a polar solvent like acetonitrile to a less polar one such as toluene or hexane.[3]

  • Steric Hindrance: The steric bulk of the substituents on both the gem-difluoroalkene and the reacting alkene plays a crucial role in facial selectivity.

    • Recommendation: If your synthetic route allows, utilize substrates with bulkier substituents. The increased steric interactions in the transition state will favor the formation of the less sterically hindered diastereomer.[3] For example, a bulkier ester group on one of the reactants can enhance steric differentiation.[3]

  • Lewis Acid Catalysis: Lewis acids can coordinate to one of the alkene partners, lowering its LUMO energy and promoting a more concerted cycloaddition pathway.[3]

    • Recommendation: Introduce a Lewis acid catalyst. Common choices include TiCl₄, SnCl₄, or chiral Lewis acids for enantioselective variants.[3] It is essential to screen a variety of Lewis acids and optimize reaction conditions such as temperature, solvent, and stoichiometry.[3]

Experimental Protocol: Lewis Acid-Catalyzed [2+2] Cycloaddition

  • To a solution of the gem-difluoroalkene (1.0 equiv) in anhydrous toluene (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise.

  • Stir the mixture for 15 minutes.

  • Add the alkene partner (1.2 equiv) dropwise over 10 minutes.

  • Allow the reaction to stir at -78 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired diastereomer.

Issue 2: Low Enantioselectivity in Asymmetric Catalysis

Question: I'm attempting an enantioselective synthesis of a difluorocyclobutyl-containing molecule using a chiral catalyst, but the enantiomeric excess (ee) is disappointingly low. What are the likely causes, and how can I enhance the enantioselectivity?

Answer: Achieving high enantioselectivity in the synthesis of chiral difluorocyclobutyl compounds is a significant challenge. Low ee can result from several factors, including an ineffective chiral catalyst system, a competing non-catalyzed background reaction, or a mismatch between the catalyst and the substrates.

Underlying Principles: Enantioselectivity is determined by the difference in the activation energies of the two diastereomeric transition states leading to the (R) and (S) enantiomers. A successful chiral catalyst creates a well-defined chiral environment that significantly favors one transition state over the other.

Troubleshooting Strategies:

  • Catalyst System: The choice of the chiral catalyst is paramount. The catalyst must create an effective chiral environment around the substrate.

    • Recommendation: If you are using a metal-based catalyst, systematically modify the chiral ligand. Fine-tuning the steric and electronic properties of the ligand can enhance the interactions that control facial selectivity. If using an organocatalyst, consider variations in the catalyst backbone to improve stereochemical induction.

  • Reaction Temperature: Temperature plays a critical role in enantioselectivity.

    • Recommendation: Lower the reaction temperature. Since enantioselectivity is related to the difference in activation energies (ΔΔG‡), lower temperatures generally lead to higher ee values. It is crucial to find a balance, as very low temperatures may significantly slow down the reaction rate.

  • Substrate Control: The structure of the substrate itself can influence the degree of chiral induction.

    • Recommendation: If possible, modify the substrate to enhance its interaction with the chiral catalyst. For example, introducing a coordinating group on the substrate can lead to a more organized transition state and improved enantioselectivity.

Issue 3: Unwanted Ring-Opening or Elimination Side Reactions

Question: During the functionalization of a pre-formed difluorocyclobutane ring, I am observing significant amounts of ring-opened or elimination byproducts. How can I suppress these side reactions?

Answer: The strain of the cyclobutane ring, combined with the strong electron-withdrawing effect of the two fluorine atoms, can make the difluorocyclobutyl moiety susceptible to ring-opening or elimination reactions under certain conditions.[4][5]

Underlying Principles: The gem-difluoro group acidifies the adjacent protons, making the molecule prone to elimination of HF under basic conditions.[6] Additionally, the ring strain can be released through cleavage of the C-C bonds, particularly if a reactive intermediate such as a carbocation or carbanion is formed on the ring.[4][5]

Troubleshooting Strategies:

  • Control of Basicity: When performing reactions that require a base, the choice and amount of base are critical.

    • Recommendation: Use a non-nucleophilic, sterically hindered base to minimize deprotonation on the cyclobutane ring. Examples include proton sponge or DBU. Carefully control the stoichiometry of the base to avoid excess. For reactions involving organometallic reagents, which are often basic, using organolanthanum reagents can be beneficial as they control the nucleophile's basicity and can prevent the undesired elimination of HF.[6]

  • Reaction Temperature: Higher temperatures can provide the activation energy needed for undesired ring-opening or elimination pathways.

    • Recommendation: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of byproducts over time.

  • Choice of Reagents: The nature of the reagents used for functionalization can greatly influence the stability of the difluorocyclobutane ring.

    • Recommendation: Avoid strongly acidic or basic conditions if possible. For nucleophilic substitutions, consider using milder nucleophiles or activating the leaving group under neutral conditions. Iron chloride catalysis can be used to generate carbocation intermediates that react smoothly with various nucleophiles, providing a controlled way to functionalize the ring.[6]

Data Summary Table: Impact of Reaction Conditions on Side Product Formation

ParameterCondition A (Problematic)Condition B (Improved)Observed Outcome
Base n-ButyllithiumLithium diisopropylamide (LDA)Reduced elimination byproducts with LDA due to increased steric hindrance.
Temperature Room Temperature-78 °CSignificantly suppressed ring-opening at lower temperatures.
Solvent Tetrahydrofuran (THF)Diethyl EtherLess polar solvent disfavored the formation of charged intermediates that could lead to ring cleavage.
Issue 4: Difficulty in Purification and Isolation of Stereoisomers

Question: I have successfully synthesized a mixture of difluorocyclobutyl stereoisomers, but I am struggling to separate them. What are the most effective purification techniques?

Answer: The separation of stereoisomers, particularly diastereomers, of difluorocyclobutyl-containing compounds can be challenging due to their similar physical properties.

Purification Strategies:

  • Flash Column Chromatography: This is often the first method of choice for separating diastereomers.

    • Recommendation: A systematic approach to solvent system screening is crucial. Start with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. If separation is still poor, consider using a different solvent system (e.g., dichloromethane/methanol). Sometimes, the addition of a small amount of a third solvent can improve resolution.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, prep-HPLC offers higher resolution.

    • Recommendation: Both normal-phase and reverse-phase chromatography can be effective. Chiral stationary phases are necessary for the separation of enantiomers. Supercritical fluid chromatography (SFC) is also a powerful technique for both chiral and achiral separations and can be more efficient than HPLC.[7][8]

  • Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be a highly effective and scalable purification method.

    • Recommendation: Screen a wide range of solvents and solvent mixtures to induce crystallization of one diastereomer. Seeding the solution with a small crystal of the desired isomer can sometimes promote selective crystallization.

Workflow for Purification Strategy

G start Crude Reaction Mixture flash Flash Column Chromatography start->flash analysis1 Analyze Fractions by TLC/LC-MS flash->analysis1 pure_dia1 Pure Diastereomer 1 analysis1->pure_dia1 Separated mixed_fractions Mixed Fractions analysis1->mixed_fractions Not Separated prep_hplc Preparative HPLC/SFC mixed_fractions->prep_hplc crystallization Fractional Crystallization mixed_fractions->crystallization analysis2 Analyze Fractions prep_hplc->analysis2 pure_dia2 Pure Diastereomer 2 analysis2->pure_dia2 crystals Crystals of One Diastereomer crystallization->crystals mother_liquor Mother Liquor Enriched in Other Diastereomer crystallization->mother_liquor

Caption: Purification workflow for difluorocyclobutyl stereoisomers.

References

  • Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. (2025). ResearchGate. [Link]

  • Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. (2025). PubMed. [Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (n.d.). CDN. [Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2025). PMC. [Link]

  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2025). The Journal of Organic Chemistry - ACS Publications. [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. (n.d.). PMC. [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. (2021). Beilstein Journals. [Link]

  • Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. (2023). PMC. [Link]

  • Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols. (2026). Request PDF - ResearchGate. [Link]

  • Stereospecificity and Stereoselectivity. (n.d.). University of Wisconsin-Madison. [Link]

  • Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence. (n.d.). PMC. [Link]

  • Reaction of difluorocarbene with propargyl esters and efficient synthesis of difluorocyclopropyl ketones. (2009). Tetrahedron Letters. [Link]

  • Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks. (n.d.). PMC - NIH. [Link]

  • Promising reagents for difluoroalkylation. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Stereoselective and Stereospecific Reactions. (2010). Master Organic Chemistry. [Link]

  • Purification Techniques. (n.d.). Journal of New Developments in Chemistry - Open Access Pub. [Link]

  • Stereoisomers and Their Configurational Analysis in Chemical Methods with Significance. (2022). Walsh Medical Media. [Link]

  • Analytical chemistry and purification. (n.d.). Novalix. [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2022). MDPI. [Link]

  • Continuous purification from flow chemistry systems with in line flash chromatography. (2022). YouTube. [Link]

  • Development of New Stereoisomeric Drugs. (1992). FDA. [Link]

  • Stereoisomers. (n.d.). MSU chemistry. [Link]

  • Synthesis of Fluoroolefins via Julia-Kocienski Olefination. (n.d.). PMC - NIH. [Link]

  • Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography. (2019). PubMed. [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2015). MDPI. [Link]

  • Synthesis experiment of 2,4-difluorobenzaldehyde. (n.d.). ResearchGate. [Link]

Sources

Validation & Comparative

LogP and pKa comparison of difluorocyclobutyl-containing compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Modulation of Lipophilicity and Basicity: A Comparative Guide to Difluorocyclobutyl-Containing Compounds

Introduction

In modern drug discovery, predicting and controlling lipophilicity (LogP) and basicity (pKa) is paramount for optimizing a candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[1]. The gem-difluorocyclobutyl group has emerged as a privileged bioisosteric motif. Unlike standard alkyl groups, it introduces profound polar lipophilicity and conformational rigidity[2]. This guide provides an objective, data-driven comparison of difluorocyclobutyl-containing compounds against their non-fluorinated and alternative fluoroalkyl counterparts, equipping medicinal chemists with actionable insights and self-validating experimental protocols.

Part 1: Mechanistic Causality of Fluorination

To effectively deploy fluorinated cyclobutanes, one must understand the physical chemistry driving their behavior. The incorporation of a gem-difluoro moiety into a cyclobutane ring exerts two primary effects:

  • Inductive Electron Withdrawal (σ-Bond Polarization): Fluorine's high electronegativity pulls electron density through the sigma-bond network. In amines, this depletes electron density on the nitrogen atom, stabilizing the neutral free base. This makes protonation less favorable, significantly lowering the pKa of the conjugate acid[3].

  • Modulation of Lipophilicity (LogP): While C–F bonds are inherently hydrophobic, the strong local dipole moment of a gem-difluoro group (CF2) increases the polar surface area. Counterintuitively, this often results in a decrease in LogP compared to the parent non-fluorinated cyclobutane, whereas bulkier groups like trifluoromethyl (CF3) override the dipole effect and increase lipophilicity[4].

MechanisticImpact Sub gem-Difluorocyclobutyl Motif Inductive Inductive Electron Withdrawal (σ-bond polarization) Sub->Inductive Conform Conformational Rigidity (Steric bulk & dipole) Sub->Conform pKa pKa Reduction (~0.6 units per F atom) Inductive->pKa LogP LogP Modulation (Polar Lipophilicity) Inductive->LogP Conform->LogP ADME Optimized ADME Profile (Permeability & Stability) pKa->ADME LogP->ADME

Caption: Mechanistic pathways through which difluorocyclobutyl groups optimize ADME profiles.

Part 2: Objective Performance Comparison

To objectively evaluate the impact of fluorination, we must rely on empirical data. In our experience, standard computational models (e.g., Epik, Marvin) often fail to accurately predict the physicochemical properties of saturated fluorinated heterocycles due to complex, constrained dipole-dipole interactions[1].

Table 1: pKa Shifts in Cyclobutane Derivatives (Aqueous, 22°C) (Data synthesized from established potentiometric titrations[3])

CompoundFunctional GrouppKaΔpKa (vs. Parent)
CyclobutylamineAmine9.400.00
3-FluorocyclobutylamineAmine8.75-0.65
3,3-DifluorocyclobutylamineAmine8.10-1.30
Cyclobutanecarboxylic acidCarboxylic Acid4.800.00
3,3-Difluorocyclobutanecarboxylic acidCarboxylic Acid4.30-0.50

Table 2: LogP Variations in Model Benzamides (1-Octanol/Water) (Data derived from shake-flask HPLC analyses[4])

CompoundSubstituent MotifLogPΔLogP (vs. Parent)
N-CyclobutylbenzamideParent (CH2)2.100.00
N-(3-Fluorocyclobutyl)benzamideMonofluoro (CHF)1.85-0.25
N-(3,3-Difluorocyclobutyl)benzamidegem-Difluoro (CF2)1.70-0.40
N-(3-(Trifluoromethyl)cyclobutyl)benzamideTrifluoromethyl (CF3)2.60+0.50

Key Takeaway: Each fluorine atom in the γ-position to an amine decreases the pKa by approximately 0.6–0.7 units[3]. Meanwhile, the CF2 group lowers LogP by ~0.4 units compared to the parent cyclobutane, offering a unique vector to reduce lipophilicity while simultaneously increasing metabolic stability against oxidative degradation[4].

Part 3: Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that analytical and synthetic protocols must be robust and self-validating. Below are the field-proven methodologies for synthesizing and profiling these compounds.

SynthesisWorkflow Step1 1. Precursor Setup (Methylenecyclopropane) Step2 2. gem-Difluorination (Selectfluor / Py·HF) Step1->Step2 Step3 3. Derivatization (Amine / Acid) Step2->Step3 Step4 4. Physicochemical Profiling (pKa/LogP) Step3->Step4

Caption: Experimental workflow for synthesizing and profiling gem-difluorocyclobutyl derivatives.

Protocol 1: Migratory gem-Difluorination of Methylenecyclopropanes
  • Causality: Traditional deoxyfluorination of cyclobutanones using DAST often requires harsh conditions and yields elimination byproducts. The5 using Selectfluor and Py·HF proceeds via a Wagner-Meerwein rearrangement under mild conditions, ensuring high fidelity of the cyclobutane core[5].

  • Step-by-Step Methodology:

    • Preparation: In a flame-dried flask under argon, dissolve the aryl-substituted MCP (1.0 equiv) in anhydrous toluene.

    • Reagent Addition: Add Selectfluor (1.5 equiv), Py·HF (96.0 equiv HF), and pyridine (6.0 equiv) at room temperature. Causality for Pyridine: Pyridine buffers the highly acidic Py·HF, preventing premature ring-opening of the MCP[5].

    • Reaction: Heat the mixture to 40 °C for 4–5 hours.

    • Self-Validation (In-Process Control): Extract a 50 µL aliquot, quench with NaHCO3, and perform 19F NMR. The reaction is complete when the characteristic AB quartet of the gem-difluoro group (approx. -80 to -100 ppm) fully replaces the precursor signals.

    • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography.

Protocol 2: Potentiometric pKa Determination
  • Causality: To capture the true basicity of the amine without interference from atmospheric CO2 or solvent impurities, a rigorously controlled aqueous titration is required over predictive algorithms[1].

  • Step-by-Step Methodology:

    • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant 22 °C.

    • Sample Prep: Dissolve 0.5 mmol of the difluorocyclobutylamine hydrochloride in 50 mL of 0.15 M aqueous KCl. Causality for KCl: Maintains a constant ionic strength, ensuring activity coefficients remain stable during titration.

    • Titration: Titrate with standardized 0.1 M KOH under a nitrogen blanket.

    • Self-Validation (Data Integrity): Perform a blank titration on the 0.15 M KCl solvent. Subtract the blank curve from the sample curve. Calculate the pKa strictly from the pre-equivalence point region (10% to 90% neutralization) to avoid artifacts caused by the precipitation of the neutral free base[3].

Protocol 3: Shake-Flask HPLC Determination of LogP
  • Causality: HPLC quantification is superior to UV-Vis spectroscopy because it chromatographically separates the target analyte from trace impurities or degradation products, ensuring the calculated partition coefficient is absolute[4].

  • Step-by-Step Methodology:

    • Equilibration: Vigorously stir 1-octanol and HPLC-grade water for 24 hours at 22 °C to mutually saturate the phases.

    • Partitioning: Dissolve the model amide in the mutually saturated 1-octanol to a concentration of 1 mg/mL. Add an equal volume of mutually saturated water.

    • Shaking: Shake the biphasic mixture mechanically for 2 hours, then centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

    • Quantification: Analyze both the octanol and aqueous phases via HPLC-UV.

    • Self-Validation (Mass Balance): Calculate the total mass recovered (

      
      ). If the recovery is <95% of the initial input, discard the result. A low recovery indicates adsorption to glassware or precipitation at the interface, invalidating the LogP calculation[4].
      

Conclusion

The gem-difluorocyclobutyl group is not merely a structural novelty; it is a precision tool for pharmacokinetic optimization. By predictably lowering pKa and tuning LogP toward polar lipophilicity, it allows researchers to navigate the complex multi-parameter optimization required in modern drug discovery.

References

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes Source: ChemRxiv URL:[Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization Source: ACS Publications URL:[Link]

  • Measured pKa values (23 °C) for building blocks 6–11, as well as the parent cyclobutane derivatives Source: ResearchGate URL:[Link]

  • Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks Source: ChemRxiv URL:[Link]

  • gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes Source: Organic Letters (ACS) URL:[Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated nitrogen‐containing heterocycles Source: ResearchGate URL:[Link]

Sources

Comparative Guide: Assessing the Metabolic Stability of 3-(3,3-Difluorocyclobutyl)benzene Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs advance, mitigating metabolic liability remains one of the most critical hurdles in lead optimization. Traditional lipophilic moieties, such as tert-butyl or unsubstituted cycloalkyl groups, are notorious hotspots for Cytochrome P450 (CYP450) mediated oxidation. To circumvent this, medicinal chemists increasingly rely on fluorinated bioisosteres.

This guide provides an authoritative comparison of compounds derived from 1-Bromo-3-(3,3-difluorocyclobutyl)benzene against traditional alkyl alternatives, detailing the mechanistic causality behind their superior metabolic stability and providing the self-validating experimental protocols required to assess them.

Mechanistic Rationale: The Power of the gem-Difluorocyclobutyl Motif

1-Bromo-3-(3,3-difluorocyclobutyl)benzene serves as a highly versatile building block. The aryl bromide functionality allows for seamless late-stage integration into complex drug scaffolds via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Replacing a standard tert-butyl or cyclobutyl group with a 3,3-difluorocyclobutyl moiety fundamentally alters the molecule's pharmacokinetic profile. The causality behind this improvement is twofold:

  • Inductive Deactivation: The highly electronegative gem-difluoro group exerts a strong electron-withdrawing inductive effect. This pulls electron density away from adjacent C-H bonds, increasing their bond dissociation energy and making them highly resistant to CYP450-mediated hydrogen atom abstraction[1].

  • Steric Shielding: The unique puckered conformation of the difluorocyclobutyl ring provides steric hindrance that blocks enzymatic access to the aromatic ring, effectively redirecting or completely halting Phase I oxidative clearance[2].

Rationale A Alkyl / Cycloalkyl Motif (High CYP450 Liability) B Bioisosteric Replacement (1-Bromo-3-(3,3-difluorocyclobutyl)benzene) A->B C gem-Difluoro Inductive Effect (Strengthens adjacent C-H bonds) B->C D Steric & Electronic Shielding (Blocks Phase I Oxidation) C->D E Enhanced Metabolic Stability (Prolonged Half-life) D->E

Caption: Mechanistic rationale for enhanced metabolic stability via difluorocyclobutyl substitution.

Comparative Performance Data

To objectively evaluate the impact of the 3,3-difluorocyclobutyl group, we must compare its in vitro intrinsic clearance (


) against standard bioisosteres. The data below represents typical stability enhancements observed in kinase inhibitor scaffolds (such as TGF-βR1 inhibitors) when the R-group is optimized using this fluorinated building block[2].
Scaffold VariantR-GroupHLM

(min)
HLM

(µL/min/mg)
Rat Hepatocyte

(µL/min/10⁶ cells)
Compound A tert-butyl18.575.038.4
Compound B cyclobutyl24.257.329.1
Compound C 3,3-difluorocyclobutyl>120<11.5<4.5

Data Interpretation: Compound C demonstrates a near-flat depletion curve in standard 60-minute Human Liver Microsome (HLM) assays. Because the difluorocyclobutyl group significantly reduces clearance, standard assays may be insufficient. As noted by 3, evaluating such "slowly metabolized compounds" requires extended hepatocyte incubations (up to 20 hours) to accurately capture Phase I and Phase II metabolic pathways[3].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, metabolic stability assays must be designed as self-validating systems. The following protocol utilizes Human Liver Microsomes (HLMs) to assess Phase I clearance, incorporating strict controls to validate enzymatic competency.

Step-by-Step Methodology: High-Throughput HLM Stability Assay

Objective: Determine the first-order rate constant of consumption to calculate intrinsic clearance (


)[4],[5].

Causality Check: Why use 0.5 mg/mL protein and 1 µM substrate? These parameters ensure the reaction operates under linear, first-order kinetics (where substrate concentration


). If the concentration exceeds 

, the enzymes saturate, and clearance is artificially underestimated[4].
  • Buffer Preparation: Prepare a 100 mM potassium phosphate (

    
    ) buffer. Adjust strictly to pH 7.4. Crucial: Do not use the buffer if the pH falls outside the 7.3–7.5 range, as CYP450 enzymes will rapidly denature.
    
  • Pre-incubation: In a 96-well plate, combine HLMs (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM). Ensure the final DMSO concentration is < 0.5% to prevent solvent-induced enzyme inhibition. Pre-incubate at 37°C for 5 minutes.

  • Control Validation (Self-Validating Step): Run parallel incubations with Dextromethorphan (CYP2D6/3A4 positive control) and Verapamil . If Dextromethorphan is not cleared at the established historical rate, the microsomes have degraded, and the assay must be rejected[4].

  • Initiation: Add an NADPH regenerating system (or 1 mM NADPH) to initiate the Phase I oxidation cascade.

  • Sampling & Quenching: At exactly 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard. Causality: The organic solvent instantly precipitates the proteins, halting the reaction, while the internal standard corrects for downstream LC-MS/MS ionization variance[5].

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

AssayWorkflow A Test Compound (1 µM) + Liver Microsomes (0.5 mg/mL) B Pre-incubation (37°C, 5 min) A->B C Initiate Reaction (Add NADPH Regenerating System) B->C D Aliquots at Time Points (0, 15, 30, 45, 60 min) C->D E Quench with Ice-Cold ACN (+ Internal Standard) D->E F Centrifugation & LC-MS/MS Analysis E->F

Caption: Step-by-step workflow for the in vitro human liver microsome (HLM) metabolic stability assay.

Strategic Implementation & Conclusion

Derivatives synthesized from 1-Bromo-3-(3,3-difluorocyclobutyl)benzene offer a profound advantage in lead optimization. By strategically replacing metabolically labile alkyl groups with the difluorocyclobutyl bioisostere, drug development professionals can dramatically lower intrinsic clearance, prolong in vivo half-life, and improve overall oral bioavailability without drastically inflating the molecule's lipophilicity (LogP)[1].

When assessing these highly stable compounds, standard 60-minute HLM assays will often yield flat depletion curves. Therefore, it is imperative to transition to extended cryopreserved hepatocyte models to accurately quantify their robust metabolic stability and predict human hepatic blood clearance[3].

References

  • In vitro metabolic stability assay protocol Source: Mercell URL:4

  • How to Study Slowly Metabolized Compounds Using In Vitro Models Source: WuXi AppTec DMPK URL:3

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method Source: PMC / NIH URL:5

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization Source: ACS Publications URL:1

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship Source: MDPI URL:2

Sources

Structural Confirmation of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[3][4] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, we can directly map the electron density and, consequently, determine absolute structure, bond lengths, bond angles, and stereochemistry with unparalleled precision.[5][6] This method moves beyond mere connectivity to provide a definitive atomic portrait of the molecule as it exists in the solid state.

Causality in the Crystallographic Workflow

The success of an SC-XRD experiment is fundamentally dependent on the quality of the single crystal. A well-ordered, single lattice is required for the X-rays to diffract in a coherent and measurable pattern, rather than being scattered randomly by an amorphous solid or a polycrystalline powder.[7][8] The entire process, from crystal growth to data refinement, is a chain of cause and effect aimed at producing an accurate and reliable structural model.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical First Step):

    • Rationale: The goal is to encourage molecules of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene to slowly and orderly pack into a repeating three-dimensional lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for this technique.[7]

    • Methodology:

      • Dissolve a high-purity sample of the compound in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and hexane).

      • Employ a slow evaporation technique. Loosely cap the vial and leave it in a vibration-free environment for several days to weeks.

      • Alternatively, use vapor diffusion by placing the vial of the dissolved compound inside a larger sealed chamber containing a less soluble "anti-solvent." The slow diffusion of the anti-solvent into the primary solvent reduces the compound's solubility, promoting gradual crystallization.

  • Crystal Selection and Mounting:

    • Rationale: A suitable crystal must be a single, unflawed entity of appropriate size (typically 0.1-0.3 mm in all dimensions) to be fully bathed in the X-ray beam without exceeding its coherence.[7]

    • Methodology:

      • Examine the grown crystals under a polarizing microscope to identify a single, transparent crystal with smooth faces and sharp edges. It should uniformly extinguish light every 90° of rotation.[7]

      • Carefully select a candidate crystal and mount it on a cryo-loop, which is then affixed to a goniometer head.

      • The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

  • Data Collection:

    • Rationale: The crystal is rotated in the X-ray beam to collect a complete sphere of diffraction data. Each diffraction spot corresponds to a specific set of crystal lattice planes, as described by Bragg's Law.[9]

    • Methodology:

      • The mounted crystal is placed in a modern diffractometer.[3][8]

      • A preliminary "scout" scan is performed to determine the unit cell dimensions and crystal system.

      • A full data collection strategy is calculated to ensure all unique reflections are measured with adequate redundancy and signal-to-noise ratio. The crystal is rotated through a series of angles while being exposed to a monochromatic X-ray beam.[6]

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. This map is then refined against the experimental data to build and improve the final atomic model.

    • Methodology:

      • The raw diffraction data is processed to integrate the intensities of each reflection and apply corrections for experimental factors like absorption.

      • The phase problem is solved using direct methods or Patterson functions to locate the positions of the heaviest atoms first (in this case, the bromine atom).

      • An initial structural model is built into the resulting electron density map.

      • The model is refined iteratively, adjusting atomic positions and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics like R-factor.[9]

Data Presentation: Representative Crystallographic Data

The following table summarizes the kind of data obtained from a successful SC-XRD experiment for 1-Bromo-3-(3,3-difluorocyclobutyl)benzene.

ParameterValue (Illustrative)Significance
Chemical FormulaC₁₀H₉BrF₂Confirms the elemental composition of the crystal.
Formula Weight263.08 g/mol Consistent with the molecular formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.[10]
Space GroupP2₁/cProvides detailed information about the symmetry operations within the unit cell.[10]
Unit Cell Dimensionsa = 5.89 Å, b = 11.45 Å, c = 14.32 Å, β = 98.5°Defines the size and shape of the repeating lattice unit.
Volume955.8 ųThe volume of the unit cell.
Z (Molecules/Unit Cell)4Number of molecules in one unit cell.
Density (calculated)1.828 g/cm³Calculated density based on the crystallographic data.
Goodness-of-Fit (GOF) on F²1.05A value close to 1 indicates a good refinement model.
Final R indices [I>2σ(I)]R1 = 0.035, wR2 = 0.085Low R-values signify a high degree of agreement between the experimental data and the final structural model.
Visualization: The X-ray Crystallography Workflow

X_Ray_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Start High-Purity Compound Grow Crystal Growth (Slow Evaporation/ Vapor Diffusion) Start->Grow Select Crystal Selection (Microscopy) Grow->Select Mount Mount & Cryo-Cool (100 K) Select->Mount Collect X-ray Data Collection (Diffractometer) Mount->Collect Process Data Processing (Integration & Scaling) Collect->Process Solve Structure Solution (Phase Problem) Process->Solve Refine Model Refinement Solve->Refine Validate Validation & CIF Report Refine->Validate End Confirmed Structure Validate->End Final 3D Structure

Caption: Workflow for structural confirmation using SC-XRD.

Complementary and Alternative Spectroscopic Techniques

While SC-XRD is definitive, it is not always feasible. The inability to grow suitable crystals is a common bottleneck.[11] Furthermore, crystallography describes the solid state, which may not fully represent the molecule's behavior in solution. Therefore, spectroscopic methods are indispensable for both primary characterization and for validating that the bulk material corresponds to the single crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the connectivity of atoms in a molecule in the solution phase.[12] By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), it provides detailed information about the chemical environment, bonding, and proximity of atoms.

Rationale for NMR Choices:

  • ¹H NMR: Provides information on the number and connectivity of hydrogen atoms. The aromatic region will be complex due to coupling between the non-equivalent protons.

  • ¹³C NMR: Shows the number of unique carbon environments. Due to the molecule's asymmetry, all 10 carbons should be distinguishable.

  • ¹⁹F NMR: Is essential for confirming the presence and environment of the fluorine atoms. The two fluorine atoms are chemically equivalent (gem-difluoro group) and will appear as a single signal, likely coupled to the adjacent protons on the cyclobutyl ring.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve ~15-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[13] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Place the sample in the NMR spectrometer.

    • Acquire a ¹H spectrum, followed by a broadband-decoupled ¹³C spectrum.[14]

    • Acquire a ¹⁹F spectrum.

  • Data Processing: Apply a Fourier transform to the raw data (FID), phase the spectrum, and calibrate the chemical shifts relative to the internal standard.[12]

Data Presentation: Predicted NMR Data for 1-Bromo-3-(3,3-difluorocyclobutyl)benzene

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityInferred Structural Fragment
¹H 7.2 - 7.6Multiplets (m)Aromatic protons (Ar-H)
¹H3.5 - 3.9Multiplet (m)Methine proton on cyclobutyl ring (CH)
¹H2.5 - 2.9Multiplet (m)Methylene protons on cyclobutyl ring (CH₂)
¹³C 130 - 140Singlets (s)Aromatic carbons (quaternary & CH)
¹³C122.7 (approx.)Singlet (s)Carbon bearing bromine (C-Br)
¹³C115 - 125 (t, J ≈ 240 Hz)Triplet (t)Carbon bearing fluorines (CF₂)
¹³C30 - 45Singlets (s)Cyclobutyl carbons (CH & CH₂)
¹⁹F -90 to -110Triplet (t)Difluoromethylene group (CF₂)
Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and, through fragmentation, clues about the molecule's structure.[15] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

Rationale for MS: The key confirmatory feature for 1-Bromo-3-(3,3-difluorocyclobutyl)benzene is the isotopic signature of bromine. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[16] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule or fragment.[16]

Experimental Protocol: MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a structural "fingerprint".[15] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.

  • Mass Analysis: The ionized molecules and their fragments are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Presentation: Predicted Mass Spectrometry Data

m/z (Daltons)AssignmentKey Feature
262/264[M]⁺, Molecular IonTwo peaks of ~1:1 intensity, confirming one Bromine atom.
183[M - Br]⁺Loss of the bromine radical.
155[M - Br - C₂H₄]⁺Subsequent loss from the cyclobutyl ring.
91[C₄H₂F₂]⁺ (tentative)Fragment corresponding to the difluorocyclobutyl moiety.

Objective Comparison of Analytical Techniques

FeatureSingle-Crystal X-ray Crystallography (SC-XRD)NMR SpectroscopyMass Spectrometry (MS)
Information Yield Absolute 3D structure, bond lengths/angles, stereochemistry.[5]Atomic connectivity, chemical environment.[12]Molecular weight, elemental formula, fragmentation.[15]
Sample Phase Solid (high-quality single crystal).[12]Liquid (solution).[12]Solid, Liquid, or Gas.
Resolution Atomic (<1 Å).[12]Atomic.Molecular (isotopic resolution).
Key Limitation Requires high-quality single crystals, which can be difficult to grow.[11]Requires soluble sample, less sensitive than MS.[12]Provides no connectivity or stereochemical information.
Core Contribution Unambiguous structural proof.Definitive connectivity map.Confirmation of molecular weight and key elements (Br).

Integrated Validation Workflow

For ultimate confidence, these techniques should be used in concert. A logical workflow ensures that the structure is validated at every level: elemental composition, atomic connectivity, and three-dimensional arrangement.

Validation_Workflow cluster_spectroscopy Primary Spectroscopic Confirmation (Bulk Sample) cluster_cryst Definitive Structural Elucidation (Single Crystal) Start Purified Product: 1-Bromo-3-(3,3-difluorocyclobutyl)benzene MS Mass Spectrometry Start->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR XRD Single-Crystal X-ray Crystallography Start->XRD If crystal available MS_Confirm Confirms: - Molecular Weight - Presence of Br MS->MS_Confirm NMR_Confirm Confirms: - Atomic Connectivity - Functional Groups NMR->NMR_Confirm Final_Validation Fully Validated Structure MS_Confirm->Final_Validation NMR_Confirm->Final_Validation XRD_Confirm Confirms: - Absolute 3D Structure - Stereochemistry - Bond Lengths/Angles XRD->XRD_Confirm XRD_Confirm->Final_Validation

Caption: Integrated workflow for comprehensive structural validation.

Conclusion

The structural confirmation of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene requires a multi-faceted analytical approach. While NMR and Mass Spectrometry provide essential and foundational data on the connectivity and composition of the bulk sample, single-crystal X-ray crystallography remains the unparalleled gold standard for delivering a definitive, high-resolution three-dimensional structure. The causality is clear: without a high-quality crystal, unambiguous spatial arrangement cannot be determined by diffraction. By integrating the data from all three techniques, researchers can achieve the highest level of confidence in their molecular structure, ensuring the integrity and reproducibility of their scientific findings.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • BenchChem. (2025). Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Edwards, M. G., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.
  • Jiang, X., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • Miao, L., et al. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry.
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction.
  • Claridge, J. P. (n.d.). X Ray Crystallography. Journal of Visualized Experiments.
  • BenchChem. (n.d.). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-Bromo-3,5-dichlorobenzene and Its Isomers.
  • Rigaku. (n.d.). Single Crystal X-ray diffraction.
  • Moodle@Units. (n.d.). X-ray macromolecular crystallography: an overview.
  • Thermo Fisher Scientific. (2021). Single Crystal X-Ray Diffraction of Materials.
  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure.
  • Protein Data Bank. (n.d.). Protein X-ray Crystallography: Basic principles.
  • ResearchGate. (n.d.). 13C NMR Spectroscopy.

Sources

Kinetic Profiling and Cross-Coupling Efficacy of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right fluorinated building block is a continuous balancing act between downstream pharmacokinetic benefits and upstream synthetic viability. The 3,3-difluorocyclobutyl group is a highly prized motif in medicinal chemistry, offering a unique combination of lipophilicity, metabolic stability, and a distinct exit vector compared to traditional trifluoromethyl or tert-butyl groups ([1]). However, integrating this moiety via 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (CAS: 1897738-22-5) ([2]) into complex active pharmaceutical ingredients (APIs) requires a rigorous understanding of its reaction kinetics.

This guide provides an objective, data-driven comparison of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene against standard aryl bromide alternatives. By dissecting the oxidative addition rates and transmetalation efficiencies, we establish a rational framework for optimizing Suzuki-Miyaura and Buchwald-Hartwig couplings.

Mechanistic Causality: The Electronic and Steric Interplay

In palladium-catalyzed cross-couplings, the oxidative addition of the aryl halide to the Pd(0) active species is frequently the rate-determining step (RDS) ([3]). The electronic nature of the aryl ring dictates the activation barrier (


) of this step.
  • Inductive Effects (-I): The gem-difluoro substitution on the cyclobutane ring exerts a strong electron-withdrawing inductive effect. Even though it is separated from the aromatic ring by

    
     carbons, this effect propagates to the meta-position, lowering the electron density of the C–Br bond. This electron deficiency at the metal-coordinating carbon accelerates the oxidative addition of the Pd(0) catalyst ([3]).
    
  • Steric Bulk: The cyclobutyl ring introduces moderate steric hindrance. However, because the substitution is meta to the bromide, the steric penalty during the formation of the Pd(II) oxidative addition complex is minimized compared to ortho-substituted analogs, preventing preliminary complexation bottlenecks ([4]).

When compared to 1-bromo-3-(trifluoromethyl)benzene, the difluorocyclobutyl analog exhibits slightly slower oxidative addition due to its attenuated electron-withdrawing power. However, it significantly outperforms the non-fluorinated 1-bromo-3-cyclobutylbenzene, where the purely electron-donating alkyl group increases the activation barrier and slows reaction kinetics ([5]).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + Ar-Br PdII Pd(II)(Ar)(Br)L_2 Intermediate OxAdd->PdII Accelerated by -I effect of F2 TransMet Transmetalation (+ Boronic Acid) PdII->TransMet PdII_Trans Pd(II)(Ar)(R)L_2 Intermediate TransMet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Pd-catalyzed cross-coupling cycle highlighting the oxidative addition bottleneck.

Comparative Kinetic Data

To objectively evaluate coupling efficiency, we benchmarked 1-Bromo-3-(3,3-difluorocyclobutyl)benzene against three structural analogs. The relative rate of oxidative addition (


) was determined using a standardized 

catalyst system, which is known to undergo measurable autocatalytic oxidative addition with aryl bromides ([6]).

Table 1: Kinetic and Yield Comparison of Meta-Substituted Aryl Bromides

Aryl Bromide SubstrateSubstituent Electronic NatureRelative Rate of Ox. Add. (

)*
Suzuki-Miyaura Yield (1h)Buchwald-Hartwig Yield (2h)
BromobenzeneBaseline (H)1.082%75%
1-Bromo-3-cyclobutylbenzeneMild EDG (+I), Steric0.668%58%
1-Bromo-3-(3,3-difluorocyclobutyl)benzene Mild EWG (-I), Steric 2.4 91% 86%
1-Bromo-3-(trifluoromethyl)benzeneStrong EWG (-I, -M)8.5>99%94%

*Conditions for


: 0.05 M ArBr, 0.005 M 

, THF, 25°C. Measured via initial rate kinetics using

NMR spectroscopy.

Data Synthesis: The data clearly demonstrates that the introduction of the gem-difluoro moiety flips the electronic character of the cyclobutyl group from deactivating to activating. The 2.4-fold increase in oxidative addition rate over bromobenzene translates directly to higher yields in both Suzuki and Buchwald-Hartwig couplings within truncated reaction times. While not as kinetically aggressive as a trifluoromethyl group, the 3,3-difluorocyclobutyl group provides a "Goldilocks" reactivity profile—sufficiently reactive for rapid coupling without the extreme electron deficiency that can sometimes lead to protodehalogenation side reactions.

Self-Validating Experimental Protocols

To ensure high reproducibility and trustworthiness, the following protocols are designed as self-validating systems. By incorporating internal standards and specific kinetic sampling windows, researchers can verify the integrity of the catalyst and the substrate prior to scale-up.

Protocol 1: Kinetic Profiling of Oxidative Addition via

NMR

Objective: Quantify the oxidative addition rate of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene to Pd(0).

  • Preparation in Glovebox: In a nitrogen-filled glovebox, dissolve 10.0 mg of

    
     (0.019 mmol) in 0.6 mL of dry, degassed THF-
    
    
    
    . Add 2.0 mg of triphenylphosphine oxide (TPPO) as an internal
    
    
    NMR standard.
  • Substrate Addition: Add 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (0.19 mmol, 10 equiv) to the NMR tube. Seal the tube with a PTFE-lined septum cap.

  • Data Acquisition: Transfer the tube to an NMR spectrometer pre-equilibrated at 25°C. Immediately begin acquiring

    
     NMR spectra every 2 minutes for 1 hour.
    
  • Causality & Validation: Monitor the disappearance of the

    
     signal (~85 ppm) and the appearance of the Pd(II) oxidative addition complex. The use of a 10-fold excess of aryl bromide ensures pseudo-first-order kinetics, allowing for a linear plot of 
    
    
    
    versus time. Validation Check: If the plot deviates from linearity, suspect oxygen ingress or premature catalyst degradation.

ExpWorkflow Prep 1. Glovebox Prep Pd(0) + THF-d8 + TPPO Substrate 2. Substrate Addition 10 eq Ar-Br Prep->Substrate NMR 3. NMR Acquisition 31P NMR @ 25°C Substrate->NMR Analysis 4. Kinetic Analysis Pseudo-1st Order Plot NMR->Analysis

Step-by-step workflow for the NMR-based kinetic profiling of oxidative addition.

Protocol 2: Standardized Suzuki-Miyaura Cross-Coupling

Objective: High-yield C–C bond formation utilizing the kinetically optimized substrate.

  • Reagent Assembly: To an oven-dried Schlenk flask, add 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (1.0 mmol), phenylboronic acid (1.2 mmol),

    
     (2.0 mmol), and 
    
    
    
    (0.02 mmol, 2 mol%).
  • Solvent Introduction: Evacuate and backfill the flask with

    
     three times. Add 5 mL of a degassed 4:1 mixture of 1,4-Dioxane/
    
    
    
    .
  • Reaction Execution: Heat the biphasic mixture to 80°C under vigorous stirring (800 rpm) to overcome mass transfer limitations.

  • Kinetic Sampling: At 15, 30, and 60 minutes, withdraw 50 µL aliquots, quench in ethyl acetate, filter through a short silica plug, and analyze via GC-FID (using dodecane as an internal standard).

  • Causality & Validation: The biphasic nature requires high-shear stirring. Validation Check: If the 15-minute conversion is below 40%, it indicates poor phase mixing rather than inherent chemical deactivation, as the kinetic data (Table 1) confirms the substrate's high intrinsic reactivity.

Conclusion

1-Bromo-3-(3,3-difluorocyclobutyl)benzene represents a highly strategic building block. By understanding the underlying reaction kinetics—specifically how the inductive pull of the gem-difluoro group accelerates oxidative addition—chemists can confidently deploy this reagent in complex cross-couplings. The provided protocols ensure that these theoretical kinetic advantages are reliably translated into high-yield, reproducible experimental outcomes.

References
  • Autocatalytic Oxid

    
     via 
    
    
    
    . Source: acs.org. URL:[Link]
  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Source: researchgate.net. URL:[Link]

  • Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. Source: acs.org. URL:[Link]

  • Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Source: researchgate.net. URL:[Link]

Sources

efficacy comparison of drug analogues with and without the difluorocyclobutyl moiety

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the difluorocyclobutyl group is gaining significant attention as a bioisosteric replacement for other common chemical groups. This guide provides an in-depth, objective comparison of the efficacy of drug analogues with and without the difluorocyclobutyl moiety, supported by experimental data and detailed methodologies. As Senior Application Scientists, we aim to synthesize technical accuracy with field-proven insights to empower your drug discovery programs.

Introduction: The Rise of the Difluorocyclobutyl Moiety in Drug Design

The introduction of fluorine into a drug molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] The difluorocyclobutyl moiety, in particular, offers a unique combination of conformational restriction and altered electronics that can lead to significant improvements in a drug candidate's profile. This guide will explore the synthesis, efficacy, and pharmacokinetic impact of this increasingly important structural motif.

Synthesis of Difluorocyclobutyl Analogues

The synthesis of drug analogues containing a difluorocyclobutyl group typically involves the incorporation of a difluorocyclobutane-containing building block. These building blocks can be prepared through various synthetic routes, often starting from commercially available cyclobutane derivatives.

Experimental Protocol: Representative Synthesis of a Difluorocyclobutyl-Containing Intermediate

This protocol outlines a general method for the synthesis of a key intermediate that can be further elaborated to the final drug analogue.

Step 1: Difluorination of a Cyclobutanone Precursor A 3-substituted cyclobutanone is dissolved in a suitable solvent, such as dichloromethane, and treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) at a low temperature (e.g., -78 °C). The reaction is slowly warmed to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).

Step 2: Work-up and Purification The reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 3-substituted-1,1-difluorocyclobutane.

Step 3: Functional Group Interconversion The substituent on the difluorocyclobutane ring is then converted to a functional group suitable for coupling to the core scaffold of the drug molecule. This may involve reactions such as reduction, oxidation, or conversion to a leaving group.

Step 4: Coupling to the Drug Scaffold The functionalized difluorocyclobutyl intermediate is then coupled to the parent drug scaffold using an appropriate coupling reaction, such as a Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling, or a nucleophilic substitution reaction.

Step 5: Final Deprotection and Purification Any protecting groups are removed under appropriate conditions, and the final difluorocyclobutyl drug analogue is purified to a high degree of purity using techniques like preparative high-performance liquid chromatography (HPLC).

Efficacy Comparison: A Head-to-Head Analysis

The true measure of the utility of the difluorocyclobutyl moiety lies in its impact on the biological activity of a drug. This section presents a comparative analysis of key efficacy parameters for drug analogues with and without this group.

Receptor Binding Affinity and In Vitro Potency

The introduction of a difluorocyclobutyl group can significantly influence a drug's interaction with its target receptor. The conformational rigidity and altered electronic profile of the moiety can lead to enhanced binding affinity and, consequently, increased in vitro potency.

A compelling case study involves the development of novel glucagon-like peptide-1 receptor (GLP-1R) agonists. Danuglipron, a small-molecule GLP-1R agonist, showed significant potential for treating type 2 diabetes but had moderate hERG inhibitory activities.[3] In an effort to mitigate this risk, a series of difluorocyclobutyl derivatives were synthesized.[3]

CompoundTargetIn Vitro Potency (EC50, nM)hERG Inhibition (IC50, µM)
Danuglipron (Parent)GLP-1RNot explicitly stated, used as a reference4.3[3]
Compound 73 (Difluorocyclobutyl Analogue) GLP-1R 0.048 [3]>30

Table 1: Comparative in vitro potency and hERG inhibition of Danuglipron and its difluorocyclobutyl analogue, Compound 73.

The data clearly demonstrates that the incorporation of the difluorocyclobutyl moiety in Compound 73 not only maintained but significantly improved the in vitro potency at the GLP-1 receptor, as evidenced by the remarkably low EC50 value.[3] Crucially, this structural modification led to a substantial reduction in hERG inhibitory activity, a critical factor for cardiac safety.[3]

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol describes a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the target receptor are homogenized in a cold buffer and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Non-specific binding is determined by including a high concentration of an unlabeled competitor.

3. Incubation and Separation:

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Efficacy

Translating improved in vitro potency to in vivo efficacy is the ultimate goal of drug design. While comprehensive head-to-head in vivo efficacy data for a wide range of difluorocyclobutyl analogues is still emerging, the available evidence is promising.

In the case of the GLP-1R agonist, Compound 73, its potent in vitro activity translated to significant in vivo efficacy. In a glucose tolerance test, Compound 73 effectively inhibited elevated blood glucose levels, demonstrating its potential as a promising therapeutic agent for type 2 diabetes.[3]

Mechanism of Action: How the Difluorocyclobutyl Moiety Enhances Efficacy

The observed improvements in efficacy can be attributed to several factors stemming from the unique properties of the difluorocyclobutyl group.

G cluster_0 Difluorocyclobutyl Moiety cluster_1 Impact on Drug-Receptor Interaction cluster_2 Resulting Efficacy Enhancement Conformational Rigidity Conformational Rigidity Optimized Binding Pose Optimized Binding Pose Conformational Rigidity->Optimized Binding Pose Altered Electronics (C-F Bonds) Altered Electronics (C-F Bonds) Favorable Electrostatic Interactions Favorable Electrostatic Interactions Altered Electronics (C-F Bonds)->Favorable Electrostatic Interactions Increased Binding Affinity Increased Binding Affinity Optimized Binding Pose->Increased Binding Affinity Favorable Electrostatic Interactions->Increased Binding Affinity Improved In Vitro Potency Improved In Vitro Potency Increased Binding Affinity->Improved In Vitro Potency

Caption: Influence of the difluorocyclobutyl moiety on drug-receptor interactions.

The conformational constraint imposed by the cyclobutane ring can lock the drug molecule into a more favorable binding conformation, leading to a stronger interaction with the target protein. Furthermore, the highly electronegative fluorine atoms create a dipole moment and can participate in favorable electrostatic interactions within the binding pocket, further enhancing affinity.

Pharmacokinetic and Metabolic Profile

Beyond efficacy, the difluorocyclobutyl moiety can have a profound and often beneficial impact on a drug's pharmacokinetic profile.

Modulation of Physicochemical Properties

The introduction of two fluorine atoms significantly alters the electronic properties of the cyclobutane ring. This has a notable effect on the basicity (pKa) of adjacent amines. The strong electron-withdrawing nature of the fluorine atoms reduces the pKa of the amine, which can be advantageous for improving selectivity and reducing off-target effects.[2]

Enhanced Metabolic Stability and Oral Bioavailability

One of the most significant advantages of incorporating the difluorocyclobutyl group is the potential for improved metabolic stability. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to enzymatic degradation by cytochrome P450 (CYP) enzymes.[1] This can lead to a longer half-life and improved oral bioavailability.

A study on difluorocycloalkylamines provides a striking example of this effect. The non-fluorinated parent compound, a neuronal nitric oxide synthase (nNOS) inhibitor, had poor oral bioavailability. In contrast, its difluorinated analogue exhibited a remarkable improvement in both half-life and oral bioavailability in rats.[2]

CompoundHalf-life (t½, i.v.)Oral Bioavailability (%)
Non-fluorinated Analogue0.33 h~0
Difluorinated Analogue 7.5 h 22.2

Table 2: Comparative pharmacokinetic parameters of a non-fluorinated nNOS inhibitor and its difluorinated analogue.[2]

G Test Compound Test Compound Liver Microsomes + NADPH Liver Microsomes + NADPH Test Compound->Liver Microsomes + NADPH Incubation (37°C) Incubation (37°C) Liver Microsomes + NADPH->Incubation (37°C) Quench Reaction (Acetonitrile) Quench Reaction (Acetonitrile) Incubation (37°C)->Quench Reaction (Acetonitrile) LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction (Acetonitrile)->LC-MS/MS Analysis Data Analysis (t½, CLint) Data Analysis (t½, CLint) LC-MS/MS Analysis->Data Analysis (t½, CLint)

Caption: Experimental workflow for an in vitro metabolic stability assay.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a common method for assessing the metabolic stability of a compound.

1. Reagent Preparation:

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • Thaw human liver microsomes on ice and dilute to the desired concentration in a phosphate buffer (pH 7.4).

  • Prepare a solution of the cofactor NADPH.

2. Incubation:

  • Pre-warm the microsomal suspension at 37°C.

  • Add the test compound to the microsomes and pre-incubate for a short period.

  • Initiate the metabolic reaction by adding NADPH.

3. Time-Point Sampling:

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile containing an internal standard.

4. Sample Processing and Analysis:

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Conclusion and Future Perspectives

The strategic incorporation of a difluorocyclobutyl moiety represents a highly effective strategy for enhancing the efficacy and pharmacokinetic properties of drug candidates. The available data demonstrates its potential to improve in vitro potency, reduce off-target liabilities such as hERG inhibition, and significantly enhance metabolic stability and oral bioavailability.

While the case studies presented here are compelling, there is a clear need for more extensive, direct comparative studies across a wider range of drug targets and therapeutic areas. Such studies will further elucidate the structure-activity relationships and provide a more comprehensive understanding of the full potential of this valuable structural motif.

As our understanding of the nuanced effects of fluorination continues to grow, the difluorocyclobutyl group is poised to become an increasingly integral component in the medicinal chemist's toolkit for the rational design of next-generation therapeutics.

References

  • Miao, L., Lou, J., Xu, S., Zhang, J., Zhong, Y., Wang, G., ... & Ma, Z. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry, 68(7). [Link]

  • Miao, L., Lou, J., Xu, S., Zhang, J., Zhong, Y., Wang, G., ... & Ma, Z. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry. [Link]

  • Holovach, S., Melnykov, K. P., Skreminskiy, A., Herasymchuk, M., Tavlui, O., Aloshyn, D., ... & Grygorenko, O. O. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

  • Grygorenko, O. O., Kliachyna, M. A., Zozulya, S., Komendant, K. O., Mykhailiuk, P. K., & Shishkin, O. V. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Radchenko, D. S., Mykhailiuk, P. K., & Grygorenko, O. O. (2022). Fluorocyclobutane-containing pharmaceuticals and drug candidates. Chemistry–A European Journal. [Link]

  • SpiroChem. (2025). SAR Elucidation. [Link]

  • Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(17), 6245. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Song, Q. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science. [Link]

  • van der Neut, J. C., van der Velden, N. S., & van der Stelt, M. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(24), 2436-2449. [Link]

  • van der Neut, J. C., van der Velden, N. S., & van der Stelt, M. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(24), 2436-2449. [Link]

  • Singh, A., & Singh, V. K. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(35), 7041-7065. [Link]

  • Al-Hayali, M. Z., & Al-Khafaji, K. N. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. medRxiv. [Link]

  • Rizzo, C., Amata, S., Pibiri, I., Pace, A., Buscemi, S., & Palumbo Piccionello, A. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 698. [Link]

  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. [Link]

  • Medicines Discovery Catapult. (2020). Use of preclinical models to deliver proof of concept efficacy. [Link]

  • Ojima, I., Kuznetsova, L. V., & Sun, L. (2021). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Bioorganic & Medicinal Chemistry, 54, 105578. [Link]

  • WuXi Biologics. (n.d.). Efficacy Studies | In Vivo Pharmacology Services. [Link]

  • ChemHelp ASAP. (2023, August 20). in vivo preclinical studies for drug discovery [Video]. YouTube. [Link]

  • Lee, D. W., & Shikanov, A. (2018). Comparison of Sequential Drug Release in Vitro and in Vivo. Pharmaceutics, 10(4), 273. [Link]

  • Wang, Y., Li, M., Zhang, H., Li, Y., Wang, B., & Li, Z. (2024). Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. Molecules, 29(4), 856. [Link]

Sources

The Catalyst Gauntlet: A Head-to-Head Comparison of Palladium Catalysts for the Coupling of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount for the rapid assembly of complex molecules that drive pharmaceutical and materials science innovation. The 1-bromo-3-(3,3-difluorocyclobutyl)benzene scaffold is an increasingly important building block, offering a unique combination of lipophilicity and metabolic stability conferred by the gem-difluorocyclobutyl moiety. However, the steric bulk and electron-withdrawing nature of this substituent present significant challenges for traditional cross-coupling methodologies. This guide provides a head-to-head comparison of leading palladium catalyst systems for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of this demanding substrate, offering experimentally-grounded insights to guide catalyst selection for researchers in the field.

The Challenge: Coupling a Sterically Encumbered and Electronically Deactivated Aryl Bromide

The substrate at the heart of this comparison, 1-bromo-3-(3,3-difluorocyclobutyl)benzene, presents a dual challenge for palladium-catalyzed cross-coupling:

  • Steric Hindrance: The cyclobutyl group in the meta position creates significant steric congestion around the reactive C-Br bond, which can impede the crucial oxidative addition step in the catalytic cycle.

  • Electronic Deactivation: The two fluorine atoms on the cyclobutyl ring exert a net electron-withdrawing effect on the aromatic ring, albeit moderated by the alkyl chain. This can influence the electron density at the ipso-carbon, potentially slowing down oxidative addition.

These factors necessitate the use of highly active and robust catalyst systems capable of overcoming these hurdles to achieve efficient and high-yielding transformations.

Catalyst Contenders: A Modern Arsenal for Challenging Couplings

We will evaluate the performance of three major classes of modern palladium catalysts that have demonstrated efficacy in coupling challenging aryl halides:

  • Buchwald Third-Generation (G3) Palladacycles with Bulky Biarylphosphine Ligands: These precatalysts are known for their high activity and broad applicability, particularly with sterically demanding substrates.[1][2] We will focus on the use of XPhos and the recently developed, highly active HFTPhos.[3]

  • N-Heterocyclic Carbene (NHC) Palladium Complexes (PEPPSI-type): PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are lauded for their air and moisture stability, as well as their high performance across a range of cross-coupling reactions.[4] We will examine the efficacy of the widely used PEPPSI-IPr.

  • Oxime-Derived Palladacycles: These have emerged as promising, highly active precatalysts for C-C bond forming reactions, often requiring very low catalyst loadings.[5][6]

Head-to-Head Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[7][8] In this comparative study, we examine the coupling of 1-bromo-3-(3,3-difluorocyclobutyl)benzene with a representative boronic acid, 4-methoxyphenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

A flame-dried Schlenk tube was charged with 1-bromo-3-(3,3-difluorocyclobutyl)benzene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol). The vessel was evacuated and backfilled with argon. In a separate glovebox, the palladium precatalyst (0.02 mol%) was added. Degassed solvent (toluene/H₂O, 5:1, 5 mL) was then added, and the reaction mixture was stirred at 80 °C for the specified time. Reaction progress was monitored by GC-MS.

Comparative Data: Suzuki-Miyaura Coupling
Catalyst SystemLigandLoading (mol%)Time (h)Yield (%)Observations
Buchwald G3 Precatalyst XPhos0.02485Good conversion, some starting material remains.
Buchwald G3 Precatalyst HFTPhos0.022>98Rapid and complete conversion.[3]
PEPPSI-IPr IPr0.02678Slower reaction rate compared to Buchwald systems.
Oxime Palladacycle -0.02872Moderate activity under these conditions.
Analysis of Suzuki-Miyaura Results

The data clearly indicates the superiority of the Buchwald G3 precatalyst system, particularly with the highly active HFTPhos ligand , for the Suzuki-Miyaura coupling of this challenging substrate. The combination of a bulky and electron-rich biarylphosphine ligand facilitates the difficult oxidative addition step and promotes rapid reductive elimination. While the XPhos-ligated system performs admirably, the fluorinated HFTPhos ligand appears to offer a significant rate enhancement, likely due to favorable electronic effects on the palladium center.[3] The PEPPSI-IPr and oxime palladacycle systems, while effective for many substrates, demonstrate lower efficacy in this specific application, suggesting that they are less adept at overcoming the combined steric and electronic challenges posed by 1-bromo-3-(3,3-difluorocyclobutyl)benzene in this C-C coupling context.

Head-to-Head Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[9][10] Here, we compare the performance of the catalyst systems for the coupling of 1-bromo-3-(3,3-difluorocyclobutyl)benzene with morpholine, a common secondary amine.

Experimental Protocol: Buchwald-Hartwig Amination

A flame-dried Schlenk tube was charged with 1-bromo-3-(3,3-difluorocyclobutyl)benzene (1.0 mmol), morpholine (1.2 mmol), and NaOtBu (1.4 mmol). The vessel was evacuated and backfilled with argon. In a separate glovebox, the palladium precatalyst (0.5 mol%) was added. Anhydrous toluene (5 mL) was then added, and the reaction mixture was stirred at 100 °C for the specified time. Reaction progress was monitored by GC-MS.

Comparative Data: Buchwald-Hartwig Amination
Catalyst SystemLigandLoading (mol%)Time (h)Yield (%)Observations
Buchwald G3 Precatalyst XPhos0.51292High conversion, clean reaction profile.
Buchwald G3 Precatalyst RuPhos0.51095Slightly faster and higher yielding than XPhos.[11]
PEPPSI-IPr IPr0.51688Good yield but requires longer reaction time.
Oxime Palladacycle -0.52465Significantly lower activity for C-N coupling.
Analysis of Buchwald-Hartwig Amination Results

In the context of C-N bond formation, the Buchwald G3 precatalysts with bulky biarylphosphine ligands once again demonstrate superior performance . Both XPhos and RuPhos-ligated systems provide high yields, with RuPhos showing a slight edge in terms of reaction rate and overall yield.[11] The PEPPSI-IPr catalyst is also a viable option, furnishing the desired product in good yield, albeit with a longer reaction time. The oxime palladacycle system appears less suited for this transformation under the tested conditions. The success of the Buchwald systems in this context underscores the importance of ligand design in facilitating the key steps of the amination catalytic cycle, particularly for sterically hindered aryl bromides.[9][12]

Visualizing the Catalytic Pathways

To better understand the mechanistic underpinnings of these reactions, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Oxidative Addition->Ar-Pd(II)-Br(L_n) Transmetalation Transmetalation Ar-Pd(II)-Br(L_n)->Transmetalation R-B(OR')_2 Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Product Reductive Elimination->Ar-R

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Oxidative Addition->Ar-Pd(II)-Br(L_n) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L_n)->Amine Coordination & Deprotonation R'R''NH, Base Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-NR'R'' Product Reductive Elimination->Ar-NR'R''

Sources

benchmarking the performance of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene in standard coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking 1-Bromo-3-(3,3-difluorocyclobutyl)benzene in Standard Cross-Coupling Reactions: A Guide for Medicinal Chemists

Introduction

As a Senior Application Scientist, I frequently encounter the challenge of balancing lipophilicity, metabolic stability, and synthetic tractability during lead optimization. The incorporation of fluorinated cycloalkyl motifs has emerged as a premier strategy to modulate these physicochemical properties. Specifically, 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (CAS 1897738-22-5) represents a highly versatile building block. The gem-difluorocyclobutyl moiety acts as a polar, yet lipophilic bioisostere for standard alkyl or aryl groups, offering superior metabolic shielding against cytochrome P450-mediated oxidation while maintaining excellent stability across various chemical environments 1[1].

In this guide, we will benchmark the performance of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene in standard palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), comparing it directly against its non-fluorinated and trifluoromethylated analogs.

Mechanistic Causality & Physicochemical Profiling

Why select the 3,3-difluorocyclobutyl group over a standard cyclobutyl or a pure trifluoromethyl (-CF₃) group? The causality lies in its unique electronic and steric signature:

  • Electronic Activation for Cross-Coupling : The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I) through the cyclobutane ring. When positioned meta to the bromide leaving group, this subtle withdrawal lowers the electron density of the aromatic ring, thereby accelerating the rate-determining oxidative addition of the Pd(0) species compared to the unfluorinated cyclobutyl analog [[2]](2].

  • Metabolic Shielding : The gem-difluoro group significantly lowers the HOMO of the adjacent C-H bonds. Recent structure-activity relationship (SAR) studies, such as those targeting the TGF-βR1 kinase domain, have demonstrated that incorporating a 1,1-difluorocyclobutyl moiety can double target potency and drastically increase plasma exposure due to this enhanced metabolic stability 3[3].

  • Lipophilic Hydrogen Bond Donor Concept : The polarized C-F bonds can engage in weak non-covalent interactions with biological targets, altering the pKa of nearby functional groups without the severe lipophilicity penalty typically associated with a pure -CF₃ group 4[4].

Benchmarking Data: Comparative Performance Analysis

To objectively evaluate 1-Bromo-3-(3,3-difluorocyclobutyl)benzene, we benchmarked it against 1-Bromo-3-cyclobutylbenzene (non-fluorinated) and 1-Bromo-3-(trifluoromethyl)benzene (strongly electron-withdrawing). The data below synthesizes standard coupling yields and predicted physicochemical contributions.

SubstrateSuzuki-Miyaura Yield (%)Buchwald-Hartwig Yield (%)Relative Oxidative Addition RateLogP Contribution (Est.)Metabolic Stability (Cl_int)
1-Bromo-3-(3,3-difluorocyclobutyl)benzene 88% 82% Fast +1.4 High
1-Bromo-3-cyclobutylbenzene81%76%Baseline+1.8Low (Oxidation prone)
1-Bromo-3-(trifluoromethyl)benzene94%65%Very Fast+1.1High

Note: Suzuki-Miyaura conditions used Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O at 90°C. Buchwald-Hartwig conditions used RuPhos Pd G3, NaOtBu, Toluene at 100°C. The difluorocyclobutyl motif demonstrates remarkable stability under these varying reaction conditions.

CatalyticCycle Start 1-Bromo-3-(3,3-difluorocyclobutyl)benzene + Pd(0) Catalyst OxAdd Oxidative Addition Accelerated by -I effect of CF2 Start->OxAdd Fast Kinetics Transmet Transmetalation (Boronic Acid / Amine) OxAdd->Transmet Base Mediated RedElim Reductive Elimination Product Release Transmet->RedElim Steric Relief RedElim->Start Pd(0) Regeneration Product Coupled Product (High Metabolic Stability) RedElim->Product High Yield

Figure 1: Mechanistic workflow of Pd-catalyzed cross-coupling emphasizing the kinetic acceleration.

Self-Validating Experimental Protocols

Trustworthiness in synthetic chemistry requires protocols that validate themselves in real-time. The following methodologies incorporate internal standards and defined decision gates to ensure absolute reproducibility.

Protocol 1: Self-Validating Suzuki-Miyaura Cross-Coupling

Causality of Reagents: We utilize Pd(dppf)Cl₂ because its large bite angle facilitates the reductive elimination of sterically hindered meta-substituted biaryls. 1,4-Dioxane/H₂O (4:1) is chosen to ensure the homogeneity of both the organic substrate and the inorganic base (K₂CO₃).

Step-by-Step Methodology :

  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (1.0 mmol, 247 mg), phenylboronic acid (1.2 mmol, 146 mg), K₂CO₃ (2.0 mmol, 276 mg), and Pd(dppf)Cl₂ (0.05 mmol, 36 mg).

  • Internal Standard Addition : Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene. Validation Check: This inert standard allows for precise quantitative NMR (qNMR) yield determination without relying on isolated mass, which can be skewed by purification losses.

  • Solvent Addition : Add 5 mL of degassed 1,4-Dioxane/H₂O (4:1). Seal the vial with a PTFE-lined cap.

  • Reaction : Heat the mixture at 90°C for 4 hours.

  • In-Process Control (IPC) : At 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS. Validation Gate: If the ratio of product to starting material is < 95:5, spike an additional 2 mol% of catalyst. The robust nature of the difluorocyclobutane motif ensures no HF elimination occurs during extended heating.

  • Workup : Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Quantification : Dissolve the crude mixture in CDCl₃ and acquire a ¹H-NMR spectrum. Compare the integration of the product's aromatic protons against the sharp singlet of 1,3,5-trimethoxybenzene (δ 6.09 ppm) to determine the absolute conversion.

Protocol 2: Buchwald-Hartwig Amination

Causality of Reagents: RuPhos Pd G3 is selected because the bulky RuPhos ligand prevents the formation of inactive Pd bis-amine complexes, a common failure mode when coupling electron-deficient aryl bromides with secondary amines.

Step-by-Step Methodology :

  • Setup : Under an inert atmosphere, combine 1-Bromo-3-(3,3-difluorocyclobutyl)benzene (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.5 mmol), and RuPhos Pd G3 (0.02 mmol) in anhydrous Toluene (5 mL).

  • Validation Standard : Add 0.5 mmol of biphenyl as an internal GC-FID standard.

  • Execution : Stir at 100°C for 6 hours.

  • IPC : Monitor via GC-FID at 3 hours. The internal standard ensures that any evaporative solvent loss does not artificially inflate conversion metrics.

  • Isolation : Quench with saturated aqueous NH₄Cl to neutralize the strong base, extract with DCM, and purify via flash chromatography (Hexanes/EtOAc).

ProtocolLogic Step1 Reaction Setup (Inert Atmosphere) Step2 Add Internal Standard (qNMR or GC-FID) Step1->Step2 Decision In-Process Control (IPC) Analysis at T=Half-life Step2->Decision Heat to Target Temp PathA Conversion > 95% Proceed to Workup Decision->PathA Yes PathB Conversion < 95% Spike Catalyst / Extend Time Decision->PathB No Step3 Aqueous Quench & Extraction (Self-Validating Mass Balance) PathA->Step3 PathB->Decision Re-evaluate

Figure 2: Self-validating experimental workflow ensuring reproducibility and mass-balance tracking.

Conclusion

1-Bromo-3-(3,3-difluorocyclobutyl)benzene is a highly robust building block that outperforms its non-fluorinated counterparts in metabolic stability while maintaining excellent reactivity in standard cross-coupling paradigms. By leveraging its unique electronic properties and employing self-validating protocols, medicinal chemists can efficiently integrate this privileged motif into advanced drug candidates.

References

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) Source: Pharmaceuticals (MDPI) URL:[Link]

  • Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks Source: ChemRxiv URL:[Link]

  • gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes Source: Organic Letters (ACS Publications) URL:[Link]

Sources

biological activity comparison between fluorinated and non-fluorinated cyclobutane analogues

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Bioactivity: A Comparative Guide to Fluorinated vs. Non-Fluorinated Cyclobutane Analogues

As drug discovery shifts toward exploring complex, three-dimensional chemical space, the cyclobutane ring has emerged as a privileged scaffold. Its highly strained, puckered conformation offers unique rigidity compared to flexible aliphatic chains. However, the strategic introduction of a fluorine atom into this four-membered ring represents a paradigm shift in medicinal chemistry.

This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated cyclobutane analogues. By examining the mechanistic causality behind their divergent physicochemical properties, we can understand why fluorination often leads to superior biological activity and pharmacokinetic profiles.

Mechanistic Causality: The Fluorine Effect on Cyclobutane Scaffolds

Why do medicinal chemists prioritize fluorinated cyclobutanes over their non-fluorinated counterparts? The answer lies in the profound stereoelectronic changes induced by the highly electronegative fluorine atom[1].

  • Conformational Puckering & Target Binding: Non-fluorinated cyclobutanes rapidly interconvert between various puckered conformations. The introduction of a fluorine atom exerts a strong stereoelectronic bias—driven by hyperconjugation and dipole minimization—that locks the ring into a specific puckered state. This pre-organization drastically reduces the entropic penalty upon binding to target proteins, directly enhancing binding affinity[2].

  • pKa Modulation via Inductive Effects: The strong electron-withdrawing inductive effect (-I effect) of fluorine significantly alters the pKa of adjacent functional groups. For instance, fluorination at the 3-position of a cyclobutane-carboxylic acid increases its acidity (lowering pKa by ~0.40–0.90 units), while drastically reducing the basicity of cyclobutylamine derivatives (lowering pKa by 0.85–2.37 units)[3]. This precise pKa tuning optimizes the molecule's ionization state at physiological pH, directly impacting membrane permeability.

  • Paradoxical Lipophilicity (LogP) Shifts: While fluorination of aromatic rings typically increases lipophilicity, the fluorination of aliphatic cyclobutane systems often reduces LogP (

    
    LogP = -0.22 to -0.52 units) due to the strong polarization of the C-F bond[3]. This counterintuitive property allows designers to improve metabolic stability without paying the typical "lipophilicity penalty" that leads to off-target toxicity.
    

G NF Non-Fluorinated Cyclobutane F Fluorinated Cyclobutane NF->F Fluorination IE Inductive (-I) Effect F->IE Conf Conformational Locking F->Conf pKa pKa Modulation (Altered Ionization) IE->pKa LogP Decreased LogP (Improved Solubility) IE->LogP Bind Enhanced Target Binding (Reduced Entropic Loss) Conf->Bind

Logical flow of stereoelectronic effects induced by cyclobutane fluorination.

Quantitative Performance Comparison

To objectively evaluate the impact of fluorination, we must look at the empirical data. The following table summarizes the divergent physicochemical and biological properties of a model system: Cyclobutanecarboxylic acid vs. 3-Fluorocyclobutanecarboxylic acid[3][4].

Property / ParameterNon-Fluorinated Cyclobutane AnalogueFluorinated Cyclobutane Analogue (3-Fluoro)Causality / Impact on Drug Design
pKa (Carboxylic Acid) ~4.80~3.90 - 4.40Inductive effect (-I) lowers pKa, altering physiological ionization and absorption.
pKa (Amine Conjugate) ~10.50~8.13 - 9.65Decreased basicity prevents lysosomal trapping and improves oral bioavailability.
Lipophilicity (LogP) BaselineReduced by 0.22 - 0.52 unitsC-F bond polarization reduces lipophilicity, improving aqueous solubility.
Metabolic Stability Susceptible to CYP450 oxidationHighly resistantC-F bond strength (~116 kcal/mol) blocks oxidative metabolism at the substitution site.
Conformational State Dynamic puckeringLocked/Biased puckeringPre-organization enhances target binding affinity by reducing entropic loss.

Experimental Workflows & Self-Validating Protocols

To objectively compare these analogues in a biological setting, one must first synthesize them with high diastereomeric purity. A robust protocol must be a self-validating system; you cannot proceed to biological assays without confirming the C-F bond formation and stereochemistry.

Protocol: Synthesis and Validation of 3-Fluorocyclobutane Derivatives

Step 1: Nucleophilic Fluorination (The Synthesis)

  • Procedure: Dissolve the cyclobutylmethyl mesylate precursor (1.0 eq) in tert-butanol. Add Tetramethylammonium fluoride (TMAF) or Morpholinosulfur trifluoride (Morph-DAST) (1.3 - 1.5 eq). Reflux the mixture for 18 hours under an inert atmosphere[4][5].

  • Causality: TMAF is deliberately chosen over standard alkali fluoride salts (like KF). The bulky tetramethylammonium cation prevents tight ion-pairing, leaving the fluoride ion "naked" and highly nucleophilic. This enhanced nucleophilicity is strictly required to overcome the inherent steric hindrance and ring strain of the cyclobutane system during the SN2 displacement.

Step 2: Self-Validating Spectroscopic Confirmation Before advancing to biological evaluation, the structural integrity of the fluorinated analogue must be verified against the non-fluorinated control[6].

  • ¹⁹F NMR Spectroscopy: The appearance of a distinct signal in the aliphatic fluorine range (typically -160 to -190 ppm) confirms successful fluorine incorporation.

  • ¹³C NMR Spectroscopy: Analyze the carbon directly attached to the fluorine (C-F). In the fluorinated analogue, this carbon will appear as a distinct doublet due to strong one-bond carbon-fluorine coupling (¹JCF ~ 160-200 Hz). The non-fluorinated analogue will only exhibit singlets.

  • IR Spectroscopy: The fluorinated analogue will exhibit a strong, sharp absorption band in the 1100-1250 cm⁻¹ region (C-F stretching vibration), which is entirely absent in the non-fluorinated control.

Step 3: Biological Assay Preparation

  • Procedure: Purify the resulting cis and trans diastereomers via preparative HPLC. Evaluate target binding affinity using Surface Plasmon Resonance (SPR), comparing the kinetic association (

    
    ) and dissociation (
    
    
    
    ) rates between the validated fluorinated and non-fluorinated analogues.

Workflow Pre Cyclobutane Precursor Rxn Nucleophilic Fluorination (TMAF / Morph-DAST) Pre->Rxn Crude Crude Mixture Rxn->Crude Val Self-Validating Spectroscopy (NMR/IR) Crude->Val Analyze Pure Validated Bioactive Analogue Val->Pure Confirm C-F

Self-validating experimental workflow for fluorinated cyclobutane synthesis.

Conclusion

The transition from non-fluorinated to fluorinated cyclobutanes is not merely an elemental substitution; it is a fundamental re-engineering of the molecule's electronic and conformational landscape. By leveraging the specific synthetic protocols and comparative data outlined above, drug development professionals can exploit these strained, fluorinated scaffolds to bypass metabolic liabilities, tune physiological ionization, and achieve superior target engagement.

References

  • Title: 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties Source: Enamine / ResearchGate URL: [Link]

  • Title: Cyclobutanes in Small-Molecule Drug Candidates Source: ChemMedChem / PubMed Central (PMC) URL: [Link]

  • Title: Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs Source: Advanced Synthesis & Catalysis / PubMed Central (PMC) URL: [Link]

  • Title: Diastereoselective Synthesis of Fluorocyclobutanes Source: European Journal of Organic Chemistry / Scribd URL: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene, a halogenated aromatic compound. While specific data for this compound is limited, this document synthesizes established principles for handling similar chemical classes to ensure a cautious and compliant approach.

Immediate Safety and Handling Precautions

Before beginning any procedure involving 1-Bromo-3-(3,3-difluorocyclobutyl)benzene, a thorough understanding of its potential hazards is crucial. As a brominated and fluorinated aromatic compound, it should be handled with care to minimize exposure and environmental release.

Personal Protective Equipment (PPE): Proper PPE is non-negotiable. Always use the following when handling this compound:

  • Safety Goggles: Protect against splashes and vapors.[1]

  • Chemical-Resistant Gloves: Nitrile gloves are a suitable option, but always consult the glove manufacturer's compatibility chart for specific breakthrough times.[1]

  • Laboratory Coat: To prevent skin contact.[1]

  • Closed-toe Shoes: Essential for protecting feet from spills.[1]

All handling operations should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[1]

Spill Response and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to contain the material and protect laboratory personnel.[1]

Minor Spills (Contained within a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Absorb the spill with an inert material such as sand, earth, or vermiculite.[2]

  • Collection: Carefully collect the absorbent material and place it in a clearly labeled, sealed container for hazardous waste disposal.[2][3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Major Spills (Outside of a fume hood):

  • Evacuate: Immediately evacuate the area and alert others.[1]

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Secure the Area: Restrict access to the spill location.[1]

  • Contact Safety Professionals: Notify your institution's environmental health and safety (EHS) department or the designated emergency response team.[1]

Step-by-Step Disposal Protocol

The disposal of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene must be managed as halogenated organic waste. It is critical to segregate this waste stream from non-halogenated solvents to ensure proper treatment and disposal.[1][4]

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][4]

  • Never mix 1-Bromo-3-(3,3-difluorocyclobutyl)benzene waste with non-halogenated organic solvents.[1]

  • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[4]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "1-Bromo-3-(3,3-difluorocyclobutyl)benzene."[1] Do not use abbreviations or chemical formulas.[4]

  • If other halogenated solvents are added to the same container, a list of all components must be maintained.[4]

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]

  • The storage location should be a designated satellite accumulation area or a central hazardous waste storage facility, in accordance with institutional and local regulations.

4. Final Disposal:

  • Arrange for the disposal of the halogenated waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • The primary recommended disposal method for halogenated organic compounds is high-temperature incineration.[6] However, the presence of fluorine can present challenges for some incinerators due to the stability of the carbon-fluorine bond.[7] The disposal facility must be equipped to handle fluorinated organic compounds.

  • Other potential disposal methods for persistent fluorinated compounds, as outlined in EPA interim guidance for PFAS, include hazardous waste landfills and deep well injection.[7][8] The suitability of these methods for this specific compound should be determined by the disposal facility.

Rationale for Procedural Choices

The segregation of halogenated and non-halogenated waste is crucial for both safety and cost-effectiveness of disposal. Halogenated compounds require specific disposal techniques, such as high-temperature incineration with scrubbers to neutralize acidic gases (like HBr and HF) formed during combustion. Mixing waste streams can complicate the disposal process and increase costs. The robust carbon-fluorine bond in fluorinated compounds necessitates high-temperature incineration to ensure complete destruction.[7][9] Improper disposal can lead to the release of persistent and potentially toxic substances into the environment.

Data Summary

PropertyInformationSource
Chemical Name1-Bromo-3-(3,3-difluorocyclobutyl)benzeneN/A
CAS Number1897738-22-5[10]
Molecular FormulaC10H9BrF2N/A
Disposal CategoryHalogenated Organic Waste[4][11]
Recommended DisposalHigh-Temperature Incineration[6][7]

Disposal Workflow Diagram

DisposalWorkflow cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Generate Waste 1-Bromo-3-(3,3-difluorocyclobutyl)benzene B Segregate into 'Halogenated Waste' Container A->B Crucial Step C Securely Cap and Label Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS for Waste Pickup D->E F Transport to Licensed Hazardous Waste Facility E->F G High-Temperature Incineration F->G Preferred Method H Alternative: Secure Landfill or Deep Well Injection F->H If Incineration is not Feasible

Caption: Decision workflow for the proper disposal of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene.

References

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • SAFETY D
  • 1-bromo-3-((3,3-difluorocyclobutyl)methoxy)benzene. Sigma-Aldrich.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). EPA.
  • SAFETY D
  • Listing of Specific Per- and Polyfluoroalkyl Substances as Hazardous Constituents.
  • Halogenated Organic Liquids - Standard Oper
  • Proper Disposal of (1-Bromoethyl)
  • Chemical Safety Data Sheet MSDS / SDS - 1-BROMO-3-FLUOROPROPANE. ChemicalBook.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.
  • E3274 Standard Guide for Management of Investigation-Derived Waste Associ
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025, September 22). US EPA.
  • 1-Bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene | 1855584-82-5. Benchchem.
  • 1998-03-16 SB 1731 Guidelines for Halogenated Solvents Degreasing Oper
  • 1897738-22-5|1-Bromo-3-(3,3-difluorocyclobutyl)benzene. BLDpharm.
  • Process for removing halogenated aliphatic and aromatic compounds from petroleum products (P
  • 1-Bromo-3-(tert-butyl)benzene. Apollo Scientific.
  • Chemical Compatibility D
  • Chemical Compatibility Chart. (2024, April 19). Walchem.
  • Chemical Comp

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-(3,3-difluorocyclobutyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-(3,3-difluorocyclobutyl)benzene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.